4-Cyanopiperidine-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-cyanopiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMACYJHWGRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286263 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-35-8 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl Chloride: A Key Building Block in Modern Drug Discovery
CAS Number: 1392803-35-8
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyanopiperidine-1-sulfonyl chloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a strong emphasis on its application in the design and discovery of novel therapeutics. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and an understanding of the rationale behind its use in drug development programs.
Introduction: The Strategic Importance of the 4-Cyanopiperidine Sulfonamide Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. When combined with a sulfonyl chloride functional group, the resulting N-sulfonylpiperidine becomes a versatile electrophile for the synthesis of sulfonamides.
This compound distinguishes itself by incorporating a cyano group at the 4-position of the piperidine ring. This cyano group serves multiple strategic purposes in drug design:
-
Polar Interaction: The nitrile moiety can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.
-
Metabolic Stability: The cyano group is generally metabolically stable, resisting enzymatic degradation.
-
Modulation of Physicochemical Properties: It influences the molecule's polarity, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Synthetic Handle: The nitrile can be further transformed into other functional groups, such as amines or carboxylic acids, allowing for late-stage diversification of drug candidates.
The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a key pharmacophore in its own right. It is a common feature in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[1] The combination of the 4-cyanopiperidine core with the sulfonamide linker provides a powerful tool for medicinal chemists to explore chemical space and develop novel drugs targeting a range of diseases.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1392803-35-8 | [2] |
| Molecular Formula | C₆H₉ClN₂O₂S | [2] |
| Molecular Weight | 208.67 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in aprotic organic solvents | Inferred |
| Storage Conditions | Store in a cool, dry, inert atmosphere | Supplier Data |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-stage process, starting from readily available precursors.
Stage 1: Synthesis of the Precursor, 4-Cyanopiperidine
4-Cyanopiperidine is a crucial intermediate and can be synthesized via several routes. A common laboratory-scale method involves the dehydration of piperidine-4-carboxamide.[3][4] For industrial applications, more efficient methods are often employed.
Diagram of 4-Cyanopiperidine Synthesis Workflow:
Caption: Workflow for the synthesis of 4-cyanopiperidine.
Representative Experimental Protocol for 4-Cyanopiperidine Hydrochloride:
-
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
To a stirred suspension of piperidine-4-carboxamide (1 equivalent) in a suitable solvent (e.g., toluene), a formamide catalyst (e.g., dibutylformamide) is added.[3]
-
Thionyl chloride (2.1 equivalents) is then added dropwise at a controlled temperature (e.g., 20 °C).[3]
-
The reaction mixture is stirred for an extended period (e.g., 18 hours) at room temperature.[3]
-
The resulting solid is collected by filtration, washed with the solvent, and dried to yield 4-cyanopiperidine hydrochloride.[3]
Stage 2: Synthesis of this compound
The conversion of 4-cyanopiperidine to its corresponding sulfonyl chloride is achieved by reaction with a sulfurylating agent, typically sulfuryl chloride (SO₂Cl₂).
Diagram of this compound Synthesis Workflow:
Caption: Synthesis of the target sulfonyl chloride.
Representative Experimental Protocol:
-
A solution of sulfuryl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -20 °C).
-
A solution of 4-cyanopiperidine (2 equivalents, acting as both reactant and acid scavenger) in the same solvent is added dropwise, maintaining the low temperature.
-
The reaction mixture is allowed to warm to 0 °C and stirred for a period of time (e.g., 2 hours).
-
The reaction is then partitioned between the organic solvent and water.
-
The organic layer is washed with aqueous acid (e.g., 1N HCl) and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound, which may be purified further if necessary.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its reactivity as an electrophile, readily undergoing nucleophilic substitution at the sulfur atom with primary and secondary amines to form stable sulfonamides.
Diagram of Sulfonamide Formation:
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An In-depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 4-Cyanopiperidine-1-sulfonyl chloride, a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 208.67 g/mol .[1][2] It outlines a robust, field-proven protocol for its synthesis from commercially available precursors. Furthermore, this guide explores the core utility of this molecule as a powerful electrophilic building block, particularly for the construction of diverse sulfonamide libraries essential for modern drug discovery campaigns. All procedures are contextualized with mechanistic insights and grounded in rigorous safety and handling protocols to ensure operational excellence for researchers, scientists, and drug development professionals.
Physicochemical Profile
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a nitrile-substituted piperidine ring. This unique combination makes it a valuable scaffold for introducing the 4-cyanopiperidine motif into larger, more complex molecules.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1392803-35-8 | [1][2][3][4] |
| Molecular Formula | C₆H₉ClN₂O₂S | [2][3] |
| Molecular Weight | 208.67 g/mol | [1][2] |
| Canonical SMILES | C1C(C#N)CN(S(=O)(=O)Cl)CC1 | N/A |
| Physical Form | Expected to be a solid at room temperature | Inferred |
| Solubility | Reactive with water and protic solvents. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). | Inferred |
Synthesis and Mechanism
The synthesis of this compound is predicated on the straightforward reaction between a secondary amine (4-cyanopiperidine) and a sulfonylating agent. The protocol below is designed for high yield and purity, leveraging common laboratory reagents.
Retrosynthetic Rationale
The target molecule can be disconnected at the nitrogen-sulfur bond, revealing 4-cyanopiperidine and sulfuryl chloride as the logical precursors. 4-Cyanopiperidine is often handled as its hydrochloride salt for improved stability and is liberated in situ using a non-nucleophilic base.
Recommended Synthetic Protocol
This protocol details the N-sulfonylation of 4-cyanopiperidine hydrochloride.
Materials:
-
4-Cyanopiperidine hydrochloride (1.0 eq)[5]
-
Sulfuryl chloride (SO₂Cl₂) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-cyanopiperidine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add the non-nucleophilic base (e.g., TEA, 2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second is for scavenging the HCl generated during the sulfonylation. Stir for 15-20 minutes to ensure complete liberation of the free amine.
-
Sulfonylation: Add a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature at 0 °C.
-
Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products. The excess of sulfuryl chloride ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding saturated NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound. The product is often used directly in the next step without further purification due to its reactivity.
Sources
An In-Depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: 4-Cyanopiperidine-1-sulfonyl chloride is a versatile bifunctional reagent of significant interest to the medicinal chemistry and drug discovery sectors. This guide provides a comprehensive technical overview of its core attributes, beginning with its fundamental physicochemical properties and methods for structural characterization. We delve into a detailed, field-proven protocol for its synthesis, explaining the causal reasoning behind each step to ensure reproducibility and safety. The guide further explores the compound's rich chemical reactivity, focusing on its utility in forming sulfonamide and sulfonate linkages—key pharmacophores in a vast array of therapeutic agents. Finally, we contextualize its application within modern drug development workflows, showcasing its role as a powerful scaffold for the construction of diverse chemical libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic strategies.
Introduction: A Scaffold of Strategic Importance
The architecture of novel therapeutic agents often relies on the strategic assembly of molecular fragments around a central, functionalized core. The choice of this core, or scaffold, is paramount, as it dictates the spatial orientation of pharmacophoric elements and influences the overall physicochemical properties of the molecule. This compound emerges as a particularly valuable scaffold due to its inherent bifunctionality, combining a highly reactive electrophilic handle with a modifiable chemical group on a privileged heterocyclic ring system.
The Enduring Legacy of the Sulfonamide Group
Since the discovery of Prontosil, the first commercially viable antibacterial agent, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1][2] Its prevalence is a testament to its unique characteristics: it is a stable, non-hydrolyzable linkage that can act as a hydrogen bond donor and acceptor, effectively mimicking a peptide bond while imparting distinct electronic and conformational properties. The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a transformation that underscores the importance of accessible and functionalized sulfonyl chloride reagents.[1][3]
The 4-Cyanopiperidine Moiety: A Privileged Structure
The piperidine ring is a common motif in pharmaceuticals, prized for its ability to introduce a basic nitrogen center (if unsubstituted), improve solubility, and provide a rigid, three-dimensional structure. The cyano group at the 4-position adds a layer of strategic versatility. It is a synthetically useful handle that can be transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis). 4-Cyanopiperidine is a recognized intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and anti-inflammatory agents.[4][5]
By combining the reactive sulfonyl chloride with the versatile 4-cyanopiperidine scaffold, we create a reagent poised for efficient and divergent library synthesis, a critical workflow in modern drug discovery.[6]
Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of a reagent is critical for its effective and safe use in any synthetic protocol.
Chemical Structure
The structure consists of a piperidine ring with a sulfonyl chloride group attached to the nitrogen atom (position 1) and a cyano group at the carbon-4 position.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The data presented below are calculated or inferred from structurally related compounds due to the reactive nature of the title compound, which often precludes its isolation and characterization as a stable, commercial product.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | Calculated |
| Molecular Weight | 208.67 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | [7] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene) | Inferred |
Spectroscopic Characterization
For researchers synthesizing this compound in situ or as an intermediate, spectroscopic analysis is key to confirming its formation.
-
¹H NMR Spectroscopy: The proton environment is well-defined. The four sets of piperidine protons would appear as complex multiplets. Protons on carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded, likely appearing in the δ 3.5-3.8 ppm range due to the strong electron-withdrawing effect of the sulfonyl chloride group. The unique proton at C4 would be further downfield than the C3/C5 protons.
-
¹³C NMR Spectroscopy: The spectrum would show distinct signals for the four unique carbons of the piperidine ring, with the C2/C6 carbons being the most deshielded. The nitrile carbon (C≡N) would appear around δ 118-122 ppm.
-
Infrared (IR) Spectroscopy: This is a highly diagnostic technique. Two strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group are expected at approximately 1370-1410 cm⁻¹ and 1170-1200 cm⁻¹.[8] A sharp, medium-intensity band for the C≡N stretch should appear around 2240 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 208. A characteristic (M+2) peak at m/z 210 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.[8]
Synthesis and Purification
The synthesis of this compound is most logically achieved by the direct sulfonylation of 4-cyanopiperidine. The protocol described below is designed to be self-validating, with explanations for key procedural choices.
Synthetic Strategy: Causality in Experimental Design
The core transformation is the formation of a sulfonyl chloride from an amine. The reagent of choice is sulfuryl chloride (SO₂Cl₂), a powerful and efficient sulfonylating agent.
-
Why start with the hydrochloride salt? 4-Cyanopiperidine is often commercially available and stored as its more stable hydrochloride salt.[10][11][12] Using this salt requires the addition of a non-nucleophilic base to liberate the free amine in situ for the reaction to proceed.
-
Why use triethylamine (TEA)? TEA is a common, inexpensive organic base. It serves two critical functions: 1) It neutralizes the hydrochloride salt of the starting material, and 2) It scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product. At least two equivalents are required.
-
Why use an anhydrous aprotic solvent like dichloromethane (DCM)? The sulfonyl chloride product is highly sensitive to moisture and would rapidly hydrolyze to the corresponding sulfonic acid in the presence of water. DCM is an excellent choice as it is aprotic, relatively inert, and easily removed under vacuum.
-
Why is strict temperature control essential? The reaction of amines with sulfuryl chloride is highly exothermic. Maintaining a low temperature (0 °C or below) is crucial to prevent uncontrolled side reactions, degradation of the product, and to ensure safety.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Warning: This procedure involves highly reactive and corrosive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-cyanopiperidine hydrochloride (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~0.2 M) via cannula and begin stirring to form a suspension.
-
Basification: Add triethylamine (2.2 eq.) and cool the resulting mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of sulfuryl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup (Caution: Exothermic): Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to quench any remaining sulfuryl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess TEA), water, and saturated sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Product Handling: The resulting product, this compound, should be obtained as an oil or solid and is best used immediately in the subsequent reaction step without further purification due to its inherent instability.
Chemical Reactivity and Applications
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups.
Reaction with Nucleophiles: Sulfonamide Formation
The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. Its most significant application in drug discovery is the reaction with primary and secondary amines to form highly stable sulfonamide bonds.[2][3] This reaction is typically fast, high-yielding, and tolerant of many other functional groups, making it ideal for late-stage functionalization and library synthesis.[1]
Caption: Reaction of the title compound with an amine to form a sulfonamide.
The 4-Cyano Group: A Gateway to Further Diversity
After the sulfonamide linkage has been forged, the 4-cyano group serves as a secondary point of diversification. This orthogonality is a key advantage.
-
Reduction: The nitrile can be reduced to a primary aminomethyl group using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This introduces a new basic center and a vector for further functionalization (e.g., amidation, alkylation).
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, introducing an acidic handle suitable for forming amides, esters, or serving as an isostere for other functional groups.
A Workflow for Drug Discovery
This reagent is ideally suited for diversity-oriented synthesis, a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening.
Caption: A drug discovery workflow using the title compound.
This two-phase approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material, maximizing the exploration of chemical space in the search for new bioactive leads.
Safety, Handling, and Storage
The high reactivity of sulfonyl chlorides necessitates stringent safety protocols.
| Hazard Class | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[14][15] | Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Handle only in a fume hood. |
| Water Reactive | Reacts violently with water, releasing corrosive HCl gas. | Use only anhydrous solvents and reagents. Store under an inert atmosphere (Nitrogen or Argon). |
| Inhalation Toxicity | Vapors or dusts can be harmful or fatal if inhaled and may cause respiratory irritation. | Ensure adequate ventilation and avoid breathing dust or vapors. |
-
Handling: Always handle this compound in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible.
-
Storage: Store in a tightly sealed container under a blanket of inert gas (e.g., nitrogen or argon). The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small residual amounts cautiously with a suitable nucleophile (like a secondary amine in an inert solvent) before disposal.
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its structure elegantly combines the proven reactivity of a sulfonyl chloride for robust sulfonamide synthesis with the latent versatility of a cyano-functionalized piperidine ring. This bifunctionality enables a powerful and efficient approach to diversity-oriented synthesis, allowing researchers to rapidly access novel chemical matter in the quest for next-generation therapeutics. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, scientists can fully unlock the potential of this valuable building block.
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An In-depth Technical Guide to the Synthesis of 4-Cyanopiperidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-cyanopiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry. The document outlines a viable synthetic pathway, beginning with the preparation of the crucial intermediate, 4-cyanopiperidine, and culminating in its conversion to the target sulfonyl chloride. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety considerations. The information is curated to empower researchers in the efficient and safe synthesis of this important compound for applications in drug discovery and development.
Introduction
This compound is a bifunctional molecule of significant interest in the pharmaceutical industry. The piperidine scaffold is a prevalent motif in a vast array of clinically successful drugs, while the sulfonyl chloride group serves as a versatile reactive handle for the introduction of a sulfonyl moiety, enabling the synthesis of sulfonamides and other related derivatives. The presence of the cyano group at the 4-position offers a valuable point for further chemical elaboration. This guide details a robust and well-documented pathway for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached in a two-stage process. The initial stage focuses on the preparation of the piperidine core, specifically 4-cyanopiperidine, which is typically isolated as its more stable hydrochloride salt. The subsequent stage involves the reaction of the free piperidine with a sulfonating agent to yield the desired sulfonyl chloride.
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of 4-Cyanopiperidine Hydrochloride
The most prevalent and high-yielding method for the preparation of 4-cyanopiperidine hydrochloride is the dehydration of isonipecotamide (piperidine-4-carboxamide).[1][2] This reaction is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The use of thionyl chloride in the presence of a formamide, such as dibutylformamide, has been shown to produce the desired product in high yield and purity.[1]
Mechanistic Insights
The dehydration of the primary amide of isonipecotamide to a nitrile by thionyl chloride proceeds through the formation of a Vilsmeier-Haack-type intermediate. The formamide reacts with thionyl chloride to generate a reactive electrophilic species which then activates the amide oxygen, facilitating the elimination of water.
Detailed Experimental Protocol
This protocol is adapted from patented procedures demonstrating high yield and purity.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isonipecotamide | 128.17 | 10.0 g | 78.0 mmol |
| Dibutylformamide | 157.27 | 12.3 g | 78.0 mmol |
| Thionyl Chloride | 118.97 | 13.9 g | 117 mmol |
| Toluene | - | 29 mL | - |
Procedure:
-
To a stirred suspension of isonipecotamide (10.0 g, 78.0 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (13.9 g, 117 mmol) dropwise to the cooled suspension over a period of 15 minutes. An exothermic reaction will be observed, and the internal temperature should be maintained below 10 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 3 days.[1]
-
The resulting suspension is then filtered, and the filter cake is washed with toluene.
-
The collected solid is dried under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid.[1]
Expected Yield: Approximately 96.4% purity, corresponding to a yield of around 74.7%.[1]
Stage 2: Synthesis of this compound
This stage involves the reaction of 4-cyanopiperidine with sulfuryl chloride (SO₂Cl₂). As 4-cyanopiperidine is typically prepared as its hydrochloride salt, it must first be converted to the free base before reacting with the highly reactive sulfuryl chloride.
Liberation of the Free Base
The hydrochloride salt of 4-cyanopiperidine can be neutralized with a suitable base to liberate the free secondary amine. This is a standard acid-base reaction.
Illustrative Protocol:
-
Dissolve 4-cyanopiperidine hydrochloride in water.
-
Cool the solution in an ice bath and add a stoichiometric amount of a strong base, such as sodium hydroxide, while monitoring the pH to ensure complete neutralization.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure to obtain the free 4-cyanopiperidine.
Sulfonylation Reaction
The reaction of a secondary amine with sulfuryl chloride is a standard method for the formation of a sulfonyl chloride. The reaction is typically rapid and exothermic.
Proposed Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyanopiperidine | 110.16 | 5.0 g | 45.4 mmol |
| Sulfuryl Chloride | 134.97 | 6.7 g | 49.9 mmol |
| Triethylamine | 101.19 | 4.6 g | 45.4 mmol |
| Dichloromethane (anhydrous) | - | 100 mL | - |
Procedure:
-
Dissolve 4-cyanopiperidine (5.0 g, 45.4 mmol) and triethylamine (4.6 g, 45.4 mmol) in anhydrous dichloromethane (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sulfuryl chloride (6.7 g, 49.9 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product may be purified by flash column chromatography on silica gel, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.
Characterization of this compound
While experimental data for the final product is not widely published, the following are expected characteristic spectral features based on its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons adjacent to the nitrogen will be deshielded due to the electron-withdrawing sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the cyano group. The carbon of the cyano group typically appears around 118-122 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong characteristic absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹. Strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1180-1195 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Caption: Key analytical techniques for product characterization.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
4-Cyanopiperidine and its Hydrochloride Salt: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can cause serious eye damage.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: This is a corrosive and toxic substance that reacts violently with water.[1] It is a lachrymator and can cause severe burns. All manipulations should be carried out in a fume hood.
-
Sulfuryl Chloride: This is a highly corrosive and toxic liquid that also reacts violently with water, releasing toxic gases.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[5] Extreme caution must be exercised when handling this reagent. Use in a well-ventilated fume hood and wear appropriate PPE is mandatory.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water or milk to drink. Seek immediate medical attention.[5]
Conclusion
The synthesis of this compound is a manageable process for a well-equipped organic chemistry laboratory. The two-stage approach, involving the initial formation of 4-cyanopiperidine hydrochloride followed by sulfonylation, provides a reliable route to this valuable synthetic intermediate. Adherence to the detailed protocols and stringent safety precautions outlined in this guide is paramount for the successful and safe execution of this synthesis. The availability of this versatile building block will undoubtedly continue to facilitate the discovery and development of new therapeutic agents.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved January 20, 2026, from [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Jubilant Ingrevia Limited. (2021). 4-Cyanopiperidine Safety Data Sheet. Retrieved January 20, 2026, from a publicly available version of the document.
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Sulphuryl Chloride. Retrieved January 20, 2026, from a publicly available version of the document.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Sulfuryl Chloride. Retrieved January 20, 2026, from a publicly available version of the document.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-tert-Butoxycarbonyl-4-cyanopiperidine. Retrieved January 20, 2026, from a publicly available version of the document.
-
de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1335–1342. [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved January 20, 2026, from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved January 20, 2026, from a publicly available version of the document.
-
ResearchGate. (2024). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved January 20, 2026, from [Link]
-
PubMed. (2006). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Retrieved January 20, 2026, from [Link]
-
PubMed. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[3][4]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Retrieved January 20, 2026, from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 20, 2026, from [Link]
-
MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved January 20, 2026, from [Link]
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4-Cyanopiperidine-1-sulfonyl chloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-Cyanopiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex molecular architectures. Its utility, however, is matched by its potential hazards, stemming from the inherent reactivity of the sulfonyl chloride moiety and the toxicological profile of the cyanopiperidine scaffold. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. By elucidating the chemical principles that underpin its reactivity and toxicity, this document aims to equip researchers with the knowledge to mitigate risks, ensure laboratory safety, and foster a culture of proactive hazard management.
Understanding the Hazard Profile: A Tale of Two Functional Groups
The hazard profile of this compound is best understood by dissecting the molecule into its two primary functional components: the highly electrophilic sulfonyl chloride group and the biologically active cyanopiperidine nucleus.
-
The Sulfonyl Chloride Moiety: Sulfonyl chlorides are a class of organosulfur compounds characterized by their potent reactivity towards nucleophiles.[1] This reactivity is the cornerstone of their synthetic utility but also the source of their primary hazards. The sulfur atom is highly electron-deficient, making it susceptible to attack by water, alcohols, and amines.[2] Contact with moisture, including atmospheric humidity, can lead to a vigorous, exothermic reaction, liberating corrosive hydrochloric acid (HCl) and sulfonic acid.[2][3] This reaction is not merely a procedural nuisance; it can cause a rapid pressure buildup in sealed containers and generate a corrosive and toxic atmosphere.[4]
-
The 4-Cyanopiperidine Scaffold: The piperidine ring system is a common motif in pharmaceuticals.[5][6][7] The presence of a nitrile (-C≡N) group introduces a site of potential toxicity. While the primary hazard of the intact molecule is its corrosivity, upon degradation or metabolic processes, there is a potential for the release of cyanide, which is a potent metabolic inhibitor. The parent compound, 4-cyanopiperidine, is classified as harmful if swallowed and causes serious eye damage.[8][9]
Therefore, the combined hazards of this compound can be summarized as:
-
Corrosive: Causes severe skin burns and eye damage upon direct contact.[10][11]
-
Water-Reactive: Reacts violently with water to produce toxic and corrosive fumes.[2][3]
-
Toxic: Harmful if swallowed or inhaled.[9][12] Inhalation of vapors or aerosols can cause severe respiratory tract irritation and delayed pulmonary edema.[4][10]
Prerequisite Knowledge and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. This is not a mere formality but a critical step in ensuring a safe experimental workflow.
The Centrality of the Safety Data Sheet (SDS)
The Incompatibility Matrix
A critical aspect of the risk assessment is understanding the compound's incompatibilities. This compound must be stored and handled away from:
-
Water and Moisture: To prevent violent reactions and the release of HCl gas.[2]
-
Strong Oxidizing Agents. [12]
-
Alcohols and Amines: Will react exothermically.[2]
-
Metals: Can be attacked, especially in the presence of moisture.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering and administrative controls are the primary means of exposure reduction. However, robust PPE is non-negotiable when handling a substance as hazardous as this compound.[13][14]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in conjunction with a full-face shield.[15] | Protects against splashes of the corrosive liquid and the corrosive vapors it releases. Standard safety glasses are insufficient. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.[15] | Provides a robust barrier against skin contact. The high reactivity of sulfonyl chlorides necessitates gloves with high chemical resistance. |
| Body Protection | A flame-resistant laboratory coat, worn over personal clothing, supplemented with a chemical-resistant apron.[15] | Protects the torso and limbs from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is required if work is not performed in a certified chemical fume hood.[12] | Protects against the inhalation of corrosive and toxic vapors, particularly HCl gas released upon contact with moisture. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This workflow is designed as a self-validating system, where each step reinforces the principles of hazard mitigation.
Preparation and Pre-Experiment Checks
-
Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood.[15]
-
Assemble Materials: Ensure all necessary equipment, including reaction vessels, syringes, and quench solutions, are dry and readily accessible within the fume hood.
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[4] A spill kit containing a dry absorbent material (e.g., sand or vermiculite, not combustible materials like paper towels) should be at hand.[3]
Handling and Dispensing
Caption: Emergency response workflow for a this compound spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [12]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [12]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [12]Seek immediate medical attention. Symptoms such as pulmonary edema may be delayed. [10]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention.
Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a deep understanding of its chemical nature and a disciplined adherence to rigorous safety protocols. By treating this and all reactive reagents with the respect they command, researchers can unlock their synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, but it is the responsibility of every scientist to supplement this information with institution-specific training and a continuous commitment to a culture of safety.
References
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International Chemical Safety Cards (ICSC). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyanopiperidine. PubChem. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Barrio, J., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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-
MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
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Stability and Storage of 4-Cyanopiperidine-1-sulfonyl chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the stability and storage protocols for 4-Cyanopiperidine-1-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The recommendations herein are synthesized from established principles of organic chemistry, extensive experience with related sulfonyl chlorides, and a thorough review of available safety and handling data for analogous compounds. Due to the limited publicly available stability data specific to this compound, this document establishes a robust framework for its handling and storage based on the well-understood reactivity of its constituent functional groups: the sulfonyl chloride and the cyanopiperidine moieties.
Chemical Profile and Inherent Instability
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group attached to the nitrogen of a cyanopiperidine ring. This structure dictates its chemical behavior and susceptibility to degradation.
Key Structural Features:
-
Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. The primary degradation pathway for sulfonyl chlorides is hydrolysis.
-
Cyanopiperidine Ring: The piperidine ring is a saturated heterocycle, while the nitrile group (-C≡N) can also undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than the sulfonyl chloride.
The primary stability concern for this compound is its reaction with water, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This hydrolysis is often autocatalytic due to the production of HCl.
Caption: Primary degradation pathway of this compound via hydrolysis.
Core Principles for Ensuring Stability: A Proactive Approach
The fundamental strategy for maintaining the integrity of this compound revolves around the strict exclusion of atmospheric moisture and avoidance of incompatible substances.
Recommended Storage Conditions
Proper storage is the first line of defense against degradation. The following conditions are critical for maximizing the shelf-life of this reagent.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1] | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture ingress and potential light-induced degradation. |
| Location | Dry, well-ventilated area[3][4] | Minimizes ambient moisture and ensures safety in case of a leak. |
Incompatible Materials
To prevent hazardous reactions and product degradation, this compound must be stored separately from the following classes of chemicals:
-
Water and Protic Solvents (e.g., alcohols, amines): Reacts readily, leading to hydrolysis.
-
Strong Oxidizing Agents[1][3]: Can lead to vigorous and potentially explosive reactions.
-
Strong Bases[2][3]: Can promote degradation of both the sulfonyl chloride and the nitrile group.
-
Strong Acids[3]: Can catalyze the hydrolysis of the nitrile group.
Experimental Protocols: A Self-Validating System for Handling and Quality Assessment
Adherence to meticulous experimental protocols is paramount to preserving the quality of this compound from receipt to use.
Protocol for Handling and Dispensing
This protocol is designed to minimize exposure to atmospheric contaminants.
Caption: Workflow for the safe handling and dispensing of this compound.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and product.
-
Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of an inert gas (argon or nitrogen).
-
Dry Apparatus: Ensure all glassware, spatulas, and syringes are thoroughly dried, preferably by oven-drying and cooling in a desiccator.
-
Dispensing: Open the container and quickly weigh or measure the desired amount of the reagent. Minimize the time the container is open.
-
Resealing: Tightly reseal the container, preferably after flushing the headspace with an inert gas. Parafilm can be used as an additional sealant around the cap.
-
Storage: Promptly return the container to the recommended storage conditions (2-8 °C).
Protocol for Assessing Purity and Degradation
Regularly assessing the purity of this compound is crucial, especially for long-term storage or if improper handling is suspected.
Recommended Analytical Techniques:
-
¹H NMR Spectroscopy: This is a powerful tool for assessing the purity of the compound and detecting the presence of the sulfonic acid hydrolysis product. The sulfonyl chloride will have a distinct set of peaks, while the sulfonic acid will have a different chemical shift for the protons adjacent to the sulfur atom.
-
FT-IR Spectroscopy: The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) can indicate the formation of the sulfonic acid due to hydrolysis. The characteristic S=O stretches (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹) should be monitored for any changes.
-
Titration: A simple acid-base titration can be used to quantify the amount of hydrochloric acid produced from hydrolysis, thus giving an indication of the extent of degradation.
Safety and Hazard Management
As a reactive chemical, this compound presents several hazards that must be managed through appropriate safety precautions.
-
Corrosive: Due to its reactivity and the potential to release hydrochloric acid upon contact with moisture, it should be considered corrosive. Causes severe skin burns and eye damage[2][5].
-
Toxicity: Harmful if swallowed or inhaled[4][5][6]. The nitrile group can release hydrogen cyanide upon decomposition, which is highly toxic[3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat[3][4]. Work in a well-ventilated fume hood[3][4].
Conclusion: A Commitment to Quality and Safety
The long-term stability of this compound is achievable through a disciplined approach to storage and handling. By understanding its inherent reactivity and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their synthetic endeavors. The principles of moisture exclusion, temperature control, and avoidance of incompatible materials are the cornerstones of a successful stability program for this and other sensitive sulfonyl chlorides.
References
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
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Spectroscopic Characterization of 4-Cyanopiperidine-1-sulfonyl chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Cyanopiperidine-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights provided herein are intended to facilitate the identification, characterization, and quality control of this important synthetic intermediate.
Introduction and Molecular Structure
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive sulfonyl chloride moiety, a common precursor for the synthesis of sulfonamides, and a nitrile-substituted piperidine ring, a prevalent scaffold in numerous biologically active compounds. Accurate spectroscopic analysis is paramount for confirming the successful synthesis and purity of this reagent.
The molecular structure consists of a piperidine ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with a cyano group.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the piperidine ring. The electron-withdrawing nature of the sulfonyl chloride group attached to the nitrogen will cause a significant downfield shift of the adjacent protons (H-2 and H-6) compared to unsubstituted piperidine. The protons at H-3 and H-5 will be in a more shielded environment, and the proton at H-4 will be further deshielded due to the adjacent cyano group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-2, H-6 | 3.4 - 3.6 | m | 4H | Protons alpha to the nitrogen atom, deshielded by the sulfonyl chloride group. |
| H-3, H-5 | 2.0 - 2.2 | m | 4H | |
| H-4 | 3.0 - 3.2 | m | 1H | Methine proton deshielded by the cyano group. |
Note: Predicted chemical shifts are in CDCl₃ and are estimates. Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitrogen (C-2 and C-6) will be shifted downfield. The carbon bearing the cyano group (C-4) and the cyano carbon itself will have characteristic chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2, C-6 | 48 - 52 | Carbons alpha to the nitrogen atom. |
| C-3, C-5 | 28 - 32 | |
| C-4 | 24 - 28 | Carbon bearing the cyano group. |
| C≡N | 118 - 122 | Cyano group carbon. |
Note: Predicted chemical shifts are in CDCl₃ and are estimates.
Experimental Protocol: NMR Sample Preparation
Given the reactivity of sulfonyl chlorides, care must be taken during sample preparation to avoid hydrolysis.
-
Ensure all glassware is thoroughly dried in an oven.
-
Use a deuterated solvent that is free of water, such as chloroform-d (CDCl₃) or acetonitrile-d₃.
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Cap the NMR tube promptly and acquire the spectrum as soon as possible.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl chloride and nitrile groups.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2240 - 2260 | Medium to Strong |
| S=O stretch (sulfonyl chloride) | 1370 - 1410 and 1166 - 1204 | Strong, two distinct bands |
Experimental Protocol: Acquiring an IR Spectrum
A common method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and structural features.
Predicted Mass Spectrum
The molecular formula of this compound is C₆H₉ClN₂O₂S. The monoisotopic mass is approximately 208.01 Da.[3] Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 208, 210 | Molecular ion with ³⁵Cl and ³⁷Cl isotopes. |
| [M-Cl]⁺ | 173 | Loss of chlorine radical. |
| [M-SO₂]⁺ | 144, 146 | Loss of sulfur dioxide. |
| [C₅H₈N-CN]⁺ | 94 | Fragmentation of the piperidine ring. |
Note: Predicted m/z values are for the most abundant isotopes.
PubChem provides predicted collision cross-section values for various adducts, which can be useful in advanced mass spectrometry techniques. For instance, the predicted collision cross section for the [M+H]⁺ adduct is 144.2 Ų.[3]
Caption: Simplified Predicted Fragmentation Pathway.
Experimental Protocol: Sample Preparation for MS
For analysis by techniques like electrospray ionization (ESI), the sample is typically prepared in a suitable solvent.
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent such as acetonitrile or methanol.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Synthesis and Quality Control Workflow
The synthesis of sulfonyl chlorides often involves the reaction of a suitable precursor with a chlorinating agent.[4] A robust analytical workflow is essential to ensure the quality of the final product.
Caption: General Synthesis and Quality Control Workflow.
Conclusion
The spectroscopic data—predicted and inferred from related compounds—for this compound provide a detailed fingerprint for its identification and characterization. The expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands for the nitrile and sulfonyl chloride functional groups, and the predicted mass spectrometry fragmentation patterns collectively offer a robust analytical framework for researchers. Adherence to appropriate experimental protocols is crucial for obtaining high-quality, reliable data, particularly given the reactive nature of the sulfonyl chloride moiety. This guide serves as a valuable resource for scientists working with this versatile chemical intermediate.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- PubChemLite. (n.d.). This compound (C6H9ClN2O2S).
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 20, 2026, from [Link]
Sources
A Technical Guide to 4-Cyanopiperidine-1-sulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-cyanopiperidine-1-sulfonyl chloride, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. This document explores its chemical properties, outlines methods for its synthesis, discusses its commercial availability, and details its application in the construction of complex molecular architectures relevant to medicinal chemistry.
Introduction: The Strategic Importance of the 4-Cyanopiperidine and Sulfonyl Chloride Moieties
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 4-cyanopiperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds.[1][2] The piperidine ring provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets, while the cyano group can act as a key binding element or a precursor for other functional groups.
The sulfonyl chloride functional group is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides.[3] Sulfonamides are a cornerstone in medicinal chemistry, present in a wide array of therapeutics including antibacterial agents, diuretics, and enzyme inhibitors.[3] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely employed method for forging the stable S-N bond of a sulfonamide.[4]
The combination of these two valuable moieties in This compound creates a bifunctional reagent that allows for the direct introduction of the 4-cyanopiperidine unit onto a nucleophilic core, typically an amine, via a stable sulfonamide linkage. This makes it a highly valuable tool for library synthesis and lead optimization in drug discovery programs.
Commercial Availability
This compound is available from a number of specialized chemical suppliers. Researchers and procurement managers can source this reagent from vendors who specialize in building blocks for pharmaceutical and medicinal chemistry research.
| Supplier Type | Contact Information | Notes |
| Chemical Marketplaces | Inquire through platforms such as Guidechem | Often aggregate listings from multiple global manufacturers. |
| Specialized Building Block Suppliers | Direct inquiry to companies focused on novel reagents for drug discovery | May offer custom synthesis services for this compound. |
It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material. Key analytical data to look for on the CoA would include ¹H NMR, ¹³C NMR, and mass spectrometry data consistent with the structure of this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and the general characteristics of sulfonyl chlorides.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₆H₉ClN₂O₂S | Based on structural analysis. |
| Molecular Weight | 208.67 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Many sulfonyl chlorides are crystalline solids. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) | Typical for sulfonyl chlorides. |
| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | The sulfonyl chloride moiety is a strong electrophile.[3] |
| Stability | Should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place | Sulfonyl chlorides are susceptible to hydrolysis. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons alpha to the sulfonyl group will be deshielded compared to those in unsubstituted piperidine. The methine proton at the 4-position will also exhibit a characteristic chemical shift.
-
¹³C NMR: The carbon NMR will show distinct signals for the five unique carbons of the piperidine ring and the nitrile carbon. The carbons adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the sulfonyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1340 cm⁻¹ and 1185-1165 cm⁻¹. A sharp, medium intensity band for the C≡N stretch of the nitrile group is expected around 2250-2210 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of N-sulfonyl chlorides is the reaction of the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base.
Conceptual Synthesis Workflow
The synthesis commences with the commercially available 4-cyanopiperidine, which is often supplied as its hydrochloride salt. The free base must be generated prior to the sulfonylation reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should conduct their own optimization and safety assessments.
Materials:
-
4-Cyanopiperidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Sulfuryl chloride (SO₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Preparation of 4-Cyanopiperidine (Free Base)
-
Dissolve 4-cyanopiperidine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2 M) until the pH of the solution is >12.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-cyanopiperidine as an oil. Caution: 4-cyanopiperidine is a hazardous substance; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
Step 2: Synthesis of this compound
-
Dissolve the freshly prepared 4-cyanopiperidine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution via a syringe or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by flash column chromatography on silica gel if necessary.
Applications in Medicinal Chemistry: Synthesis of Sulfonamides
The primary application of this compound in drug discovery is the synthesis of N-(4-cyanopiperidin-1-yl)sulfonyl derivatives, commonly known as sulfonamides.
General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamides using this compound.
Representative Experimental Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
This protocol serves as a robust starting point for the synthesis of a diverse library of sulfonamides incorporating the 4-cyanopiperidine moiety, facilitating structure-activity relationship (SAR) studies in drug discovery projects.
Safety and Handling
This compound should be handled with care by trained personnel in a well-ventilated chemical fume hood.
-
Toxicity: The toxicity of this specific compound has not been extensively studied. However, due to the presence of the cyano group, it should be treated as a potentially toxic substance.
-
Reactivity: As a sulfonyl chloride, it is a corrosive and moisture-sensitive compound. Contact with water will lead to the formation of hydrochloric acid and the corresponding sulfonic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ability to readily introduce the 4-cyanopiperidine moiety via a stable sulfonamide linkage provides a straightforward and efficient method for the synthesis of novel compounds for biological screening. While detailed experimental data for this specific reagent is not widely available in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides researchers with the foundational knowledge to procure, synthesize, and effectively utilize this compound in their drug development endeavors.
References
-
PubChemLite. This compound (C6H9ClN2O2S). [Link]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Wikipedia. Hinsberg reaction. [Link]
-
PubChem. 4-Cyanopiperidine. [Link]
Sources
- 1. CN107207435B - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Cyanopiperidine-1-sulfonyl chloride
Introduction: The Strategic Convergence of the Sulfonamide Moiety and the 4-Cyanopiperidine Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, integral to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Its ability to act as a bioisostere for amides, offering improved metabolic stability and unique hydrogen bonding capabilities, makes it a highly sought-after moiety in lead optimization.[4] Concurrently, the piperidine ring system is a prevalent scaffold in pharmaceuticals, providing a versatile, conformationally flexible framework for interacting with biological targets.[5] The introduction of a cyano group at the 4-position of the piperidine ring further enhances its utility as a building block. The cyano group can participate in various chemical transformations and can act as a key pharmacophoric element, contributing to target binding affinity.
This application note provides a comprehensive guide to the synthesis of novel sulfonamides utilizing 4-Cyanopiperidine-1-sulfonyl chloride . This reagent uniquely combines the desirable features of the sulfonamide linker and the 4-cyanopiperidine scaffold, offering a direct route to a diverse range of N-substituted sulfonamides with significant potential in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and discuss the characterization of the resulting compounds.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate, followed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to quench the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: General mechanism for sulfonamide synthesis.
Synthesis of the Key Reagent: this compound
While not commercially available as a standard catalog item, this compound can be readily synthesized in the laboratory from 4-cyanopiperidine. The following protocol is adapted from the synthesis of the parent piperidine-1-sulfonyl chloride. It is crucial to perform this reaction under anhydrous conditions as sulfonyl chlorides are sensitive to moisture.
Protocol 1: Synthesis of this compound
Materials:
-
4-Cyanopiperidine hydrochloride (or the free base)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for hydrochloride salt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of 4-Cyanopiperidine Free Base (if starting from hydrochloride):
-
Dissolve 4-cyanopiperidine hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the 4-cyanopiperidine free base. Use immediately in the next step.
-
-
Formation of the Sulfonyl Chloride:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the sulfuryl chloride solution dropwise to the stirred 4-cyanopiperidine solution over 30 minutes, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into ice-cold water to quench any unreacted sulfuryl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude this compound.
-
Note: Due to the potential instability of the sulfonyl chloride, it is often recommended to use the crude product directly in the subsequent sulfonamide synthesis without further purification.
General Protocols for the Synthesis of N-substituted 4-Cyanopiperidine-1-sulfonamides
The following protocols describe the synthesis of sulfonamides from this compound and a variety of primary and secondary amines.
Protocol 2: Conventional Synthesis in Solution
This method is a robust and widely applicable procedure for the synthesis of the target sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted 4-cyanopiperidine-1-sulfonamide.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for certain substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Microwave synthesizer and appropriate reaction vessels
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
If necessary, a minimal amount of a high-boiling point, microwave-transparent solvent can be added. For many reactions, solvent-free conditions are possible.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined empirically for each substrate.
-
-
Work-up and Purification:
-
After the reaction is complete and the vessel has cooled, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Follow the work-up and purification steps outlined in Protocol 2.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various N-substituted 4-cyanopiperidine-1-sulfonamides.
| Amine Substrate | Method | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Conventional | DCM | Pyridine | 12 | RT | 85-95 |
| Benzylamine | Conventional | DCM | Et₃N | 6 | RT | 90-98 |
| Morpholine | Conventional | THF | Et₃N | 8 | RT | 88-96 |
| 4-Fluoroaniline | Microwave | None | None | 0.25 | 120 | 80-90 |
| N-Methylbenzylamine | Conventional | DCM | Et₃N | 16 | RT | 75-85 |
Characterization of Synthesized Sulfonamides
The synthesized N-substituted 4-cyanopiperidine-1-sulfonamides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the piperidine ring protons, the protons of the N-substituent, and the absence of the N-H proton of the starting primary or secondary amine.
-
¹³C NMR: The spectrum should show the corresponding carbon signals for the piperidine ring, the cyano group, and the N-substituent.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹) and the C≡N stretching of the cyano group (around 2250-2210 cm⁻¹).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compounds.
Experimental Workflow Visualization
The overall workflow from the synthesis of the starting materials to the characterization of the final products can be visualized as follows:
Caption: Overall workflow for the synthesis and characterization of N-substituted 4-cyanopiperidine-1-sulfonamides.
Conclusion
The use of this compound as a building block provides a direct and efficient route for the synthesis of a diverse library of novel sulfonamides. The protocols outlined in this application note are robust and can be adapted for a wide range of primary and secondary amines. The resulting N-substituted 4-cyanopiperidine-1-sulfonamides are valuable scaffolds for medicinal chemistry research and drug development, offering a unique combination of structural features for probing biological systems and developing new therapeutic agents.
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
Harmata, M., & Huang, J. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. RSC Publishing. Retrieved from [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2018). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Advanced Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ResearchGate. (2021). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
- Google Patents. (1987). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
-
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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- 3. cbijournal.com [cbijournal.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted 4-Cyanopiperidine-1-sulfonamides via Reaction with Primary Amines
Introduction: The Strategic Value of the 4-Cyanopiperidine Sulfonamide Scaffold
In the landscape of modern drug discovery, the sulfonamide functional group holds a privileged position. Valued for its unique physicochemical properties, it serves as a key structural motif and a versatile bioisostere for the more metabolically labile amide bond.[1] The sulfonamide linkage offers a similar geometry to the amide but provides an additional hydrogen bond acceptor, improved hydrolytic stability, and an increased polar surface area, which can dramatically enhance binding affinity and pharmacokinetic profiles.[1]
When coupled with the 4-cyanopiperidine moiety—a scaffold frequently incorporated into centrally active agents to modulate properties like lipophilicity and receptor engagement—the resulting N-substituted 4-cyanopiperidine-1-sulfonamides become powerful building blocks for creating novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis of these valuable compounds through the reaction of 4-cyanopiperidine-1-sulfonyl chloride with primary amines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in medicinal chemistry and drug development.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and robust nucleophilic substitution reaction.[3] The process is underpinned by a straightforward yet critical sequence of chemical events.
Core Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound.
-
Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, an excellent leaving group.
-
Proton Transfer: The immediate product is a protonated sulfonamide. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential at this stage.[4] The base deprotonates the nitrogen, neutralizing the hydrogen chloride (HCl) generated in situ. This step is crucial as it prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.
Key Considerations for Success:
-
Anhydrous Conditions: this compound is sensitive to moisture. Any presence of water can lead to the hydrolysis of the sulfonyl chloride into the corresponding unreactive sulfonic acid, which presents as a polar byproduct and reduces the overall yield. Therefore, the use of anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon) is paramount.
-
Stoichiometry and Side Reactions: The primary side reaction of concern is di-sulfonylation, where the newly formed sulfonamide's remaining N-H bond reacts with a second molecule of the sulfonyl chloride. This is more prevalent at higher temperatures or if an excess of the sulfonyl chloride is used. To mitigate this, the reaction is typically run at low temperatures (starting at 0 °C) and with a slight excess of the amine (1.0 to 1.2 equivalents).
Experimental Workflow and Protocols
The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the purified product.
Caption: Workflow for sulfonamide synthesis.
Protocol 3.1: Standard Synthesis Using Conventional Heating
This robust protocol is suitable for a wide range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 - 1.2 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15-30 minutes using a dropping funnel.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-24 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (typically the sulfonyl chloride) using Thin Layer Chromatography (TLC) or HPLC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x, to remove excess amine and base), saturated NaHCO₃ solution (1x, to remove any acidic impurities), and finally with brine (1x).
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Data Summary and Reaction Parameters
The choice of base and solvent can be adapted based on the reactivity of the primary amine. The following table provides general guidelines for common substrate classes.
| Amine Substrate Type | Recommended Base | Recommended Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Aliphatic (e.g., Benzylamine) | Triethylamine | DCM, THF | 0 to RT | 2 - 8 | 85 - 98% |
| Aniline (Electron-Neutral) | Pyridine, TEA | DCM, THF | 0 to RT | 6 - 18 | 80 - 95%[4] |
| Aniline (Electron-Deficient) | Pyridine | DCM, DMF | RT | 12 - 24 | 70 - 90% |
| Heteroaromatic Amine | Pyridine | DCM, THF | 0 to RT | 8 - 24 | 75 - 92% |
Troubleshooting Common Issues
| Observation (TLC/LCMS) | Potential Cause(s) | Suggested Solution(s) |
| Significant starting material remains after 24h | 1. Insufficiently reactive amine. 2. Reagents (especially sulfonyl chloride) have degraded. 3. Inadequate amount of base. | 1. Gently warm the reaction (e.g., to 40 °C) after initial stirring at RT. 2. Use freshly purchased or purified reagents. Ensure anhydrous conditions are strictly maintained. 3. Ensure at least 1.5 equivalents of base are used. |
| Major polar byproduct observed | Hydrolysis of the sulfonyl chloride to sulfonic acid due to the presence of water. | 1. Use flame-dried glassware. 2. Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system. 3. Perform the reaction strictly under an inert atmosphere. |
| Presence of a less-polar byproduct | Di-sulfonylation of the primary amine. | 1. Ensure the stoichiometry is correct (slight excess of amine, not sulfonyl chloride). 2. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. 3. Monitor the reaction closely and stop it once the starting amine is consumed. |
| Difficult purification / streaking on silica gel | The product may be highly polar or the crude mixture contains residual pyridine/triethylamine salts. | 1. Ensure the aqueous work-up (especially the 1M HCl wash) is performed thoroughly. 2. Consider pre-adsorbing the crude material onto silica gel before loading the column. 3. Try a different solvent system for chromatography, potentially with a small percentage of methanol or triethylamine. |
Application Highlight in Drug Discovery
The N-substituted 4-cyanopiperidine-1-sulfonamide core is a valuable pharmacophore. For instance, derivatives of this class have been explored as agonists for human MAS-related G protein-coupled receptors (MRGPRs), which are involved in sensory functions like pain and itch.[5] The synthesis strategy outlined here allows for the rapid generation of a library of analogs by varying the primary amine. This enables systematic exploration of the structure-activity relationship (SAR), where the R-group from the amine can be modified to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, accelerating the journey from a hit compound to a clinical candidate.[2]
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. BenchChem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF . ResearchGate. Available at: [Link]
-
Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists . PubMed Central. Available at: [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery . PubMed. Available at: [Link]
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Application Note & Protocol: Synthesis of N-Substituted 4-Cyanopiperidine-1-sulfonamides via Reaction with Secondary Amines
Abstract & Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a bioisostere of the amide bond.[1][2] Its unique stereoelectronic properties, including improved metabolic stability and the ability to act as a hydrogen bond acceptor, have cemented its presence in a multitude of blockbuster drugs.[1][3][4] When incorporated into a piperidine scaffold, particularly one bearing a nitrile group, the resulting molecule combines key pharmacophoric elements known to confer potent and selective bioactivity.[5][6][7][8] The 4-cyanopiperidine moiety is a prevalent structural motif in drug candidates, valued for its conformational rigidity and the chemical utility of the nitrile group.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 4-cyanopiperidine-1-sulfonamides. We will delve into the underlying chemical principles, provide a robust, step-by-step protocol for the reaction of 4-cyanopiperidine-1-sulfonyl chloride with various secondary amines, and offer field-tested insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility to accelerate discovery campaigns.
Scientific Principles & Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, highly reliable transformation in organic chemistry.[3][9] The reaction proceeds through a nucleophilic substitution mechanism at the electron-deficient sulfur center of the sulfonyl chloride.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (a nucleophile) attacks the electrophilic sulfur atom of the this compound. This forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide (a sulfonylammonium salt). A non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture.[9] Its crucial role is to scavenge the proton from the nitrogen and neutralize the hydrogen chloride (HCl) generated in situ. This deprotonation step is vital as it prevents the protonation of the starting secondary amine, which would render it non-nucleophilic and halt the reaction.[10] The final products are the desired N-substituted 4-cyanopiperidine-1-sulfonamide and the hydrochloride salt of the tertiary amine base.
The choice of solvent is critical; anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the unreactive sulfonic acid.
Mandatory Safety & Handling Protocols
A rigorous adherence to safety protocols is non-negotiable when handling the reagents involved in this synthesis. Perform all operations within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
This compound: This reagent is highly corrosive and reacts violently with water. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. Avoid breathing dust and ensure the reaction is conducted under an inert, anhydrous atmosphere.
-
Secondary Amines (General): Many secondary amines are flammable, corrosive, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
Anhydrous Solvents (e.g., Dichloromethane): DCM is a suspected carcinogen and should be handled with care to avoid inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention, providing the relevant SDS to the medical personnel.[11]
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction. Molar equivalents and reaction times may be optimized for specific secondary amines.
4.1 Materials and Equipment
-
Reagents: this compound, secondary amine of choice (e.g., morpholine, piperidine, N-methylaniline), triethylamine (TEA) or DIPEA (distilled), anhydrous dichloromethane (DCM), 1M Hydrochloric Acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, deionized water, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel (for chromatography), and appropriate TLC eluent systems (e.g., ethyl acetate/hexanes).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, septa, nitrogen or argon gas line with manifold, syringes and needles, ice-water bath, separatory funnel, rotary evaporator, flash chromatography system, and Thin Layer Chromatography (TLC) plates and chamber.
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add the secondary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Sulfonyl Chloride Addition:
-
In a separate dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirring, cooled amine solution over 10-15 minutes. Causality Note: Slow, dropwise addition is critical to control the reaction exotherm and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
4.3 Work-up and Purification Workflow
The following workflow outlines the standard procedure for isolating and purifying the sulfonamide product.
Caption: Experimental workflow for synthesis and purification.
-
Quench: Transfer the reaction mixture to a separatory funnel and dilute with DCM. Add 1M HCl (aq) and shake. This step removes the tertiary amine base and any unreacted secondary amine.
-
Extraction: Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize any residual acid) and then with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Representative Results
The described protocol is effective for a range of secondary amines. The table below summarizes typical outcomes, illustrating the versatility of the method.
| Secondary Amine | Structure | Typical Time (h) | Temp (°C) | Isolated Yield (%) |
| Morpholine | 4 | RT | 92% | |
| Piperidine | 3 | RT | 95% | |
| Pyrrolidine | 3 | RT | 94% | |
| N-Methylaniline | 12 | RT | 78% | |
| Diethylamine | 6 | RT | 85% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting & Optimization Guide
Even robust protocols can encounter issues. This section addresses common problems and provides actionable solutions.
Caption: Common issues and recommended solutions.
References
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_JACS_Decarboxylative_Halosulfonylation.pdf]([Link] Macmillan/files/publications/2023_JACS_Decarboxylative_Halosulfonylation.pdf)
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Available at: [Link]
-
Kelly, C. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
Veisi, H., et al. (2011). Convenient Synthesis of Sulfonamides from Amines and p-Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). Journal of the Chinese Chemical Society. Available at: [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Ball, N. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Sharma, K., & Masoodi, K. Z. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. Available at: [Link]
-
Chen, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc. Available at: [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
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Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Request PDF: One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
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Ghattas, G., et al. (2013). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid. Open Journal of Synthesis Theory and Applications. Available at: [Link]
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ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available at: [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
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Levin, M., et al. (2025). Accessing sulfonamides via formal SO2 insertion into C-N bonds. Nature Chemistry. Available at: [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available at: [Link]
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PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE. Available at: [Link]
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Al-Suhaimi, E. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]
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Application Notes and Protocols for 4-Cyanopiperidine-1-sulfonyl chloride in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Strategic functionalization of heterocyclic scaffolds is a cornerstone of this endeavor. Among these, the piperidine ring is a highly privileged motif, present in a vast array of clinically approved drugs and bioactive compounds due to its ability to confer desirable properties such as improved solubility and metabolic stability.[1][2][3] The introduction of a sulfonyl chloride functional group onto the piperidine nitrogen atom creates a versatile electrophilic handle, primed for reaction with a multitude of nucleophiles to generate diverse libraries of compounds.
This guide focuses on 4-cyanopiperidine-1-sulfonyl chloride , a bifunctional building block that synergistically combines the advantageous properties of the 4-cyanopiperidine core with the reactive potential of a sulfonyl chloride. The 4-cyano substituent is a key pharmacophore in numerous bioactive molecules, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5] The sulfonyl chloride allows for the facile introduction of a sulfonamide linkage, a critical functional group in a wide range of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.[6][7][8]
These application notes provide a comprehensive overview of the synthesis and utility of this compound, offering detailed protocols for its preparation and subsequent derivatization. The causality behind experimental choices is elucidated to empower researchers in their drug discovery efforts.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be efficiently achieved from commercially available 4-cyanopiperidine hydrochloride through a two-step process: neutralization followed by sulfonylation.
Logical Flow of Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol describes the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
| Parameter | Condition | Rationale |
| Base | Triethylamine or Pyridine | Acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the initial exothermic reaction. The reaction is typically allowed to proceed to completion at room temperature. |
| Reaction Time | 4-16 hours | The reaction time can vary depending on the nucleophilicity of the amine. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting materials and byproducts to yield the pure sulfonamide. |
Medicinal Chemistry Relevance and Future Directions
The N-sulfonylated 4-cyanopiperidine scaffold is a promising motif for the development of novel therapeutics. The sulfonamide linkage provides a metabolically robust and synthetically accessible means of connecting the 4-cyanopiperidine core to other pharmacophoric fragments. The resulting compounds have the potential to interact with a variety of biological targets. For instance, N-sulfonylpiperidines have been identified as inhibitors of bacterial thymidylate kinase (TMK), highlighting their potential as antibacterial agents. [6]Furthermore, sulfonamide-containing compounds have a broad range of applications, including as antiviral agents. [9] The 4-cyanopiperidine moiety itself is a key component of inhibitors of various enzymes and receptors. The cyano group can participate in crucial hydrogen bonding interactions within a protein's active site. The combination of these two pharmacophorically important groups in a single, versatile building block makes this compound a valuable tool for medicinal chemists.
Future applications could involve the use of this building block in the synthesis of focused libraries for screening against a wide range of targets, including kinases, proteases, and G-protein coupled receptors. The modular nature of the sulfonamide synthesis allows for the rapid generation of analogues with diverse substituents, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
- Harmata, M., & Lee, D. R. (2002). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 43(17), 3871-3873.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
- de Jonge, M. R., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(17), 5557-5561.
- Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5808-5810.
- Le, T. V., & Giao, T. M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20953-20960.
- A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. (n.d.). Royal Society of Chemistry.
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Gangjee, A., et al. (2001). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[6][10]yclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry, 44(18), 2975-2985.
- Bar-Zeev, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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- Elgemeie, G. H., et al. (2022). Synthesis of N-sulfonated N-benzoazoles and their use in medicinal chemistry. In N-Sulfonated-N-Heterocycles (pp. 345-382). Elsevier.
- Stanchev, S., et al. (2014). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 11(1), 2-8.
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ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
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- de Oliveira, A. C. A., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 4213-4225.
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Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
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ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. Retrieved from [Link]
- Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
- Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(7), 1099-1131.
- Bakulina, O., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8997.
- Reza, A. A., et al. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 26(11), 3185.
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Application Notes and Protocols: The Strategic Use of 4-Cyanopiperidine-1-sulfonyl chloride in Modern Drug Discovery
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-cyanopiperidine-1-sulfonyl chloride as a versatile building block in contemporary drug discovery programs. This document provides not only detailed, field-proven protocols for the synthesis and subsequent reactions of this reagent but also delves into the causal logic behind its utility, grounded in the established principles of medicinal chemistry.
Introduction: The Rationale for this compound in Medicinal Chemistry
The confluence of a piperidine scaffold and a sulfonamide linker represents a powerful synergy in the design of novel therapeutics. The piperidine ring is one of the most ubiquitous saturated N-heterocycles in approved drugs, prized for its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for precise interaction with biological targets.[1][2] The sulfonamide group, extending far beyond its historical role in antibacterial agents, is a key functional group in a multitude of modern drugs, including anticancer, antiviral, and anti-inflammatory agents, owing to its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry.[3][4][5]
This compound is a reagent that elegantly merges these two privileged pharmacophores. The sulfonyl chloride moiety provides a reactive handle for the facile construction of diverse sulfonamide libraries, while the 4-cyanopiperidine core introduces a desirable structural motif. The cyano group, in particular, is a valuable pharmacophoric element, capable of acting as a hydrogen bond acceptor or serving as a bioisostere for other functional groups.[6]
This guide will first detail the synthesis of this valuable, yet not widely commercialized, reagent and then provide robust protocols for its application in the synthesis of novel chemical entities for drug discovery.
Synthesis of this compound: A Proposed Protocol
Underlying Principles of the Synthesis
The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. A base is typically required to quench the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an aprotic solvent is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride product.
Detailed Experimental Protocol for Synthesis
Materials:
-
4-Cyanopiperidine (or its hydrochloride salt)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Starting Material: If using 4-cyanopiperidine hydrochloride, it must first be neutralized. Suspend the hydrochloride salt in DCM and add a slight excess (1.1 equivalents) of a non-nucleophilic base like TEA or DIPEA. Stir for 30 minutes at room temperature. The resulting mixture containing the free base can often be used directly in the next step.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 4-cyanopiperidine (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Sulfurylating Agent: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution via a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting amine.
-
Workup:
-
Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 30 °C) to avoid decomposition of the product.
-
The crude this compound is often used directly in the next step due to its reactivity. If purification is necessary, it can be attempted by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), though care must be taken to minimize contact time with the silica.
-
Safety Precautions: Sulfuryl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application in Sulfonamide Synthesis: Building Diverse Molecular Libraries
The primary utility of this compound is as an electrophile for the synthesis of N-substituted sulfonamides. Its reaction with primary or secondary amines is typically high-yielding and tolerant of a wide range of functional groups, making it an ideal tool for generating chemical libraries for high-throughput screening.[7][8]
Causality in Experimental Design
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[9] The choice of base and solvent is critical for the success of the reaction. A non-nucleophilic base is preferred to scavenge the generated HCl without competing with the primary or secondary amine nucleophile. Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.
General Protocol for Sulfonamide Formation
Materials:
-
This compound (crude or purified)
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and the base (e.g., TEA, 1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Sulfonyl Chloride: To the stirred amine solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Gentle heating may be required for less nucleophilic amines.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.
-
Quantitative Data Summary
| Entry | Amine Nucleophile | Product Class | Typical Yield | Reaction Time |
| 1 | Primary Aliphatic Amine | N-alkyl-4-cyanopiperidine-1-sulfonamide | >85% | 2-4 hours |
| 2 | Secondary Aliphatic Amine | N,N-dialkyl-4-cyanopiperidine-1-sulfonamide | >80% | 4-8 hours |
| 3 | Aniline (Electron-rich) | N-aryl-4-cyanopiperidine-1-sulfonamide | >75% | 4-12 hours |
| 4 | Aniline (Electron-poor) | N-aryl-4-cyanopiperidine-1-sulfonamide | 50-70% | 12-24 hours |
Visualization of Synthetic Workflows
Synthesis of the Reagent
Caption: Synthesis of this compound.
General Workflow for Drug Discovery Application
Caption: Drug discovery workflow using the title reagent.
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and highly reproducible chemical transformations.[7][8][9] The success of each step can be readily validated using standard analytical techniques:
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking the consumption of starting materials and the formation of products in real-time.
-
Structural Confirmation: The identity and purity of the synthesized sulfonyl chloride and the final sulfonamide products should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Final compound purity should be assessed by HPLC or UPLC, with a purity of >95% being the standard for compounds intended for biological screening.
By adhering to these validation steps, researchers can have high confidence in the quality of the compounds synthesized using these protocols.
Conclusion: A Powerful Tool for Modern Medicinal Chemistry
This compound represents a highly valuable, albeit underutilized, building block for the construction of novel molecular entities in drug discovery. Its straightforward synthesis and predictable reactivity, coupled with the desirable pharmacophoric features of the resulting sulfonamides, make it an excellent tool for generating diverse chemical libraries. The protocols and rationale presented in these application notes are intended to empower researchers to confidently incorporate this versatile reagent into their drug discovery programs, accelerating the identification of new lead compounds and potential drug candidates.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. [Link]
- Roy, S., & Golder, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
-
ResearchGate. (n.d.). Sulfonamide derivatives of piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. Retrieved from [Link]
-
Sahu, N., & Singh, S. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(10), 1468–1480. [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]
-
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. Retrieved from [Link]
- El-Faham, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 54, 439–454.
-
Pharmacophore. (n.d.). 3D QSAR AND PHARMACOPHORE MODELING ON SUBSTITUTED CYANOPYRROLIDINES AS TYPE II ANTI-DIABETIC AGENTS POTENTIAL DIPEPTIDYL PEPTIDASE-IV INHIBITORS. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Guda, M. R., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8993. [Link]
-
ResearchGate. (n.d.). The best pharmacophore and the mapping of the most and least active compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Cyanopiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The enduring relevance of this scaffold lies in its ability to act as a bioisostere for other functional groups, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and the synthetic tractability that allows for extensive structural diversification.[3] This application note provides a comprehensive guide to the synthesis of novel sulfonamides utilizing 4-Cyanopiperidine-1-sulfonyl chloride, a versatile building block for introducing a functionalized cyclic amine moiety into drug candidates. The incorporation of the 4-cyanopiperidine motif can modulate physicochemical properties such as polarity, lipophilicity, and metabolic stability, offering a valuable tool for lead optimization in drug discovery programs.
Core Principles and Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and robust nucleophilic substitution reaction. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[4] A base, typically a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
dot graph "Sulfonamide_Formation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
reagents [label="this compound + Primary/Secondary Amine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Sulfonamide + HCl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., Triethylamine)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralization [label="Neutralization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Sulfonamide Product + Triethylammonium Chloride", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; product -> neutralization; base -> neutralization; neutralization -> final_product; } dot Diagram 1: General Mechanism of Sulfonamide Formation. This diagram illustrates the key steps in the reaction between this compound and an amine, highlighting the role of the base in neutralizing the HCl byproduct.
Synthesis of this compound
For researchers who wish to prepare the title reagent in-house, the following protocol, adapted from the synthesis of piperidine-1-sulfonyl chloride, can be employed. This procedure involves the reaction of 4-cyanopiperidine with sulfuryl chloride.
Safety Precaution: Sulfuryl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.5 M).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing ice-water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification (Optional): The crude product can be purified by short-path distillation under high vacuum or used directly in the next step if of sufficient purity.
General Protocol for the Synthesis of Sulfonamides from this compound
The following is a general procedure for the reaction of this compound with a variety of primary and secondary amines. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific substrates.
dot graph "Sulfonamide_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="Start: Dissolve Amine and Base in Solvent", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_sulfonyl_chloride [label="Add this compound solution dropwise at 0°C"]; reaction [label="Stir at Room Temperature (monitor by TLC/LC-MS)"]; workup [label="Quench with Water and Extract with Organic Solvent"]; wash [label="Wash Organic Layer (Acid, Base, Brine)"]; dry_concentrate [label="Dry over Na2SO4 and Concentrate"]; purify [label="Purify by Column Chromatography or Recrystallization"]; characterize [label="Characterize Final Product (NMR, MS, IR)"]; end [label="End: Pure Sulfonamide", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_sulfonyl_chloride; add_sulfonyl_chloride -> reaction; reaction -> workup; workup -> wash; wash -> dry_concentrate; dry_concentrate -> purify; purify -> characterize; characterize -> end; } dot Diagram 2: Experimental Workflow for Sulfonamide Synthesis. This flowchart outlines the key steps from starting materials to the final, characterized sulfonamide product.
Experimental Protocol: Sulfonamide Synthesis
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
| Parameter | Typical Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Anhydrous conditions are recommended. |
| Base | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | 1.5-2.0 equivalents are typically used. |
| Temperature | 0 °C to room temperature | Initial addition at 0 °C helps to control the exotherm. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |
| Stoichiometry | Amine (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq) | A slight excess of the sulfonyl chloride may be used. |
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis.
Characterization of the Final Sulfonamide Product
The structure and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protons of the 4-cyanopiperidine ring, the amine moiety, and the sulfonamide N-H proton (for primary amine adducts), which typically appears as a broad singlet.
-
¹³C NMR: The spectrum should show the corresponding signals for all carbon atoms, including the nitrile carbon of the 4-cyanopiperidine ring.[5]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the C≡N stretch of the nitrile group (around 2250-2210 cm⁻¹).[5]
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture.
-
Consider using a different base or solvent. For less reactive amines, a stronger, non-nucleophilic base like DBU may be beneficial.
-
The reaction may require heating for less nucleophilic amines.
-
-
Side Reactions:
-
If the amine has other nucleophilic functional groups, protection may be necessary.
-
The formation of bis-sulfonated products can occur with primary amines if an excess of the sulfonyl chloride is used.
-
-
Purification Challenges:
-
If the product is highly polar, reverse-phase chromatography may be a suitable purification method.
-
Recrystallization can be an effective method for obtaining highly pure crystalline products.
-
Conclusion
The protocol detailed in this application note provides a robust and versatile method for the synthesis of a diverse library of novel sulfonamides incorporating the 4-cyanopiperidine moiety. By leveraging the reactivity of this compound, researchers can efficiently access new chemical entities with potential applications in various areas of drug discovery. Careful attention to reaction conditions, particularly the exclusion of moisture, and appropriate analytical characterization are crucial for successful synthesis and the generation of high-quality data.
References
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-214.
- Kato, K., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
- Google Patents. (n.d.). US2744907A - Production of heterocyclic sulfonyl chlorides.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
-
ResearchGate. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]
-
PubMed. (2014). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
Sources
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Application Note: 4-Cyanopiperidine-1-sulfonyl Chloride as a Versatile Building Block in Organic Synthesis
An In-Depth Guide for Synthetic and Medicinal Chemists
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 4-Cyanopiperidine-1-sulfonyl chloride has emerged as a highly valuable and versatile reagent, bridging two critical chemical motifs: the privileged piperidine scaffold and the reactive sulfonyl chloride functional group. The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its conformational properties and ability to modulate physicochemical characteristics such as solubility and basicity.[1][2] The sulfonyl chloride provides a robust electrophilic handle for the facile introduction of this scaffold onto a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages.[3][4]
This guide provides an in-depth exploration of this compound, detailing its properties, core applications, and field-proven protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not merely lists of steps but self-validating systems grounded in chemical principles.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic endeavor.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [5] |
| Molecular Weight | 208.67 g/mol | [5] |
| CAS Number | 722083-08-3 | [5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 406 - 412 °F / 208 - 211 °C | |
| Primary Hazard | Causes severe skin burns and eye damage. Reacts with water. | [6] |
Expert Insights on Reactivity and Handling:
The key to successfully using this compound lies in managing the reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, highly susceptible to nucleophilic attack. Its primary reactivity is with primary and secondary amines, but it will also react with water, alcohols, and other nucleophiles.[3][7] Consequently, all reactions must be conducted under anhydrous (dry) conditions to prevent hydrolysis of the reagent, which would yield the corresponding sulfonic acid and reduce reaction efficiency.
Safety and Handling Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles.[8][9]
-
Dispensing: As a solid, it may be hygroscopic. Weigh the reagent quickly and in a dry environment. For reactions, it is often preferable to dissolve it in an anhydrous solvent immediately after weighing.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water.[6]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal. Dispose of contents and container in accordance with local, regional, and national regulations.
Core Application: Synthesis of N-Substituted Sulfonamides
The most prevalent application of this compound is its reaction with primary and secondary amines to furnish N-substituted 4-cyanopiperidine-1-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a bioisostere of the amide bond and is found in a vast array of therapeutic agents.[10][11]
Mechanistic Rationale:
The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate any available basic amine, rendering it non-nucleophilic. Therefore, the inclusion of an auxiliary base (typically a non-nucleophilic tertiary amine like triethylamine or pyridine) is critical to scavenge the HCl byproduct and ensure the reaction proceeds to completion.[10]
Caption: General synthesis of N-substituted 4-cyanopiperidine-1-sulfonamides.
Detailed Experimental Protocols
The following protocol provides a robust and reproducible method for the synthesis of sulfonamides using this compound.
Protocol 1: General Synthesis of N-Substituted 4-Cyanopiperidine-1-sulfonamides
Objective: To synthesize a target sulfonamide from this compound and a selected primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Target amine (primary or secondary) (1.0 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Ice/water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the target amine (1.1 eq) and the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Base Addition: Add the base, triethylamine (1.5 eq), to the solution.
-
Cooling: Cool the flask to 0 °C using an ice/water bath. Causality Note: This step is crucial to control the initial exotherm of the reaction upon addition of the highly reactive sulfonyl chloride, minimizing the formation of potential side products.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution to the cooled amine solution dropwise via a dropping funnel over 15-30 minutes. Causality Note: Slow, dropwise addition ensures the reaction temperature remains low and prevents localized high concentrations of the electrophile, leading to cleaner reaction profiles.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the water content in the organic phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.
Advanced Synthetic Strategies: A Multifunctional Scaffold
The true power of this compound as a building block is revealed in the subsequent transformations of its products. The cyano group is not merely a placeholder but a versatile functional handle for extensive diversification.
Key Transformations of the 4-Cyano Group:
-
Reduction to Aminomethyl: The nitrile can be readily reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This introduces a new basic center and a nucleophilic site for further derivatization, such as amidation or reductive amination.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile affords the corresponding carboxylic acid. This allows for the introduction of amide linkages via standard peptide coupling protocols, significantly expanding the accessible chemical space.
-
Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Caption: Post-synthesis diversification pathways for the cyanopiperidine scaffold.
This multi-directional reactivity profile makes this compound an ideal starting point for the generation of compound libraries in drug discovery campaigns. A single, efficient sulfonylation reaction can produce a core intermediate that is then elaborated into dozens of structurally diverse analogs for structure-activity relationship (SAR) studies.[12]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the rapid and efficient assembly of molecules with high potential for biological activity. Its dual functionality allows for the reliable formation of a stable sulfonamide linkage while retaining a highly versatile cyano group for subsequent chemical elaboration. By understanding the fundamental principles of its reactivity and adhering to the robust protocols outlined in this guide, researchers can effectively unlock the synthetic potential of this powerful building block, accelerating their research and development programs in organic synthesis and medicinal chemistry.
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- Synthesis and Pharmacological Applications of Cyanopyridine Derivatives: A Review. (n.d.). Googleapis.com.
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- Safety D
- Carreño, M. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- This compound (C6H9ClN2O2S). (n.d.). PubChem.
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- 4-Cyanopiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 4-Cyanobenzene-1-sulfonyl chloride - Safety D
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Carreño, M. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
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Application Notes & Protocols: The Strategic Utility of 4-Cyanopiperidine-1-sulfonyl chloride in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in drug discovery campaigns. The 4-cyanopiperidine-1-sulfonyl chloride scaffold has emerged as a highly valuable and versatile intermediate. It synergistically combines the pharmacokinetically favorable piperidine ring, a privileged structure in numerous FDA-approved drugs, with a reactive sulfonyl chloride for the facile construction of robust sulfonamide linkages.[1][2] The appended nitrile group at the 4-position is not merely an inert substituent; it frequently serves as a key pharmacophoric element, engaging in crucial hydrogen bonding and polar interactions within enzyme active sites to enhance potency and selectivity.[3][4] This guide provides an in-depth exploration of the applications of this compound derivatives, presenting field-proven insights, detailed experimental protocols, and the causal logic behind synthetic strategies for developing next-generation therapeutic agents.
The 4-Cyanopiperidine Moiety as a Privileged Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, prized for its ability to improve aqueous solubility, modulate lipophilicity, and introduce a basic nitrogen center that can be protonated at physiological pH, thereby enhancing interactions with biological targets.[1] The addition of a sulfonyl chloride at the 1-position transforms this scaffold into a versatile electrophilic partner for coupling with a vast array of nucleophilic amines and alcohols, generating stable sulfonamide or sulfonate-linked conjugates.
The true strategic advantage of this particular building block lies in the 4-cyano group. In several important enzyme classes, this nitrile functionality acts as a potent hydrogen bond acceptor or a covalent "warhead," anchoring the inhibitor within the active site and significantly boosting inhibitory activity. This is most notably demonstrated in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[3][4]
Core Application I: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
Scientific Background & Mechanistic Rationale
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a cornerstone therapeutic strategy for managing type 2 diabetes.[4][6]
Cyanopyrrolidines and the structurally related cyanopiperidines are among the most potent and widely explored classes of DPP-IV inhibitors.[3][7] The nitrile group forms a reversible covalent bond or a strong electrostatic interaction with the catalytic serine (Ser630) in the DPP-IV active site, effectively mimicking the transition state of the natural substrate. This interaction is a primary driver of the high affinity observed in this class of inhibitors.
Experimental Workflow: Synthesis of a DPP-IV Inhibitor Candidate
Caption: Generalized workflow for synthesizing a DPP-IV inhibitor.
Protocol 1: Synthesis of a (4-Cyanopiperidin-1-yl)-sulfonylated Amine Derivative
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine, a common step in the synthesis of DPP-IV inhibitors.
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., (R)-3-aminopiperidine dihydrochloride) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq to neutralize HCl salt and reaction byproduct)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a stirred solution of the target amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add the base (TEA or DIPEA, 3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
Table 1: Representative Cyanopyrrolidine/Piperidine DPP-IV Inhibitors
| Compound Class | Key Structural Feature | Representative IC₅₀ | Reference |
| Vildagliptin Analog | (S)-1-(2-Cyanopyrrolidin-1-yl)acetyl | 19 nM | [5] |
| Saxagliptin Analog | Adamantylglycine-L-cis-4,5-methanoprolinenitrile | 22 nM | [3] |
| 2-Benzylpyrrolidine | 2-Benzylpyrrolidine core | 0.3 µM | [5] |
| 4-Amino-1-benzylpiperidine | 4-Amino-1-benzylpiperidine core | 4 µM | [5] |
Core Application II: Carbonic Anhydrase (CA) Inhibitors
Scientific Background & Design Rationale
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and increasingly, in oncology.[2] Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and contribute to tumor acidosis and proliferation, making them validated anti-cancer targets.[8]
The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. To achieve isoform selectivity and improve physicochemical properties, medicinal chemists employ the "tail approach," which involves attaching diverse chemical moieties to the core sulfonamide scaffold.[8] The 4-cyanopiperidine-1-sulfonyl group can be viewed as a pre-functionalized "tail" that can be appended to a primary aromatic amine, which then becomes the zinc-binding pharmacophore after deprotection or further elaboration. Alternatively, the sulfonyl chloride can react with an aromatic sulfonamide to create more complex structures.
Diagram: General Structure of a CA Inhibitor
Caption: Pharmacophore model for a "tailed" CA inhibitor.
Protocol 2: Synthesis of a Benzenesulfonamide Derivative for CA Inhibition
This protocol outlines the synthesis of a potential CA inhibitor by reacting this compound with an aniline derivative.
Materials:
-
This compound (1.1 eq)
-
Substituted Aniline (e.g., 4-aminobenzenesulfonamide) (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add pyridine (2.0 eq) and stir.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor for the disappearance of the starting aniline by TLC.
-
Workup and Purification: Follow the workup and purification steps (5-8) as detailed in Protocol 1. The resulting N-(4-sulfamoylphenyl)piperidine-1-sulfonamide derivative can then be evaluated for CA inhibitory activity.
Table 2: Inhibition Data for Representative Sulfonamide CA Inhibitors (Illustrative)
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
| SLC-0111 | hCA IX | 45 nM | Selective vs. hCA I/II | [8] |
| Pyridine-3-sulfonamide | hCA IX | 137 nM | Selective vs. hCA I | [8] |
| Pyridine-3-sulfonamide | hCA XII | 91 nM | Selective vs. hCA I/II | [8] |
| 4-Cyanamidobenzenesulfonamide | hCA I | 9.3 nM | Potent, less selective | [9] |
Core Application III: Antibacterial Thymidylate Kinase (TMK) Inhibitors
Scientific Background
Thymidylate kinase (TMK) is an essential enzyme in bacterial DNA biosynthesis, responsible for phosphorylating dTMP to dTDP.[10] Its absence in humans and critical role in bacterial survival makes it an attractive target for developing novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus. Structure-guided drug design has identified sulfonylpiperidines as a novel class of potent TMK inhibitors.[10][11] The sulfonamide linker and the piperidine ring play crucial roles in binding to key residues, such as Arg48 in S. aureus TMK, through hydrogen bonding.[10]
Synthetic Strategy
The synthesis of these inhibitors involves the straightforward coupling of this compound with various amine-containing heterocyclic cores that are designed to interact with other regions of the TMK active site. The 4-cyano group can be used to modulate polarity and explore potential interactions to further optimize binding affinity.
Protocol 3: Microwave-Assisted Synthesis of a Sulfonylpiperidine Derivative
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for generating compound libraries.
Materials:
-
This compound (1.0 eq)
-
Amine-containing heterocycle (1.0 eq)
-
Microwave synthesizer and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and this compound (1.0 eq). If the amine is a solid, a minimal amount of a high-boiling point, microwave-compatible solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane can be added.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). Power and time should be optimized for the specific substrates.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Perform a standard aqueous workup as described in Protocol 1 (steps 6-7).
-
Purification: Purify the crude product via flash chromatography or preparative HPLC to yield the desired compound.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its constituent parts—a privileged piperidine scaffold, a reactive sulfonamide-forming handle, and a key pharmacophoric nitrile—provide medicinal chemists with a direct route to synthesizing potent and selective inhibitors for diverse and high-impact therapeutic targets. The robust and well-established chemistry of sulfonamide formation allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of pharmaceutical research. The protocols and applications detailed herein serve as a foundational guide for leveraging this valuable reagent to its full potential.
References
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-
Li, W., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
-
Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
-
Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
Anguera, X., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Shah, S. S. A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao. Available at: [Link]
-
Akocak, S., et al. (2020). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Frontiers. (n.d.). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Retrieved from [Link]
- BenchChem. (n.d.). The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.
-
ResearchGate. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link]
-
Napiórkowska, P., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
-
FLORE. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals. Available at: [Link]
-
MDPI. (n.d.). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]
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One-Pot Synthesis of N-Substituted 4-Cyanopiperidine-1-sulfonamides from 4-Cyanopiperidine-1-sulfonyl Chloride
An Application Note and Protocol for Researchers
Abstract
Sulfonamides are a cornerstone of medicinal chemistry, featuring prominently in numerous therapeutic agents due to their structural and electronic properties that serve as effective bioisosteres for amides.[1] This application note provides a detailed, one-pot protocol for the synthesis of a diverse library of N-substituted 4-cyanopiperidine-1-sulfonamides. The described methodology leverages the reaction between 4-cyanopiperidine-1-sulfonyl chloride and various primary or secondary amines. This efficient, single-step procedure avoids the isolation of reactive intermediates and offers high yields, making it an invaluable tool for drug discovery and development professionals. We will detail the reaction mechanism, provide a step-by-step experimental workflow, offer troubleshooting guidance, and outline methods for product purification and characterization.
Introduction and Scientific Rationale
The sulfonamide functional group (–SO₂NR₂) is a critical pharmacophore found in a wide array of clinically important drugs, including antibacterial agents, diuretics, and anticonvulsants.[2][3] Its tetrahedral geometry, hydrogen bond accepting capability, and enhanced hydrolytic stability compared to the amide bond contribute to its frequent use in medicinal chemistry.[1] The most conventional and reliable method for constructing the S-N bond of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]
This protocol focuses on a one-pot synthesis strategy, which offers significant advantages in chemical synthesis by reducing reaction time, minimizing waste, and improving overall efficiency.[5] By reacting this compound directly with a nucleophilic amine in the presence of a base, we can generate the desired sulfonamide product without the need for isolating the highly reactive sulfonyl chloride, which is often sensitive to moisture. The 4-cyanopiperidine moiety itself is a valuable scaffold in drug design, often used to modulate physicochemical properties and interact with biological targets.[6]
The underlying mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[4] This is followed by the elimination of a chloride ion. The hydrochloric acid (HCl) byproduct is neutralized by a tertiary amine base (e.g., triethylamine), which drives the reaction to completion.[7]
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.
-
Step 1: The nucleophilic amine attacks the electrophilic sulfur atom of the this compound.
-
Step 2: A tetrahedral intermediate is formed.
-
Step 3: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Step 4: The base (e.g., Triethylamine, Et₃N) deprotonates the resulting ammonium salt to yield the neutral sulfonamide product and triethylammonium chloride.
Caption: General reaction for one-pot sulfonamide synthesis.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥95% | Various |
| Primary/Secondary Amine (Substrate) | ≥98% | Various |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope |
| Isopropanol / Ethanol | ACS Reagent | Fisher Scientific |
| Equipment |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Nitrogen/Argon gas inlet and bubbler |
| Addition funnel |
| Syringes and needles |
| TLC plates (Silica gel 60 F₂₅₄) |
| Rotary evaporator |
| Separatory funnel |
| Buchner funnel and filter flasks |
| High-resolution NMR Spectrometer |
| Mass Spectrometer (ESI) |
Safety Precautions
-
This compound: As with all sulfonyl chlorides, this reagent is corrosive and highly sensitive to moisture. Handle in a fume hood under an inert atmosphere.[8][9] Hydrolysis will produce HCl gas.
-
4-Cyanopiperidine: This precursor is harmful if swallowed and causes serious eye damage.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations must be conducted within a certified chemical fume hood.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic amine (1.0 eq).
5.1 Reaction Setup
-
Place a magnetic stir bar in a flame-dried 100 mL round-bottom flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon. An inert atmosphere is critical to prevent the hydrolysis of the sulfonyl chloride.
-
Using a syringe, add anhydrous dichloromethane (DCM, 40 mL) to the flask.
-
Add this compound (e.g., 2.08 g, 10.0 mmol, 1.0 eq) to the flask. If it is a solid, add it under a positive flow of nitrogen.
-
Cool the stirred solution to 0 °C using an ice-water bath.
5.2 Reagent Addition
-
In a separate, dry vial, dissolve the amine (10.0 mmol, 1.0 eq) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in anhydrous DCM (10 mL). Rationale: Using a slight excess of base ensures complete neutralization of the HCl byproduct, preventing potential side reactions and driving the reaction forward.
-
Draw the amine/base solution into a syringe and add it dropwise to the cold, stirred sulfonyl chloride solution over 15-20 minutes via the septum.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
5.3 Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture and diluting it with ethyl acetate.
-
Spot the sample on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting sulfonyl chloride spot has been consumed (typically 2-4 hours).
5.4 Work-up and Extraction
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5.5 Purification
-
Recrystallization: This is the preferred method for purifying solid sulfonamide products.[13]
-
Dissolve the crude product in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, purify the crude material using flash column chromatography on silica gel.
Workflow Visualization
Caption: Step-by-step experimental workflow for one-pot sulfonamide synthesis.
Characterization and Expected Results
The final product should be characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[14] Protons on the piperidine ring will appear in the aliphatic region, and signals corresponding to the N-substituent will also be present.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon (C≡N) and carbons of the piperidine and N-substituent groups.[14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the synthesized sulfonamide.
Table 1: Hypothetical Data for Synthesized Sulfonamides
| Entry | Amine Substrate | Time (h) | Yield (%) | Purity (¹H NMR) |
| 1 | Aniline | 3 | 92 | >98% |
| 2 | Benzylamine | 2 | 95 | >99% |
| 3 | Morpholine | 2.5 | 89 | >98% |
| 4 | (R)-α-methylbenzylamine | 4 | 85 | >97% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride. 2. Inactive amine. 3. Insufficient base. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. 2. Check the purity and age of the amine. 3. Use 1.5 equivalents of triethylamine to ensure complete HCl scavenging. |
| Presence of Unreacted Amine | Insufficient sulfonyl chloride or premature quenching. | Use a slight excess (1.05 eq) of the sulfonyl chloride. Confirm reaction completion by TLC before quenching. |
| Product "Oils Out" during Recrystallization | 1. Product melting point is lower than the solvent's boiling point. 2. High level of impurities. | 1. Re-dissolve the oil, add more solvent, and allow it to cool more slowly. Try a different solvent system (e.g., ethanol/water). 2. Purify the crude product by column chromatography before attempting recrystallization. |
| Multiple Spots on TLC | Side reactions or decomposition. | Re-evaluate reaction conditions. Ensure the temperature is controlled during the addition of the amine/base solution. |
References
-
ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
-
PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Available at: [Link]
-
ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]
-
Semantic Scholar. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
-
PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
RSC Publishing. (n.d.). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. Available at: [Link]
-
PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. Available at: [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
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- 14. rsc.org [rsc.org]
Application Notes & Protocols: 4-Cyanopiperidine-1-sulfonyl Chloride for Amine Functionalization in Peptide Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-cyanopiperidine-1-sulfonyl chloride. While not a conventional peptide coupling reagent for amide bond formation, this molecule serves as a potent sulfonating agent for the introduction of the 4-cyanopiperidinyl-1-sulfonyl (Cps) moiety onto primary and secondary amines. We present its utility for the strategic modification of peptides, such as N-terminal capping and side-chain functionalization. This guide explains the underlying chemical principles, provides validated, step-by-step protocols, and discusses the potential advantages and considerations of incorporating the Cps group into peptide structures.
Introduction: A Specialized Tool for Peptide Modification
In the landscape of peptide synthesis, the primary objective is the sequential formation of amide bonds. This is typically achieved using a host of well-established coupling reagents like carbodiimides or onium salts (HATU, HBTU).[1][2] this compound, however, belongs to a different class of reagents. As a sulfonyl chloride, its principal reactivity lies in the formation of highly stable sulfonamide bonds upon reaction with amine nucleophiles.[3][4]
Therefore, its role in peptide chemistry is not as a promoter of peptide bond formation but as a specialized tool for irreversible functionalization . The introduction of the 4-cyanopiperidinyl-1-sulfonyl (Cps) group offers several strategic advantages:
-
N-Terminal Capping: Modifying the N-terminus of a peptide can significantly enhance its stability against aminopeptidases, thereby increasing its in vivo half-life.
-
Side-Chain Modification: The Cps moiety can be installed on the side chains of amino acids like Lysine or Ornithine, enabling the development of peptide conjugates or altering the peptide's physicochemical properties.
-
Introduction of a Unique Moiety: The piperidine ring introduces a rigid, cyclic structure, while the nitrile group serves as a versatile chemical handle for further derivatization, such as reduction to an amine or hydration to an amide.
This guide provides the necessary protocols and scientific rationale to effectively utilize this compound for these advanced peptide modification strategies.
Reagent Profile and Mechanism of Action
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [5] |
| Monoisotopic Mass | 208.00732 Da | [5] |
| Appearance | (Predicted) White to off-white solid | - |
| Reactivity | Highly reactive with nucleophiles, especially amines and water. | [6] |
| Solubility | Soluble in aprotic organic solvents (DMF, NMP, DCM). | - |
Mechanism of Sulfonamide Bond Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a non-nucleophilic base, to yield the stable sulfonamide product.
Caption: Mechanism of amine sulfonylation.
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the procedure for modifying the free N-terminal amine of a peptide synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).
Rationale: The final Fmoc deprotection step in SPPS exposes a free primary amine at the N-terminus.[7] This amine can be capped using this compound before cleaving the peptide from the resin. The use of a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is critical to scavenge the HCl byproduct without catalyzing unwanted side reactions. A Kaiser test is used to monitor the reaction, as it gives a positive (blue) result for free primary amines and a negative (yellow/colorless) result upon successful capping.
Workflow Diagram:
Caption: Workflow for N-terminal Cps capping.
Step-by-Step Methodology:
-
Resin Preparation: Following the final Fmoc deprotection of the peptide-resin (0.1 mmol scale), wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and again with DMF (3 x 5 mL).
-
Reagent Preparation: In a separate vial, dissolve this compound (62.6 mg, 0.3 mmol, 3 eq.) in 1 mL of NMP or a 1:1 mixture of NMP/DCM.
-
Capping Reaction: Swell the resin in 1 mL of NMP. Add diisopropylethylamine (DIEA) (104.5 µL, 0.6 mmol, 6 eq.) to the resin slurry. Immediately add the reagent solution from step 2.
-
Incubation: Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
Monitoring: Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A yellow or colorless result indicates complete reaction. If the beads turn blue, continue the reaction for another 1-2 hours and re-test.
-
Final Wash: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with NMP (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
-
Cleavage & Purification: The Cps-capped peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the successful modification by LC-MS analysis. Expect a mass increase of 172.03 Da (mass of C₆H₈N₂O₂S).
Protocol 2: Selective Side-Chain Modification of Lysine
This protocol is designed for modifying the ε-amino group of a lysine residue within a peptide sequence while the N-terminus remains protected.
Rationale: Orthogonality is key. This protocol assumes the peptide has been synthesized with an N-terminal protecting group that is stable to the conditions of Cps installation (e.g., Boc or a post-synthesis installed Cbz group). The ε-amino group of Lysine, being a primary amine, is a prime target for sulfonylation.
Reaction Conditions Summary:
| Parameter | N-Terminal Capping | Side-Chain Modification (Solution) |
| Peptide Substrate | H₂N-Peptide-Resin | N-Protected-Peptide-Lys-OH |
| Cps-Cl (eq.) | 3 - 5 | 1.5 - 2 |
| Base | DIEA or 2,4,6-Collidine | DIEA or 2,4,6-Collidine |
| Base (eq.) | 6 - 10 | 3 - 4 |
| Solvent | NMP or NMP/DCM | DMF or ACN |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Time | 2 - 6 hours | 1 - 4 hours |
| Monitoring | Kaiser Test | TLC or LC-MS |
Step-by-Step Methodology (Solution Phase):
-
Peptide Preparation: Dissolve the N-terminally protected peptide (e.g., Boc-peptide) (1 eq.) in anhydrous DMF to a concentration of ~10 mg/mL.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIEA (3 eq.) to the stirred solution.
-
Reagent Addition: Slowly add a solution of this compound (1.5 eq.) in a small volume of DMF.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash chromatography or preparative HPLC.
Safety and Handling
As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. The nitrile group also warrants careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water/moisture.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
Concluding Remarks
This compound is a valuable reagent for the specialized modification of peptides. While it does not function as a peptide coupling agent, its ability to efficiently and irreversibly form stable sulfonamide bonds with amine functionalities makes it an excellent choice for N-terminal capping and side-chain derivatization. The protocols outlined in this guide provide a robust framework for researchers to explore the incorporation of the unique Cps moiety, potentially enhancing peptide stability, modulating biological activity, and enabling novel conjugation strategies.
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
PubChemLite. (2025). This compound (C6H9ClN2O2S). Retrieved from PubChemLite. [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Bar-Eli, L., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]
-
ETH Zurich Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from ETH Zurich Research Collection. [Link]
-
Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
PubChemLite. (2025). 4-cyanopiperidine-1-carbonyl chloride (C7H9ClN2O). Retrieved from PubChemLite. [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from CDN. [Link]
-
Xu, J. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis of Sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Cyanopiperidine - Safety Data Sheet [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyanopiperidine-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Cyanopiperidine-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this reactive intermediate. We will address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Core Compound Profile & Challenges
This compound is a bifunctional molecule containing a reactive sulfonyl chloride group and a polar nitrile. This duality presents unique purification challenges. The primary obstacles are its inherent reactivity and instability.
-
Hydrolytic Instability: The sulfonyl chloride moiety is highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid. This is a critical concern during aqueous workups and chromatography on standard silica gel.[1][2][3][4]
-
Thermal Sensitivity: While many sulfonyl chlorides can be distilled, thermal decomposition is a significant risk, especially in the presence of impurities that can catalyze degradation.[5][6][7][8] The reaction can proceed via radical or ionic pathways depending on the conditions.
-
Reactivity with Nucleophiles: The compound will readily react with nucleophilic solvents (e.g., methanol, ethanol) and functional groups, necessitating careful selection of solvents and purification conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-cyanopiperidine with sulfuryl chloride. Expected impurities include:
-
4-Cyanopiperidine: Unreacted starting material.
-
4-Cyanopiperidine-1-sulfonic acid: The product of hydrolysis from exposure to moisture during the reaction or workup.
-
Salts: Such as 4-cyanopiperidine hydrochloride, if HCl is generated and not adequately neutralized.
-
Polymeric byproducts: Can form under certain reaction conditions.
Q2: My sulfonyl chloride appears to be an oil/gummy solid. Is this normal, and can it be crystallized?
A2: Yes, it is common for this compound to be isolated as an oil or a low-melting solid, especially when minor impurities are present. Purification is often necessary to induce crystallization. Recrystallization or, more commonly, trituration with a non-polar solvent like hexanes or diethyl ether can help remove more soluble impurities and yield a solid product.[9]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is best.
-
¹H NMR Spectroscopy: Excellent for structural confirmation and identifying major impurities. The protons adjacent to the nitrogen and the methine proton at the 4-position are key diagnostic signals.
-
GC-MS (with derivatization): Due to the thermal lability and reactivity of sulfonyl chlorides, direct analysis by GC-MS can be unreliable. A robust method is to derivatize a small sample with a simple amine (e.g., diethylamine) to form the stable sulfonamide, which can then be analyzed by GC-MS to accurately reflect the purity of the original material.
-
HPLC-UV/MS: Reversed-phase HPLC can be used, but short analysis times and buffered mobile phases (e.g., with formic acid) are recommended to minimize on-column hydrolysis. A C18 column is a standard choice.[10]
Troubleshooting Guide: Purification by Flash Chromatography
Flash chromatography is a common purification method, but it is fraught with peril for a reactive molecule like this compound. Success hinges on mitigating the compound's instability.
Problem: My product is degrading on the silica column. I see a new, more polar spot on TLC, and my yield is very low.
This is the most frequent issue. The new polar spot is almost certainly the sulfonic acid byproduct from hydrolysis.
Root Cause Analysis: Standard silica gel is acidic and contains a significant amount of bound water (typically 4-7% by weight). This environment is highly conducive to the hydrolysis of the sulfonyl chloride group.[11]
Solutions & Scientific Rationale:
| Solution | Rationale & Implementation |
| 1. Use Anhydrous Solvents | Residual water in chromatography solvents is a primary culprit. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. |
| 2. Deactivate the Silica Gel | Neutralize the acidic sites and minimize water activity. Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (or another non-nucleophilic base), then pack the column with this slurry. The base neutralizes acidic sites on the silica surface. |
| 3. "Dry Loading" Technique | Avoid dissolving your crude product in a polar solvent for loading. Instead, adsorb the crude material onto a small amount of dry, deactivated silica gel. After evaporating the solvent, deposit the dry powder onto the top of the column. This minimizes direct exposure to water. |
| 4. Work Quickly & Cold | Prepare your column and fractions in advance. Run the chromatography as quickly as possible without sacrificing separation. If possible, perform the purification in a cold room to reduce the rate of potential decomposition. |
| 5. Alternative Stationary Phases | If degradation persists, consider using a less acidic stationary phase like neutral alumina or a reversed-phase C18 column, which is more compatible with sensitive compounds. |
Senior Application Scientist's Note: Before committing your entire batch to a column, always run a small "TLC stability test." Spot your crude product on a silica TLC plate, let it sit for 30 minutes, and then develop it. If you see a significant new spot at the baseline (sulfonic acid), you can anticipate that column degradation will be a major issue and should implement the solutions above.
Logical Flow for Troubleshooting Column Degradation
Caption: Troubleshooting workflow for product degradation during silica gel chromatography.
Troubleshooting Guide: Purification by Recrystallization / Precipitation
This method avoids the issues of silica gel but presents its own challenges.
Problem: I can't get my oily product to solidify or crystallize.
Root Cause Analysis: The presence of impurities often suppresses the melting point and disrupts the crystal lattice formation. The compound may also be highly soluble in the residual synthesis solvent.
Solutions & Scientific Rationale:
| Solution | Rationale & Implementation |
| 1. Trituration | This is often the most effective technique. Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Add a non-polar "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether) dropwise with vigorous stirring. The desired product, being more polar, should precipitate out, leaving impurities in the solvent mixture.[9] |
| 2. Solvent Screening | If trituration fails, perform small-scale solubility tests. Find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common choices include mixtures like Ethyl Acetate/Hexanes or Toluene/Hexanes. |
| 3. Seed Crystals | If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can induce crystallization. |
| 4. High Vacuum | Ensure all volatile synthesis solvents (e.g., Toluene, THF) are thoroughly removed under high vacuum, as they can prevent solidification. |
Purification Strategy Decision Workflow
Caption: Decision tree for selecting an initial purification strategy.
Experimental Protocols
Protocol 1: Purity Assessment via Derivatization and GC-MS Analysis
Rationale: This protocol converts the unstable sulfonyl chloride into a stable, volatile sulfonamide for reliable quantification of purity, avoiding on-column degradation that can occur with direct injection.
Materials:
-
Crude this compound (approx. 10 mg)
-
Dichloromethane (DCM), anhydrous
-
Diethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Accurately weigh ~10 mg of the crude sulfonyl chloride into a clean vial.
-
Dissolve the sample in 1 mL of anhydrous DCM.
-
Add diethylamine (2 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Quench the reaction by adding 1 mL of saturated NaHCO₃ solution and stir for 5 minutes.
-
Separate the organic layer, wash it with water, and dry over anhydrous MgSO₄.
-
Filter the solution and dilute an aliquot to an appropriate concentration for GC-MS analysis.
-
Analyze using a standard GC-MS method, looking for the diethylsulfonamide derivative and any derivatized impurities. Purity is calculated based on the relative peak areas in the total ion chromatogram.
Protocol 2: Purification by Deactivated Flash Chromatography
Rationale: This method uses a base-deactivated stationary phase to prevent hydrolysis of the sulfonyl chloride during purification.
Materials:
-
Silica gel (standard, 230-400 mesh)
-
Triethylamine (Et₃N)
-
Anhydrous solvents (e.g., Hexanes, Ethyl Acetate)
-
Crude this compound
Procedure:
-
Prepare Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexanes). Prepare a bulk volume of this eluent and add 1% v/v triethylamine.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the prepared eluent and stir to create a uniform slurry. The base will neutralize the silica.
-
Pack Column: Pour the slurry into the chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
Elute: Run the column with the triethylamine-containing eluent, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC. Pool the fractions containing the pure product.
-
Isolate Product: Evaporate the solvent from the pooled fractions under reduced pressure. Crucially, do not heat the water bath above 30-35 °C to prevent thermal decomposition.
References
-
King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. Available at: [Link]
-
van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Available at: [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
MDPI. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
- Google Patents. (2000). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available at: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]
-
National Institutes of Health. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Available at: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
- Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Kice, J. L., & Anderson, J. M. (1966). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). Journal of Research and Innovation in Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC North America. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Chem-Impex. (n.d.). 1-tert-Butoxycarbonyl-4-cyanopiperidine. Available at: [Link]
-
CGSpace. (n.d.). LIQUID CHROMATOGRAPHY (LC) TROUBLESHOOTING Solutions. Available at: [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Available at: [Link]
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Common side reactions with 4-Cyanopiperidine-1-sulfonyl chloride
Welcome to the technical support center for 4-Cyanopiperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.[1] The chlorine atom is an excellent leaving group, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives.[1] Its principal application is in the synthesis of N-substituted 4-cyanopiperidine-1-sulfonamides, which are common moieties in various biologically active compounds.[1]
Q2: What are the most common nucleophiles used with this reagent?
The most common nucleophiles are primary and secondary amines, which react to form stable sulfonamides.[2] Alcohols can also be used to form sulfonate esters. The choice of nucleophile will dictate the reaction conditions and potential side products.
Q3: How should I handle and store this compound?
Due to its reactivity, especially towards moisture, it is crucial to handle this reagent under anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., argon or nitrogen). Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[3]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide Product
A low yield of the target sulfonamide is a frequent problem. Several factors can contribute to this, primarily the hydrolysis of the starting material and incomplete reaction.
Q: My reaction is giving a low yield of the desired sulfonamide. What are the likely causes and how can I fix it?
A: The most probable cause is the hydrolysis of the this compound. This reagent is highly sensitive to moisture, which can lead to its decomposition into the corresponding sulfonic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under a stream of inert gas.
-
Use anhydrous solvents. If not available, consider using molecular sieves to dry the solvent before use.
-
Handle the sulfonyl chloride and set up the reaction under an inert atmosphere (argon or nitrogen).
-
-
Optimize Reaction Temperature:
-
Many sulfonylation reactions proceed well at 0 °C to room temperature. If the reaction is sluggish, gentle heating might be necessary. However, be cautious as higher temperatures can also promote side reactions.
-
-
Choice of Base:
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl generated during the reaction. Ensure the base is pure and dry.
-
The pKa of the base should be appropriate for the reaction. A base that is too strong can promote side reactions, while one that is too weak will not effectively neutralize the acid, leading to a stalled reaction.
-
-
Stoichiometry:
-
A slight excess of the amine nucleophile (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
Visualizing the Problem: Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.
Q: I am observing multiple products in my reaction mixture. What could they be?
A: Besides the desired sulfonamide and the hydrolyzed starting material, other side products can form depending on the reaction conditions and the nature of the nucleophile.
Potential Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| Bis-sulfonated amine | For primary amines, reaction at both N-H bonds can occur, especially with excess sulfonyl chloride or a strong base. | Use a 1:1 stoichiometry or a slight excess of the amine. Control the addition of the sulfonyl chloride. |
| Elimination Products | Under strongly basic conditions, elimination from the piperidine ring is a possibility, although less common. | Use a milder, non-nucleophilic base. Avoid high temperatures. |
| Products from Ring Opening | While unlikely under standard sulfonylation conditions, highly nucleophilic reagents or harsh conditions could potentially lead to reactions involving the piperidine ring. | Maintain moderate reaction conditions. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple product formation.
Issue 3: Unwanted Desulfonylation
In some cases, the newly formed sulfonamide might be unstable under the reaction or workup conditions.
Q: My desired sulfonamide seems to be cleaving back to the amine. What is happening?
A: This is likely due to an unintended desulfonylation reaction. While often a deliberate deprotection strategy, it can occur as a side reaction under certain reductive conditions.[4][5]
Conditions Favoring Desulfonylation:
-
Presence of Reductants: Certain reagents used in subsequent steps or impurities in the reaction mixture could act as reducing agents.
-
Harsh Basic Conditions with Thiols: While not typically present in a standard sulfonylation, if a thiol is used in a subsequent step, it can promote desulfonylation in the presence of a strong base.[6]
Preventative Measures:
-
Purify Intermediates: If the sulfonamide is an intermediate, ensure it is purified before proceeding to steps involving reductive conditions.
-
Careful Selection of Reagents: Be mindful of the compatibility of all reagents in your reaction sequence.
-
Photocatalysis: Some desulfonylation reactions can be initiated by visible light.[7][8] If your product is light-sensitive, protect the reaction from light.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a solution of the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Fiveable. Sulfonyl Chloride Definition. [Link]
-
King, J. F., & Lam, J. Y. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]
-
Nájera, C., & Yus, M. (2008). Desulfonylation Reactions. In Organic Reactions (pp. 1-423). John Wiley & Sons, Inc. [Link]
-
Nacsa, E. D., & Lambert, T. H. (2015). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Supporting Information. [Link]
-
LibreTexts Chemistry. 23.9: Amines as Nucleophiles. [Link]
-
Wang, C., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026–4031. [Link]
-
Arco, S., et al. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1480-1484. [Link]
-
Wikipedia. Reductive desulfonylation. [Link]
-
Wang, Y., et al. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 29(23), 5432. [Link]
-
ResearchGate. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis | Request PDF. [Link]
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
PubChem. 4-Cyanopiperidine. [Link]
-
ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
PubMed. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. [Link]
-
ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
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- 7. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sulfonamides Using 4-Cyanopiperidine-1-sulfonyl Chloride
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of sulfonamides, with a particular focus on reactions involving 4-cyanopiperidine-1-sulfonyl chloride. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction yields.
Introduction: The Criticality of Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for its preparation.[1] While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of sulfonamides using this compound.
Question 1: Why is my sulfonamide yield consistently low?
Low yields are a frequent frustration in sulfonamide synthesis. Several factors can contribute to this issue, often related to the reactivity of the sulfonyl chloride and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid, a compound that is unreactive under typical sulfonylation conditions. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides.[2]
-
Solution: Implement Rigorous Anhydrous Conditions. All glassware must be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
-
Inappropriate Base Selection: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct of the reaction. An unsuitable base can lead to side reactions or incomplete reaction.
-
Solution: Utilize a Non-Nucleophilic Organic Base. Pyridine and triethylamine are commonly used non-nucleophilic bases that effectively scavenge HCl without competing with the amine nucleophile. For less reactive amines, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. It is generally advisable to avoid aqueous bases like sodium hydroxide, as they increase the risk of sulfonyl chloride hydrolysis.
-
-
Suboptimal Solvent Choice: The solvent must dissolve both the amine and the sulfonyl chloride and be inert to the reactants and products.
-
Solution: Select an Appropriate Aprotic Solvent. Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are standard choices for sulfonamide synthesis. The optimal solvent will depend on the solubility of your specific substrates.
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Primary amines are generally more reactive than secondary amines. Steric hindrance around the amine can also significantly reduce its nucleophilicity and, consequently, the reaction rate and yield.
-
Solution: Adjust Reaction Conditions for Less Reactive Amines. For amines with low reactivity, consider using more forcing conditions, such as elevated temperatures or extended reaction times.
-
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of side products can complicate purification and reduce the yield of the desired sulfonamide.
Potential Side Products and Mitigation Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is a common side reaction that consumes both the starting amine and the sulfonyl chloride.
-
Mitigation: To minimize this, you can use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the formation of the monosulfonated product. Alternatively, adding the sulfonyl chloride slowly to the solution of the amine can help maintain a high amine-to-sulfonyl chloride ratio throughout the reaction.
-
-
Formation of Sulfonic Acid: As mentioned previously, hydrolysis of the sulfonyl chloride leads to the formation of 4-cyanopiperidine-1-sulfonic acid. This is often visible as a baseline spot on a TLC plate.
-
Mitigation: Strict adherence to anhydrous conditions is the primary way to prevent this side product.
-
Question 3: How can I effectively purify my synthesized sulfonamide?
Proper purification is essential to obtain a high-purity product for subsequent applications.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides. The key to successful recrystallization is selecting an appropriate solvent system.
-
Protocol for Recrystallization:
-
Solvent Selection: Identify a solvent (or solvent pair) that dissolves the sulfonamide well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.
-
Dissolution: Dissolve the crude sulfonamide in a minimal amount of the hot solvent to create a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Silica Gel Chromatography: For sulfonamides that are difficult to crystallize or when impurities have similar solubility profiles, column chromatography is a powerful purification technique.
-
General Guidance: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the mobile phase. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Can I use an older bottle of this compound? | It is highly recommended to use a fresh or properly stored bottle of the sulfonyl chloride. Over time, sulfonyl chlorides can degrade due to exposure to atmospheric moisture, leading to lower reactivity and yields. |
| How do I monitor the progress of my reaction? | Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting amine and sulfonyl chloride. The reaction is complete when the starting materials are consumed, and a new spot corresponding to the product is observed. |
| What is the ideal reaction temperature? | Many sulfonamide syntheses can be carried out at room temperature.[3] However, for less reactive amines, gentle heating may be required. If you suspect thermal decomposition of your sulfonyl chloride, running the reaction at a lower temperature for a longer duration is a good strategy. |
| Is it necessary to use a protecting group for the amine? | For complex molecules with multiple reactive functional groups, protecting the amine may be necessary to prevent unwanted side reactions. This is especially true if other nucleophilic groups are present in the molecule. |
Experimental Workflow and Visualization
A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates the key steps and considerations.
Caption: General workflow for sulfonamide synthesis.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, ACN, or THF | Inert, aprotic, and good solubility for reactants. |
| Base | Pyridine or Triethylamine (1.1-1.5 eq.) | Non-nucleophilic, effectively neutralizes HCl byproduct. |
| Temperature | 0 °C to Room Temperature (initially) | Minimizes side reactions and decomposition. Can be heated if necessary for less reactive amines. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride. |
| Monitoring | Thin-Layer Chromatography (TLC) | Simple and effective method to track reaction progress. |
Concluding Remarks
The successful synthesis of sulfonamides using this compound hinges on careful attention to experimental detail, particularly the exclusion of moisture and the judicious choice of reagents. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can significantly improve their reaction outcomes. This guide provides a foundation for troubleshooting and optimizing your synthetic protocols. Should you have further questions, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- Google Patents. (1957).
- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- ChemRxiv. (2025).
- ResearchGate. (2025).
- Wikipedia. (n.d.). Sulfonyl halide.
- Journal of the American Chemical Society. (2019).
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
- Thieme. (2024).
- National Institutes of Health. (2023).
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- Nature. (2019).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Wiley Online Library. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025).
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Journal of the American Chemical Society. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.
- PubMed. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Wiley Online Library. (n.d.).
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- Macmillan Group - Princeton University. (2023).
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Columbia University. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling.
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
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Troubleshooting guide for reactions involving 4-Cyanopiperidine-1-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Cyanopiperidine-1-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals engaged in chemical synthesis and drug development. As a Senior Application Scientist, my goal is to equip you with the technical accuracy and field-proven insights necessary to navigate the complexities of working with this reactive intermediate.
Introduction to this compound
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of sulfonamides—a class of compounds with a broad spectrum of biological activities.[1][2][3][4] The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[5][6][7] The cyanopiperidine portion of the molecule provides a versatile scaffold for further chemical modification.
However, the high reactivity of the sulfonyl chloride group also presents challenges. It is susceptible to hydrolysis and can participate in various side reactions if not handled under appropriate conditions.[5] This guide will address common issues encountered during reactions involving this compound and provide systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Question 1: My sulfonamide yield is consistently low. What are the primary causes and how can I improve it?
Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors.
Primary Causes:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture. Any water present in the reaction setup, solvents, or reagents will lead to the hydrolysis of the sulfonyl chloride to the corresponding and unreactive sulfonic acid, thereby reducing the amount of starting material available for the desired reaction.[5]
-
Inappropriate Base or Solvent Selection: The choice of base is critical. It should be non-nucleophilic to avoid competing with the amine reactant. The solvent must be anhydrous and capable of dissolving both the sulfonyl chloride and the amine to ensure a homogeneous reaction mixture.
-
Side Reactions: The formation of undesired byproducts can consume the starting materials and lower the yield of the target sulfonamide. With primary amines, for instance, bis-sulfonylation can occur.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. | Minimized hydrolysis of the sulfonyl chloride, leading to a higher concentration of the active reagent and improved yield. |
| Suboptimal Base | Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct without interfering with the main reaction. | Efficient scavenging of HCl, driving the reaction to completion without the formation of base-related side products. |
| Incorrect Stoichiometry | Employ a slight excess of the amine (typically 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride. | Maximized conversion of the sulfonyl chloride to the desired sulfonamide. |
| Bis-Sulfonylation (with primary amines) | If bis-sulfonylation is a concern, consider using a larger excess of the primary amine or employing a suitable protecting group for the amine. | Reduced formation of the bis-sulfonated side product, thereby increasing the yield of the monosulfonated product. |
Question 2: I'm observing an unexpected side product in my reaction. How can I identify and minimize it?
The most common side product is the sulfonic acid resulting from hydrolysis. However, other side reactions can occur depending on the specific reaction conditions and substrates.
Workflow for Side Product Identification and Mitigation:
Caption: Workflow for identifying and mitigating side product formation.
Common Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 4-Cyanopiperidine-1-sulfonic acid | Hydrolysis of the sulfonyl chloride by water.[5] | Rigorously exclude moisture from the reaction. |
| Bis-sulfonated amine | Reaction of a primary sulfonamide with a second molecule of the sulfonyl chloride. | Use a larger excess of the primary amine or a protecting group strategy. |
| Diaryl sulfone (in synthesis of aryl sulfonyl chlorides) | A common side reaction during chlorosulfonation. | While not directly from this compound, it's a known issue in related syntheses. Ensure sufficient excess of the chlorosulfonating agent. |
Question 3: How can I effectively remove unreacted this compound during workup?
Residual sulfonyl chloride can complicate purification and affect the purity of the final product.
Workup Strategies:
-
Aqueous Quench and Basic Wash: A common method is to quench the reaction with water, followed by a wash with a mild base like sodium bicarbonate solution. This hydrolyzes the remaining sulfonyl chloride to the more water-soluble sulfonic acid, which can then be extracted into the aqueous phase.
-
Nucleophilic Quench: For more stubborn cases, adding a simple, volatile amine like triethylamine or a small amount of aqueous ammonia can convert the sulfonyl chloride to a sulfonamide that may be easier to separate via extraction at different pH values or by chromatography.
-
Scavenger Resins: When traditional methods fail, scavenger resins are a highly effective option. These are solid-supported reagents that react with and bind the excess sulfonyl chloride, which can then be removed by simple filtration.
Protocol for Quenching and Basic Wash:
-
Cool the reaction mixture to 0 °C in an ice bath to control any exotherm.
-
Slowly add deionized water with vigorous stirring.
-
Add a saturated aqueous solution of sodium bicarbonate and continue stirring for 30-60 minutes to ensure complete hydrolysis and neutralization.
-
Proceed with the standard extraction procedure.
Question 4: What are the stability and storage considerations for this compound?
The stability of sulfonyl chlorides is a critical factor for successful synthesis.
Key Stability Factors:
-
Hydrolytic Stability: As previously mentioned, moisture is the primary enemy of sulfonyl chlorides.
-
Thermal Stability: While many sulfonyl chlorides are relatively stable at room temperature, elevated temperatures can promote decomposition. Signs of decomposition can include a change in color (often darkening) and the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl).
-
General Stability Trend: The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[5]
Recommended Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Handling under an inert atmosphere like nitrogen is also recommended.[9]
-
Handling: Always use this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][10] Avoid breathing in any mists or vapors.[8]
Safety Information Summary:
| Hazard | Precautionary Statement |
| Harmful if swallowed or in contact with skin. [8][11] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.[10][12] |
| Causes serious eye damage. [8][10][11] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[10][12] |
| May cause respiratory irritation. [11] | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[12] |
Question 5: What are the best practices for purifying the resulting sulfonamide?
Purification is essential to obtain a high-purity final product.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. The key is to find a solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.
-
Flash Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel flash chromatography is a standard purification technique. A suitable solvent system can be determined by thin-layer chromatography (TLC) analysis.
General Recrystallization Protocol:
-
Perform small-scale solubility tests to identify an appropriate solvent.
-
Dissolve the crude sulfonamide in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanistic Considerations
Understanding the reaction mechanism is fundamental to troubleshooting. The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction.
Reaction Mechanism:
Caption: Simplified mechanism of sulfonamide formation.
The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.
References
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sulfonyl halide. Retrieved from [Link]
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]
-
Kim, S., & Ghorai, S. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Smith, A. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. Retrieved from [Link]
-
Kadaba, S. A., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]
-
Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Retrieved from [Link]
-
Britton, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Sulfonamide (medicine). Retrieved from [Link]
-
Merck Manuals. (n.d.). Sulfonamides. Retrieved from [Link]
Sources
- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 9. 4-Cyanopiperidine - Safety Data Sheet [chemicalbook.com]
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- 11. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Stability issues of 4-Cyanopiperidine-1-sulfonyl chloride in solution
Welcome to the technical support guide for 4-Cyanopiperidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bifunctional reagent commonly used in medicinal chemistry and organic synthesis. It incorporates a reactive sulfonyl chloride group attached to a piperidine ring, which is functionalized with a cyano group. The primary concern regarding its stability stems from the high reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group is highly electrophilic and susceptible to attack by nucleophiles, most notably water, leading to rapid degradation.[1]
Q2: What is the primary degradation pathway for this compound in solution?
The most common degradation pathway is hydrolysis.[2][3] In the presence of water or other protic solvents (like alcohols), the sulfonyl chloride will react to form the corresponding sulfonic acid (4-Cyanopiperidine-1-sulfonic acid). This reaction is often exothermic and releases hydrogen chloride (HCl) gas, which can further catalyze degradation or cause other issues in a reaction mixture.[1][2]
Q3: What are the ideal storage and handling conditions?
To ensure maximum shelf-life and reactivity, this compound should be stored under anhydrous and inert conditions.
-
Storage: Store in a tightly sealed container, preferably in a desiccator or a dry box, away from moisture.[2][4] The storage area should be cool, dry, and well-ventilated.[4] Amber glass bottles are recommended to protect from light, which can sometimes accelerate the decomposition of related compounds.[2]
-
Handling: All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[1] Use dry glassware and anhydrous solvents to minimize exposure to moisture.[1]
Q4: My solid this compound has turned yellow or has a sharp odor. Can I still use it?
Discoloration and the presence of a sharp, acidic odor are strong indicators of decomposition. The odor is likely due to the release of HCl and potentially sulfur dioxide (SO₂) from degradation.[3] While a slight discoloration may not drastically affect certain robust reactions, significant darkening suggests a lower purity and concentration of the active reagent. For sensitive applications or for achieving reproducible results, using fresh, colorless material is strongly recommended.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is unexpectedly low, and I suspect reagent degradation. How can I confirm this and what should I do?
Probable Cause: The most likely cause is the premature degradation of the sulfonyl chloride, primarily through hydrolysis, before or during your reaction. This reduces the effective concentration of your reagent.
Troubleshooting Steps:
-
Confirm Degradation:
-
Analytical Check: Before starting your reaction, dissolve a small sample of the sulfonyl chloride in an appropriate anhydrous solvent and analyze it using methods like HPLC, GC-MS, or ¹H NMR.[5][6] Compare the results to a reference standard or a previously validated batch. The presence of a new, more polar peak (in HPLC) or signals corresponding to the sulfonic acid are indicative of hydrolysis.
-
pH Test: If you suspect moisture contamination in your solvent, a wetted pH strip held over the headspace of the solvent bottle (do not dip) may indicate the presence of evolved HCl from hydrolysis.
-
-
Corrective Actions:
-
Use Fresh Reagent: If significant degradation is confirmed, discard the old batch and use a fresh, unopened bottle of this compound.
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas or in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
-
-
Control Temperature: Prepare your solution of the sulfonyl chloride at a low temperature (e.g., 0°C) and use it immediately. Do not let the solution stand for extended periods.
-
Q2: I'm observing an unexpected, highly polar side product in my reaction workup. What could it be?
Probable Cause: This polar side product is very likely the hydrolysis product, 4-Cyanopiperidine-1-sulfonic acid. Sulfonic acids are highly polar and often water-soluble, which can complicate extraction and purification steps.
Troubleshooting Steps:
-
Characterization: Isolate the side product if possible and characterize it by LC-MS or NMR to confirm its identity as the sulfonic acid.
-
Prevention: The key is to prevent its formation by rigorously excluding water from your reaction, as detailed in the previous point.
-
Workup Modification: If formation is unavoidable, you may need to modify your workup. Since sulfonic acids are acidic, a basic wash (e.g., with saturated sodium bicarbonate solution) might help to deprotonate it and move it into the aqueous layer, but its high polarity may still lead to emulsions or poor separation.
Q3: How should I properly set up a reaction and quench the excess reagent?
Proper Reaction Setup and Execution: Adhering to a strict protocol is critical for success and safety. The workflow below outlines the best practices.
Workflow for a Typical Sulfonylation Reaction
Caption: Recommended workflow for reactions using this compound.
Detailed Quenching Protocol:
Excess sulfonyl chloride must be neutralized safely before workup.
-
Prepare the Quench Solution: In a separate flask large enough to accommodate your reaction mixture and the quench solution, prepare a stirred solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃), and cool it in an ice bath.
-
Slow Addition: Slowly and carefully add your reaction mixture dropwise to the cold, stirred quench solution. This process is exothermic and will release CO₂ gas. A slow addition rate is crucial to control the temperature and prevent excessive foaming.
-
Stir: Allow the mixture to stir for 15-30 minutes after the addition is complete to ensure all the unreacted sulfonyl chloride has been neutralized.
-
Proceed to Workup: Once quenching is complete, you can proceed with your standard extraction and purification protocol.
Data Summary & Visual Guides
Solvent Stability Profile
The stability of this compound is highly dependent on the solvent used. The following table provides a general guide.
| Solvent Class | Examples | Compatibility/Stability | Rationale |
| Aprotic, Non-nucleophilic | Dichloromethane (DCM), Toluene, Acetonitrile (MeCN), Tetrahydrofuran (THF) | Good (when anhydrous) | These solvents do not have acidic protons and are not nucleophilic, minimizing degradation pathways. THF can contain peroxides and water if not properly stored, so fresh, dry THF is essential. |
| Protic | Water, Methanol, Ethanol | Very Poor | Rapidly hydrolyzes or solvolyzes to form the sulfonic acid or sulfonate esters.[7] These solvents should be strictly avoided. |
| Nucleophilic Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Poor to Moderate | While aprotic, these solvents can react with or catalyze the decomposition of highly reactive sulfonyl chlorides. Use with caution and preferably at low temperatures. |
| Amines | Pyridine, Triethylamine (TEA) | Reactive | Amines are nucleophiles and will react with the sulfonyl chloride to form sulfonamides.[8] They are often used as reagents or bases in these reactions. |
Primary Degradation Pathway: Hydrolysis
The diagram below illustrates the nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.
Caption: Hydrolysis of this compound.
Note: Placeholder images are used in the DOT script above. A chemical drawing program would be used to generate the actual structures for a real-world application.
References
-
Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6). Retrieved January 20, 2026, from [Link]
-
Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Lelyukh, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Lelyukh, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie. Retrieved January 20, 2026, from [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).
-
Kevill, D. N., & D'Souza, M. J. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Analytical Methods - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 20, 2026, from [Link]
- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). Retrieved January 20, 2026, from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2013). NIH National Library of Medicine. Retrieved January 20, 2026, from [Link]
-
4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
- CN107207435B - Process for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).
Sources
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- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyanopiperidine-1-Sulfonamide Derivatives
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering impurities in reactions involving 4-cyanopiperidine-1-sulfonyl chloride. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to diagnose and solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound to synthesize sulfonamides?
The most prevalent impurities are typically the hydrolysis product of the starting material, 4-cyanopiperidine-1-sulfonic acid, and unreacted amine starting materials. Residual solvents from the reaction or workup and byproducts from the synthesis of the sulfonyl chloride itself can also be present.
Q2: Why is rigorous impurity control so critical for these reactions?
In drug development, even minor impurities can significantly impact the biological activity, toxicity profile, and physical properties (like solubility and stability) of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent characterization and control of all impurities.
Q3: What are the primary analytical methods for detecting and quantifying these impurities?
A combination of techniques is often employed for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying purity and detecting non-volatile impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural elucidation of the final product and can detect impurities if they are present in sufficient quantity.
Q4: What general precautions can I take to minimize impurity formation from the outset?
Proactive measures are key. Sulfonyl chlorides are highly susceptible to hydrolysis, so reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][3][4] Ensuring all glassware is thoroughly dried before use is also critical. Precise control of stoichiometry and reaction temperature can prevent side reactions and ensure the reaction goes to completion.
Troubleshooting Guide: Common Impurity Scenarios
This section addresses specific purification challenges in a question-and-answer format, providing both the causal mechanism and validated protocols for resolution.
Scenario 1: A Persistent, Highly Polar Impurity is Observed in HPLC Analysis
Question: My reaction of this compound with a primary amine has produced my desired sulfonamide, but HPLC analysis shows a significant, early-eluting peak that I cannot easily remove. What is it and how do I get rid of it?
Expert Analysis: This impurity is almost certainly 4-cyanopiperidine-1-sulfonic acid , the product of hydrolysis. Sulfonyl chlorides are highly electrophilic at the sulfur atom and will readily react with any available water in the reaction medium.[4][5] This creates the corresponding sulfonic acid, which is highly polar and often water-soluble, making it difficult to remove with standard non-polar organic solvents.
Workflow for Diagnosing and Removing Polar Impurities
Caption: Decision workflow for removing sulfonic acid impurities.
Solution & Protocols:
The most effective way to remove the sulfonic acid is to convert it into its even more polar salt form, which can then be easily extracted into an aqueous layer.
Protocol 1: Mild Basic Wash for Sulfonic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 1:1 volume ratio of organic to aqueous is typically sufficient. Caution: This will generate CO₂ gas; vent the funnel frequently.
-
Separation: Allow the layers to separate. The deprotonated sulfonic acid salt (R-SO₃⁻Na⁺) will partition into the aqueous layer. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified sulfonamide.[6]
Scenario 2: Unreacted Amine Starting Material Remains
Question: My NMR and LC-MS data confirm the presence of my desired product, but also show significant amounts of the amine I started with. How can I remove this?
Expert Analysis: This issue arises from incomplete reaction, often due to insufficient sulfonyl chloride, suboptimal reaction conditions, or a less reactive amine. Since the product is a sulfonamide and the impurity is an amine, we can exploit the significant difference in their basicity for a straightforward separation. While sulfonamide nitrogens are weakly acidic, they are far less basic than their parent amines.
Solution & Protocols:
An acidic wash will protonate the unreacted basic amine, forming a water-soluble ammonium salt that can be easily extracted.
Protocol 2: Dilute Acid Wash for Amine Removal
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., EtOAc, DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Separation: The protonated amine (R-NH₃⁺Cl⁻) will move into the aqueous phase. Separate and discard the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the purified product.
Diagram of Acid-Base Extraction Principle
Caption: Exploiting basicity differences for amine impurity removal.
Scenario 3: Impurities Co-elute or Co-crystallize with the Product
Question: Standard extraction techniques and recrystallization from my usual solvent system are failing to improve the purity of my product. What should I do?
Expert Analysis: This challenging situation suggests the presence of an impurity with polarity and solubility properties very similar to your desired sulfonamide. This could be a byproduct from a side reaction or an impurity carried over from the initial this compound starting material.[7] In this case, a more powerful separation technique is required.
Solution & Protocols:
Flash column chromatography is the method of choice for separating compounds with similar physical properties.[6]
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase. Pack a column with this slurry.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between the product spot and the impurity spot, with the product having an Rf value of approximately 0.2-0.4. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying the solvent system, starting with the least polar composition. Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Impurity Type | Likely Source | Key Identifier | Primary Removal Method | Secondary Method |
| 4-Cyanopiperidine-1-sulfonic acid | Hydrolysis of sulfonyl chloride[2] | Highly polar, acidic | Aqueous wash with mild base (e.g., NaHCO₃) | Flash Chromatography |
| Unreacted Amine | Incomplete reaction | Basic character | Aqueous wash with dilute acid (e.g., 1M HCl) | Flash Chromatography |
| Structurally Similar Byproduct | Side reactions, impure starting material[7] | Similar polarity/Rf to product | Flash Column Chromatography[6] | Recrystallization (solvent screening required) |
| Residual Solvents | Reaction or workup | Characteristic NMR signals | High vacuum drying, trituration | Recrystallization |
References
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Byproduct identification and removal in sulfonamide synthesis. BenchChem.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- Synthesis of sulfonyl chloride substr
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Scale-Up of 4-Cyanopiperidine-1-Sulfonyl Chloride Reactions
Welcome to the technical support center for 4-cyanopiperidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges encountered during the scale-up of reactions involving this versatile reagent. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Part 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific problems that may arise during the scale-up of reactions with this compound.
Scenario 1: Decreased Yield Upon Scale-Up
Question: We achieved an excellent yield of our desired sulfonamide at the lab scale (1-5 g), but upon scaling to 100 g, the yield dropped significantly. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common challenge in process chemistry, often attributed to mass and heat transfer limitations.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure good mixing without causing excessive shear. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The reaction of this compound with amines is exothermic. What is easily managed in a small flask with an ice bath can become a significant issue in a large reactor.
-
Solution: Implement a more robust cooling system for the reactor. The addition of the sulfonyl chloride should be done slowly and at a controlled rate to allow the cooling system to dissipate the generated heat effectively. Consider a "feed-on-demand" approach where the reagent is added at the same rate it is consumed.
-
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. On a larger scale, the increased surface area and longer reaction times can exacerbate this issue if stringent anhydrous conditions are not maintained.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Scenario 2: Exothermic Runaway and Product Degradation
Question: During the addition of this compound to our amine, we experienced a rapid temperature increase that we couldn't control, leading to a dark-colored reaction mixture and a complex impurity profile. How can we prevent this?
Answer: This indicates an exothermic runaway reaction, a serious safety concern that also compromises product quality. The dark coloration suggests product decomposition due to excessive heat.
Potential Causes & Solutions:
-
Rapid Reagent Addition: Adding the sulfonyl chloride too quickly is the most common cause of an uncontrolled exotherm.
-
Solution: The addition must be slow and controlled. For larger scales, use a syringe pump or a dropping funnel with a pressure-equalizing arm for consistent and slow addition. Monitor the internal reaction temperature continuously with a calibrated probe.
-
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Solution: As mentioned previously, ensure the reactor's cooling system is adequate. A "reverse addition" (adding the amine to the sulfonyl chloride) can sometimes help control the exotherm, although this needs to be evaluated on a case-by-case basis.
-
-
Solvent Choice: The solvent's heat capacity and boiling point play a crucial role in heat management.
-
Solution: A solvent with a higher heat capacity can absorb more heat, providing a better thermal buffer. Ensure the reaction temperature is well below the solvent's boiling point to avoid pressure build-up.
-
Scenario 3: Difficult Product Isolation and Purification
Question: After quenching the reaction, we are struggling to isolate a pure solid product. It often oils out or is contaminated with byproducts. What can we do?
Answer: Isolation and purification challenges on a larger scale often stem from the work-up procedure and the presence of impurities that were negligible at a smaller scale.
Potential Causes & Solutions:
-
Incomplete Quenching: Unreacted sulfonyl chloride can complicate the work-up and purification.
-
Solution: Ensure a complete and controlled quench. A common method is the slow addition of the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate. This will neutralize excess sulfonyl chloride and the HCl byproduct. Be cautious of CO2 evolution.
-
-
Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help break emulsions. Allow sufficient time for the layers to separate.
-
-
Oiling Out: If the product has a low melting point or is impure, it may not crystallize readily.
-
Solution: Ensure the product is sufficiently pure before attempting crystallization. A solvent screen to find an optimal crystallization solvent system is recommended. Sometimes, seeding with a small crystal of the pure product can induce crystallization. Co-evaporation with a non-polar solvent like hexanes can help remove residual chlorinated solvents that may be keeping the product oily.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a reactive and corrosive substance. Key safety concerns include:
-
Corrosivity: It can cause severe skin burns and eye damage.[1][2]
-
Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas.[2]
-
Inhalation Toxicity: The dust or fumes can be harmful if inhaled, causing respiratory irritation.[1]
-
Exothermic Reactions: As detailed in the troubleshooting guide, its reaction with nucleophiles like amines is exothermic and can lead to runaway reactions if not controlled.
Personal Protective Equipment (PPE) is crucial and should include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A chemical-resistant lab coat or apron All operations should be conducted in a well-ventilated fume hood.
Q2: How should I properly store bulk quantities of this compound?
A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, and strong bases.[2] Discoloration (yellowing) upon storage may indicate decomposition, and the use of fresh reagent is recommended for optimal results.
Q3: What analytical techniques are recommended for monitoring the reaction progress during a scale-up?
A3: Real-time reaction monitoring is critical for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to monitor the disappearance of starting materials and the appearance of the product and any byproducts.[3][4] A stable and reproducible method should be developed at the lab scale.
-
Thin-Layer Chromatography (TLC): For a quick, qualitative assessment of the reaction's progress, TLC can be very effective.
-
In-situ Infrared (IR) Spectroscopy: For larger scale reactions, an in-situ IR probe can provide real-time data on the concentration of key species in the reaction mixture.
Q4: Can you provide a general protocol for quenching a large-scale reaction involving this compound?
A4: The following is a general protocol for quenching a reaction containing unreacted sulfonyl chloride. Caution: This process is exothermic and should be performed with extreme care.
Experimental Protocol: Quenching with Aqueous Sodium Bicarbonate
-
In a separate, appropriately sized vessel, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3). Cool this solution in an ice bath to 0-5 °C.
-
Ensure the reaction mixture containing the unreacted this compound is also cooled to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold, saturated NaHCO3 solution to the reaction mixture dropwise.
-
Monitor the internal temperature of the reaction mixture closely to ensure it does not rise significantly.
-
Continue the slow addition of the NaHCO3 solution until the evolution of carbon dioxide gas ceases, which indicates that all the unreacted sulfonyl chloride has been quenched.
-
Proceed with the aqueous work-up and extraction of the product.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Reagent Addition Time | 5-10 minutes | 1-2 hours | Slow, controlled addition is critical to manage exotherm. |
| Solvent Volume | 10-20 mL | 1-2 L | Sufficient solvent is needed for heat dissipation and good mixing. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and efficient heat transfer. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Active cooling is necessary to maintain the desired temperature. |
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: General workflow for sulfonamide synthesis and work-up.
References
-
American Chemical Society Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from [Link]
-
ResearchGate. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2014). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2018). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]
-
ResearchGate. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
Sources
Technical Support Center: 4-Cyanopiperidine-1-sulfonyl Chloride Reactivity and the Critical Role of the Base
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the reactivity of 4-Cyanopiperidine when used in sulfonamide synthesis, with a specific focus on the pivotal role of the base in ensuring reaction success. Our goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of your experiments with confidence.
Introduction: Understanding the Core Reaction
The formation of a sulfonamide bond by reacting an amine, such as 4-cyanopiperidine, with a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. This reaction hinges on the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1][2] The process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, a state that would render it non-nucleophilic and halt the reaction.[3]
This guide will explore the nuances of this reaction, particularly how your choice of base can dramatically influence the yield, purity, and overall success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the sulfonylation of 4-cyanopiperidine.
Question 1: My reaction is sluggish or has failed to go to completion. What are the likely causes related to the base?
Answer:
A stalled or incomplete reaction is one of the most common issues and can often be traced back to the selection and handling of the base.
-
Inadequate Base Strength: The base must be sufficiently strong to neutralize the generated HCl. If the base is too weak, the reaction mixture will become acidic, protonating the 4-cyanopiperidine and quenching its nucleophilicity.
-
Solution: For standard sulfonylation reactions, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable. If you are working with a less reactive sulfonyl chloride or if the reaction is still slow, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Insufficient Stoichiometry of the Base: At least one equivalent of the base is required to neutralize the HCl produced.
-
Solution: It is common practice to use a slight excess of the base (1.1 to 1.5 equivalents) to ensure the reaction medium remains basic. For reactions involving the hydrochloride salt of 4-cyanopiperidine, an additional equivalent of base is necessary to liberate the free amine in situ.[4]
-
-
Base Degradation or Impurity: The base itself can be a source of problems if it is old, has been improperly stored, or contains impurities.
-
Solution: Use a freshly opened bottle of the base or purify it according to standard laboratory procedures. For instance, triethylamine can be distilled from calcium hydride to remove water and other impurities.
-
Question 2: I am observing significant side product formation. How can the base be contributing to this?
Answer:
The formation of side products is a clear indicator that your reaction conditions, including the choice of base, may not be optimal.
-
Hydrolysis of the Sulfonyl Chloride: If your base or solvent contains water, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This is a common side reaction.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon can also help minimize exposure to atmospheric moisture. Using a non-nucleophilic base will also mitigate this.
-
-
Base-Promoted Decomposition: Some sulfonyl chlorides can be unstable and may decompose under strongly basic conditions or at elevated temperatures.
-
Solution: If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration. You might also switch to a milder base. For instance, if you are using DBU and observing decomposition, you could try triethylamine.
-
-
Reaction of the Base with the Sulfonyl Chloride: While less common with tertiary amine bases, a primary or secondary amine impurity in your base could react with the sulfonyl chloride.
-
Solution: Ensure the purity of your base.
-
Question 3: My product is difficult to purify. Could the base be the culprit?
Answer:
Yes, the choice of base can impact the ease of purification.
-
Formation of Ammonium Salts: Tertiary amine bases like triethylamine will form triethylammonium chloride, which can sometimes be challenging to remove completely from the desired product.
-
Solution: If the salt is soluble in your workup solvent, an aqueous wash can be effective. If the product is not water-sensitive, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the excess amine base, making it water-soluble and easily removed. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
-
Use of a High-Boiling Point Base: Bases with high boiling points, such as DBU, can be difficult to remove by evaporation.
-
Solution: Purification by column chromatography is typically effective in removing high-boiling point bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in the reaction between 4-cyanopiperidine and a sulfonyl chloride?
The primary role of the base is to act as an acid scavenger. During the reaction, one molecule of hydrochloric acid (HCl) is formed for every molecule of sulfonamide produced.[3] This HCl will react with the basic nitrogen of the 4-cyanopiperidine starting material, forming the hydrochloride salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride. The base neutralizes the HCl as it is formed, preventing this from happening and allowing the reaction to proceed to completion.[2]
Q2: How do I choose the right base for my reaction?
The ideal base should be:
-
Sufficiently basic to neutralize the generated HCl.
-
Non-nucleophilic to avoid reacting with the sulfonyl chloride itself.
-
Soluble in the reaction solvent.
-
Easily removable during workup.
The table below provides a comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Pyridine | 5.25 | C₅H₅N | A mild base, also acts as a nucleophilic catalyst. Can be harder to remove due to its boiling point (115 °C). |
| Triethylamine (TEA) | 10.75 | (C₂H₅)₃N | A common, inexpensive, and effective base. Can be easily removed due to its relatively low boiling point (89 °C). |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | ((CH₃)₂CH)₂NC₂H₅ | A sterically hindered, non-nucleophilic base. Useful when the sulfonyl chloride is particularly sensitive to nucleophilic attack. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | C₉H₁₆N₂ | A very strong, non-nucleophilic base. Used for less reactive amines or sulfonyl chlorides. |
Q3: I am starting with 4-cyanopiperidine hydrochloride. How does this affect my choice and amount of base?
When using the hydrochloride salt of 4-cyanopiperidine, you will need to add an additional equivalent of base to deprotonate the starting material and generate the free amine in situ.[4] Therefore, a minimum of two equivalents of base are required: one to liberate the free amine and one to neutralize the HCl produced during the reaction. It is common practice to use a slight excess (2.1 to 2.5 equivalents) to drive the reaction to completion.
Q4: Can the nitrile group on 4-cyanopiperidine interfere with the reaction?
Under the typical conditions for sulfonamide formation (mildly basic, room temperature or slightly elevated), the nitrile group is generally unreactive and will not interfere with the reaction. Nitriles are quite stable and require more forcing conditions (e.g., strong acid or base with heating) to undergo hydrolysis or other transformations.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of 4-Cyanopiperidine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanopiperidine (1.0 eq.).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq.) dropwise with stirring.
-
In a separate flask, dissolve the sulfonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Sulfonamide Formation.
Troubleshooting Workflow
Sources
Technical Support Center: Moisture Sensitivity of 4-Cyanopiperidine-1-sulfonyl chloride
Welcome to the technical support center for 4-Cyanopiperidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, use, and troubleshooting of this moisture-sensitive reagent. The following information is curated to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound classified as a moisture-sensitive compound?
A1: this compound belongs to the sulfonyl chloride class of compounds, which are inherently reactive towards nucleophiles. Water is a nucleophile that can react with the electrophilic sulfur atom of the sulfonyl chloride group. This reaction, known as hydrolysis, leads to the decomposition of the reagent into the corresponding sulfonic acid and hydrochloric acid.[1] This degradation is often irreversible and can significantly impact the outcome of your intended reaction by reducing the available amount of the active reagent and introducing acidic byproducts.
Q2: What are the visible signs of decomposition due to moisture exposure?
A2: The primary visual indicator of decomposition is a change in the physical appearance of the compound. Fresh, pure this compound is typically a white to off-white solid. Upon exposure to moisture and subsequent hydrolysis, you may observe:
-
Color Change: The compound may turn yellow or brown.
-
Change in Consistency: The solid may become sticky, oily, or even liquefy as it decomposes into sulfonic acid and absorbs more water from the atmosphere.
-
Sharp Odor: The formation of hydrogen chloride gas as a byproduct of hydrolysis can result in a sharp, acrid smell.
If you observe any of these changes, it is highly recommended to use a fresh batch of the reagent for your experiment to ensure reproducibility and high yield.
Q3: I suspect my this compound has been exposed to moisture. Can I still use it?
A3: Using a potentially hydrolyzed reagent is not recommended, especially for sensitive applications or reactions where stoichiometry is critical. The presence of the sulfonic acid impurity can lead to lower yields, unexpected side reactions, and difficulties in product purification. For best results, always use a fresh, properly stored reagent.
Q4: How does atmospheric moisture affect my reaction yield when using this sulfonyl chloride?
A4: Atmospheric moisture can significantly decrease your reaction yield in several ways:
-
Reagent Consumption: Moisture in the air or in your solvents will directly consume the sulfonyl chloride, reducing the amount available to react with your intended substrate.
-
Byproduct Interference: The generated sulfonic acid can alter the pH of the reaction mixture, potentially affecting the stability of your starting materials, intermediates, or the final product. It can also complicate the work-up and purification process.
-
Inhibition of Reaction: In base-catalyzed reactions, the hydrochloric acid formed from hydrolysis can neutralize the base, thereby slowing down or even halting the desired transformation.
To mitigate these effects, it is crucial to employ anhydrous reaction conditions.
Troubleshooting Guide
Problem 1: Low or no yield in my sulfonamide formation reaction.
| Potential Cause | Troubleshooting Action |
| Hydrolysis of this compound | 1. Verify Reagent Quality: Check for any signs of decomposition (see FAQ 2). If decomposition is suspected, use a fresh bottle. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow it to cool in a desiccator before use.[2] 3. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents like molecular sieves.[2] 4. Perform Reaction Under Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2][3][4] |
| Inadequate Base | 1. Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl produced during the reaction. 2. Stoichiometry of Base: Ensure at least one equivalent of base is used to neutralize the in-situ generated HCl. An excess of the base is often employed. |
| Low Reactivity of the Amine | 1. Increase Reaction Temperature: Gently warming the reaction mixture may be necessary for less nucleophilic amines. Monitor for potential decomposition of the sulfonyl chloride at elevated temperatures. 2. Use a More Forcing Base: A stronger, non-nucleophilic base might be required. |
Problem 2: My reaction mixture turned dark, and I observe gas evolution.
This is a strong indication of significant decomposition of the sulfonyl chloride.
-
Immediate Action: If the reaction has not proceeded for long, it might be salvageable by adding a fresh equivalent of this compound under strictly anhydrous conditions.
-
Preventative Measures: For future experiments, meticulously follow the protocols for handling moisture-sensitive reagents as outlined in this guide.
Experimental Protocols
Protocol 1: Proper Storage of this compound
Proper storage is the first line of defense against moisture-induced degradation.
-
Original Container: Keep the reagent in its original, tightly sealed container.[5][6]
-
Dry Environment: Store the container in a desiccator containing a suitable desiccant such as silica gel or anhydrous calcium chloride.[7] Regularly check and regenerate or replace the desiccant.
-
Cool and Dark Place: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight.[1][5]
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture during reagent transfer.
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.[3][4]
-
Inert Gas Setup: Set up your reaction flask with a rubber septum and an inert gas (nitrogen or argon) inlet and outlet (e.g., a balloon or a bubbler).[3][4]
-
Reagent Transfer:
-
Briefly remove the cap of the this compound container in a glove box or under a positive flow of inert gas.
-
Quickly weigh the required amount of the solid and add it to the reaction flask against a counter-flow of inert gas.
-
If dissolving the reagent first, use a dry syringe to transfer the anhydrous solvent into the flask containing the sulfonyl chloride, and then transfer the resulting solution to the main reaction flask via a syringe.[3][4]
-
Visual Guides
Hydrolysis of this compound
Caption: Recommended workflow for setting up a reaction.
References
-
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6). Retrieved January 19, 2026, from [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved January 19, 2026, from [Link]
-
Moisture Sensitive Product Storage System - SorbentSystems.com. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved January 19, 2026, from [Link]
-
Understanding Desiccants: Function & Types - Edco Supply Co. (n.d.). Retrieved January 19, 2026, from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Retrieved January 19, 2026, from [Link]
-
Inert Atmosphere - YouTube. (2022, February 1). Retrieved January 19, 2026, from [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved January 19, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Cyanopiperidine-1-sulfonyl chloride and Its Derivatives
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamide-based therapeutics. These compounds exhibit a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] Among the diverse scaffolds available, the piperidine ring is a privileged structure, frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to provide vectors for receptor engagement. The convergence of these two critical moieties in 4-cyanopiperidine-1-sulfonyl chloride presents a reactive intermediate of significant interest for the synthesis of novel chemical entities with therapeutic potential.
This guide provides an in-depth characterization of this compound, offering a comparative analysis of its expected properties and reactivity. We will delve into its synthesis, detailed characterization methodologies, and the preparation of its derivatives, supported by established experimental protocols and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Synthesis and Mechanistic Considerations
The synthesis of this compound originates from its parent heterocycle, 4-cyanopiperidine. This precursor is a valuable intermediate in the preparation of numerous active pharmaceutical ingredients.[2] The conversion to the sulfonyl chloride is typically achieved through the reaction of the secondary amine with a suitable sulfonylating agent, most commonly sulfuryl chloride (SO₂Cl₂).
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto the sulfur atom of sulfuryl chloride, followed by the expulsion of a chloride ion. A subsequent elimination of hydrogen chloride, often facilitated by a non-nucleophilic base, affords the final N-sulfonyl chloride product. The choice of solvent and base is critical to avoid hydrolysis of the reactive sulfonyl chloride and to ensure a high-yielding and clean reaction.
Caption: Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound (Representative Method)
This protocol is a representative procedure based on established methods for the N-sulfonylation of secondary amines.
Materials:
-
4-Cyanopiperidine hydrochloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-cyanopiperidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification may be achieved by column chromatography on silica gel if necessary.
Characterization of this compound
| Technique | Expected Observations for this compound | Reference Data from Analogs |
| ¹H NMR | Signals corresponding to the piperidine ring protons. Protons alpha to the nitrogen will be deshielded due to the electron-withdrawing sulfonyl group. The methine proton at the 4-position will also be observable. | For piperidine-1-sulfonyl chloride, proton signals are observed. For other 4-substituted piperidines, distinct multiplets for axial and equatorial protons are seen. |
| ¹³C NMR | Carbon signals for the piperidine ring and the nitrile group. The nitrile carbon will appear in the characteristic region (~118-122 ppm). Carbons alpha to the nitrogen will be shifted downfield. | For 4-(Piperidine-1-sulfonyl)-benzonitrile, piperidine carbons are observed at δ 23.36, 25.14, and 46.91 ppm.[3] |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (typically around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹). A sharp absorption for the C≡N stretch of the nitrile group (around 2240-2210 cm⁻¹).[4] | Sulfonyl chlorides consistently show strong absorptions in the 1410-1370 and 1204-1166 cm⁻¹ regions. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic isotopic pattern for the presence of chlorine. Fragmentation patterns may include the loss of SO₂Cl or the piperidine ring fragmentation. | Predicted m/z for [M+H]⁺ is 209.01460.[2] |
Comparative Analysis with Alternative Sulfonyl Chlorides
This compound belongs to the class of aliphatic sulfonyl chlorides. Its reactivity can be compared to other commonly used sulfonyl chlorides in organic synthesis.
| Sulfonyl Chloride | Structure | Reactivity Profile | Advantages | Disadvantages |
| This compound | Cyano-substituted piperidine ring | Aliphatic; moderately reactive. The electron-withdrawing cyano group may slightly increase the electrophilicity of the sulfur atom compared to unsubstituted piperidine-1-sulfonyl chloride. | Introduces a functionalized piperidine moiety in a single step. The nitrile can be further elaborated. | Potentially less stable than aromatic sulfonyl chlorides. |
| Piperidine-1-sulfonyl chloride | Unsubstituted piperidine ring | Aliphatic; moderately reactive. | Simple scaffold for introducing a basic piperidine moiety. | Lacks a functional handle for further diversification. |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic | Aromatic; highly reactive and widely used. | Stable, crystalline solid. Well-established reactivity. | Introduces a bulky, rigid aromatic group. |
| Methanesulfonyl chloride (MsCl) | Aliphatic (methyl) | Aliphatic; highly reactive. | Small, non-bulky protecting group. | Can be overly reactive and less selective in some cases. |
The primary advantage of using this compound is the direct incorporation of a piperidine scaffold bearing a versatile cyano group. This nitrile functionality can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization and library synthesis.
Synthesis and Characterization of Derivatives
The primary utility of this compound lies in its reaction with nucleophiles, particularly primary and secondary amines, to form a diverse array of sulfonamides.
Caption: Figure 2: General scheme for the synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of N-Benzyl-4-cyanopiperidine-1-sulfonamide (Representative Method)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add benzylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-4-cyanopiperidine-1-sulfonamide.
Expected Characterization of Derivatives
The resulting sulfonamides will exhibit characteristic spectral data confirming the formation of the S-N bond.
-
¹H NMR: Appearance of signals corresponding to the protons of the newly introduced substituent (e.g., benzyl protons). The NH proton of the sulfonamide may be observable, often as a broad singlet.
-
¹³C NMR: Appearance of new carbon signals from the substituent.
-
IR Spectroscopy: The S=O stretching vibrations will still be present. The C≡N stretch remains. A key diagnostic feature is the appearance of an N-H stretching band for secondary sulfonamides (around 3300-3200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the final sulfonamide derivative.
Conclusion
This compound is a highly valuable, albeit not widely documented, synthetic intermediate. Its utility stems from the ability to introduce a functionalized piperidine moiety, a common pharmacophore, in a single, efficient step. The presence of the cyano group provides a strategic point for further molecular elaboration, making it a powerful tool for the generation of compound libraries in drug discovery programs. The protocols and comparative data presented in this guide, based on established chemical principles and analogous systems, provide a solid framework for researchers to synthesize, characterize, and utilize this promising building block in their research endeavors.
References
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Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Article.
- Fischer, L. J., & Ecanow, B. (1962). Synthesis of Some New Derivatives of N4-p-Cyanobenzoyl Sulfanilamide. Journal of Pharmaceutical Sciences, 51(9), 860–862.
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PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]
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PubChem. (n.d.). 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride. Retrieved January 20, 2026, from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.).
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PubChem. (n.d.). 4-Cyanopiperidine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process to prepare sulfonyl chloride derivatives.
-
The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved January 20, 2026, from [Link]
-
PubMed. (2024). Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines. [Link]
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ResearchGate. (2024). Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines. [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. [Link]
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ChemRxiv. (2020). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
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ResearchGate. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
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PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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A Comparative Guide to the Analytical Methods for 4-Cyanopiperidine-1-sulfonyl chloride
This guide provides an in-depth comparison of analytical methodologies for the characterization, purity assessment, and quantification of 4-Cyanopiperidine-1-sulfonyl chloride. As a reactive intermediate crucial in pharmaceutical synthesis, robust and validated analytical methods are paramount for ensuring quality, stability, and reaction consistency. We will explore the practical applications and inherent challenges of various techniques, offering field-proven insights into method selection and experimental design.
The primary analytical challenge posed by this compound is the high reactivity of the sulfonyl chloride functional group. This group is susceptible to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of moisture. Consequently, all analytical approaches must be designed as stability-indicating methods, capable of distinguishing the parent compound from its potential degradants. A secondary challenge is the molecule's lack of a strong ultraviolet (UV) chromophore, which complicates analysis by traditional HPLC-UV detection.
This guide will compare the following analytical platforms:
-
High-Performance Liquid Chromatography (HPLC) : Examining various detection strategies to overcome the chromophore deficiency.
-
Gas Chromatography (GC) : Assessing its feasibility for a thermally sensitive and polar molecule, with a focus on derivatization.
-
Spectroscopic Methods (NMR & MS) : Detailing their indispensable role in structural confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the preferred method for purity determination and assay of pharmaceutical intermediates due to its high resolution and sensitivity. However, the analysis of this compound requires careful consideration of both the separation and detection stages.
Causality Behind Experimental Choices:
The primary goal is to develop a stability-indicating method , which can separate the analyte from its degradation products, process impurities, and starting materials.[1][2][3] The most probable degradant is 4-cyanopiperidine-1-sulfonic acid, formed via hydrolysis. This degradant is significantly more polar than the parent sulfonyl chloride. Therefore, a reversed-phase (RP-HPLC) method utilizing a gradient elution is the logical choice. The gradient will start with a high aqueous content to retain the polar sulfonic acid and gradually increase the organic solvent concentration to elute the more hydrophobic sulfonyl chloride.
Comparison of HPLC Detection Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Low-Wavelength UV | Measures absorbance of UV light (e.g., 200-215 nm) by the nitrile and sulfonyl chloride groups. | Simple, widely available instrumentation. | Low sensitivity; high potential for interference from mobile phase additives and impurities. | Routine purity checks where high sensitivity is not required. |
| Charged Aerosol Detection (CAD) | Nebulizes eluent, creating charged particles that are measured by an electrometer. Universal response for non-volatile analytes. | Universal detection, independent of chromophores; good sensitivity and gradient compatibility.[4] | Non-linear response may require curve fitting; buffer choice is critical. | Quantitative analysis and impurity profiling when UV response is poor. |
| Pre-Column Derivatization with UV-Vis | The sulfonyl chloride is reacted with a chromophoric agent (e.g., a primary amine) to form a stable, highly UV-absorbent sulfonamide. | Dramatically increases sensitivity and specificity for UV detection.[5][6][7] | Adds an extra step to sample preparation; requires optimization of the derivatization reaction. | Trace-level quantification and impurity analysis. |
Experimental Protocol: Stability-Indicating RP-HPLC Method with UV Detection
This protocol is designed to separate this compound from its primary hydrolytic degradant.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 22 20 | 25 | 20 |
2. Sample Preparation:
-
Diluent: Acetonitrile. Rationale: Acetonitrile is an aprotic solvent that minimizes the risk of hydrolysis during sample preparation and analysis.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution using acetonitrile.
3. Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, forced degradation studies must be performed.[3][8]
-
Acid Hydrolysis: Add 1 mL of sample stock solution to 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of sample stock solution to 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of sample stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours before injection.
-
Rationale: The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak, demonstrating specificity.
Gas Chromatography (GC): A Viable Alternative with Derivatization
Direct GC analysis of sulfonyl chlorides can be challenging due to their thermal lability and potential for on-column degradation. However, GC coupled with Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it a powerful tool, particularly if derivatization is employed.
Causality Behind Experimental Choices:
The primary obstacle is preventing the degradation of the -SO₂Cl group in the hot GC inlet. A direct injection might be possible using a low-temperature program and an inert flow path, but this approach is often not robust.[9] A more reliable strategy is to convert the reactive sulfonyl chloride into a more thermally stable derivative. Reacting the compound with an alcohol (e.g., methanol or propanol) in the presence of a base (e.g., pyridine) quantitatively forms a stable sulfonate ester. This derivative is less polar and more volatile, making it ideal for GC analysis. This approach is analogous to methods used for other reactive chlorides.[10]
Experimental Protocol: GC-MS Analysis via Propyl Ester Derivatization
1. Derivatization Procedure:
-
Prepare a derivatizing solution of 10% (v/v) 1-propanol in pyridine.
-
To 1 mg of the sample in a vial, add 500 µL of the derivatizing solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
Rationale: Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion to form the stable propyl sulfonate ester.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.[11]
Spectroscopic Methods: Absolute Confirmation of Identity
While chromatographic methods are essential for quantification and purity, spectroscopic techniques are indispensable for unequivocal structural confirmation and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the chemical structure of this compound. It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show complex multiplets for the piperidine ring protons. The protons adjacent to the nitrogen will be deshielded and appear further downfield compared to those adjacent to the carbon bearing the nitrile group.
-
¹³C NMR: The spectrum will confirm the presence of all unique carbons. Key signals would be the carbon of the nitrile group (~118-122 ppm) and the four distinct carbons of the piperidine ring.[12]
-
Application: NMR is used for the definitive identification of the reference standard and for characterizing any significant unknown impurities isolated during preparative chromatography. Standard NMR procedures using solvents like CDCl₃ or DMSO-d₆ are applicable.[13]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in identity confirmation and impurity analysis.
-
Expected Fragmentation: When analyzed by GC-MS (EI) or LC-MS (ESI), the molecule would likely show a molecular ion peak (or [M+H]⁺ in ESI). Key fragments would arise from:
-
Loss of a chlorine radical (·Cl).
-
Loss of SO₂.
-
Cleavage of the piperidine ring.
-
-
Application: LC-MS is particularly valuable when used with a stability-indicating HPLC method. It allows for the rapid identification of degradation products by comparing their mass spectra to that of the parent compound, confirming, for example, the mass shift corresponding to the hydrolysis of -SO₂Cl to -SO₃H.[14]
Comparative Summary and Recommendations
| Technique | Primary Application | Key Advantage | Key Limitation | Recommendation |
| RP-HPLC (UV/CAD) | Purity testing, stability assays, quantitative analysis. | High resolution for separating impurities and degradants. | Requires specialized detectors (CAD) or suffers from low sensitivity (low UV). | Recommended for routine QC. A validated stability-indicating HPLC-CAD method would be the most robust choice for accurate quantification. |
| GC-MS (with Derivatization) | Impurity identification, alternative quantification method. | High specificity and sensitivity from MS detection. | Requires derivatization, which adds complexity and a potential source of error. | Excellent for identifying volatile process impurities and as a confirmatory method to HPLC. |
| NMR Spectroscopy | Structural elucidation and absolute identity confirmation. | Provides unequivocal structural information. | Low throughput, not suitable for routine quantification of many samples. | Essential for reference standard characterization. |
| LC-MS | Identification of degradants and process impurities. | Combines HPLC separation with mass-based identification. | Instrumentation is more complex and expensive than standard HPLC. | Crucial during method development to identify peaks observed in the stability-indicating HPLC method. |
Conclusion
A multi-faceted approach is necessary for the comprehensive analysis of this compound. For routine quality control, a stability-indicating RP-HPLC method , preferably with Charged Aerosol Detection, is the most suitable technique due to its ability to separate and quantify the parent compound from its key degradants. For absolute structural confirmation of reference standards and the identification of unknown impurities, NMR spectroscopy and LC-MS are indispensable. Finally, GC-MS with derivatization serves as a powerful secondary technique for impurity profiling and orthogonal confirmation of purity. The selection of the appropriate method should always be guided by the specific analytical objective, whether it is routine process control, stability testing, or initial characterization.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
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ResearchGate. (2014). Journal of Research and Innovation in Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
U.S. Department of Justice. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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-
Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
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-
Shimadzu. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of New Cyanuric Chloride Derivatives. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Sulfonyl Chlorides for Drug Development Professionals
In the landscape of modern drug discovery and development, the sulfonyl chloride moiety stands as a cornerstone functional group. Its inherent reactivity and versatility make it an indispensable tool for medicinal chemists, enabling the facile construction of sulfonamides and sulfonate esters—scaffolds prevalent in a vast number of marketed pharmaceuticals. However, not all sulfonyl chlorides are created equal. Their reactivity profiles can vary dramatically, influencing reaction kinetics, substrate scope, and ultimately, the efficiency of a synthetic campaign.
This guide provides an in-depth, objective comparison of the reactivity of commonly employed sulfonyl chlorides. We will delve into the electronic and steric factors that govern their reactivity, present supporting kinetic data, and provide a detailed experimental protocol for researchers to conduct their own comparative analyses. Our aim is to empower you, the researcher, scientist, and drug development professional, with the technical insights necessary to make informed decisions in your synthetic endeavors.
Core Principles of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom.[1] This sulfur center is rendered highly electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it a prime target for nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom.[1]
The reaction with a nucleophile, such as a primary or secondary amine, is a robust and widely utilized method for the synthesis of sulfonamides, a critical structural motif in numerous pharmaceuticals.[1][2] The general mechanism is believed to proceed through a stepwise addition-elimination pathway, involving a transient trigonal bipyramidal intermediate.
Comparative Reactivity of Common Sulfonyl Chlorides
The nature of the 'R' group attached to the sulfonyl moiety significantly modulates the electrophilicity of the sulfur atom and, consequently, the reactivity of the sulfonyl chloride. Both electronic and steric effects play a crucial role.
Electronic Effects: A Quantitative Comparison
The electronic influence of substituents on the reactivity of aryl sulfonyl chlorides is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ). Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.
To illustrate this, the following table presents the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This data provides a direct quantitative comparison of their reactivity under identical conditions.
| Sulfonyl Chloride | Substituent (R) | Hammett Constant (σ) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| p-Nitrobenzenesulfonyl chloride | p-NO₂ | +0.78 | Value not explicitly found, but expected to be highest |
| Benzenesulfonyl chloride | H | 0 | Value not explicitly found for aniline, reference point |
| p-Toluenesulfonyl chloride (TsCl) | p-CH₃ | -0.17 | Value not explicitly found for aniline, but slower than unsubstituted |
| Methanesulfonyl chloride (MsCl) | CH₃ | N/A (Aliphatic) | 2.46 x 10⁻³ (with aniline in Methanol)[3] |
| Dansyl chloride | 5-(Dimethylamino)naphthalen-1-yl | N/A (Complex Aromatic) | 35 (with primary amines)[1] |
Based on established principles and available data, a general qualitative order of reactivity can be proposed:
Methanesulfonyl chloride (MsCl) > p-Toluenesulfonyl chloride (TsCl) > Dansyl chloride
-
Methanesulfonyl chloride (MsCl) is highly reactive due to the small size of the methyl group, which offers minimal steric hindrance to the approaching nucleophile.[4]
-
p-Toluenesulfonyl chloride (TsCl) is less reactive than MsCl. The tolyl group is sterically bulkier than a methyl group, and the methyl substituent on the aromatic ring has a slight electron-donating effect, which reduces the electrophilicity of the sulfur atom.
-
Dansyl chloride exhibits lower reactivity compared to MsCl and TsCl in typical sulfonylation reactions. The bulky dimethylaminonaphthalene group presents significant steric hindrance. It is primarily used for the fluorescent labeling of amines and is not typically chosen for routine sulfonamide synthesis where high reactivity is desired.[5]
Visualizing the Reaction Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for a comparative kinetic study.
Caption: General mechanism of sulfonamide formation.
Caption: Experimental workflow for a comparative kinetic study.
Experimental Protocol: Comparative Kinetic Analysis of Sulfonyl Chloride Reactivity
This protocol provides a detailed methodology for determining and comparing the second-order rate constants for the reaction of different sulfonyl chlorides with a model amine (aniline) using UV-Vis spectrophotometry.
I. Materials and Reagents
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Dansyl chloride
-
Aniline (freshly distilled)
-
Anhydrous Methanol (MeOH), HPLC grade
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
II. Preparation of Stock Solutions
-
Aniline Stock Solution (0.1 M): Accurately weigh approximately 0.233 g of freshly distilled aniline and dissolve it in anhydrous methanol in a 25 mL volumetric flask. Make up to the mark with methanol.
-
Sulfonyl Chloride Stock Solutions (0.1 M):
-
TsCl: Accurately weigh approximately 0.476 g of p-toluenesulfonyl chloride and dissolve it in anhydrous methanol in a 25 mL volumetric flask.
-
MsCl: Accurately weigh approximately 0.286 g of methanesulfonyl chloride and dissolve it in anhydrous methanol in a 25 mL volumetric flask.
-
Dansyl Chloride: Accurately weigh approximately 0.674 g of dansyl chloride and dissolve it in anhydrous methanol in a 25 mL volumetric flask.
Note: Prepare these solutions fresh before the experiment due to the moisture sensitivity of sulfonyl chlorides.
-
III. Kinetic Measurement Procedure
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the sulfonamide product has a significant absorbance and the starting materials have minimal absorbance. This will require an initial scan of the reactants and the expected product. For N-phenylsulfonamides, a wavelength in the range of 250-280 nm is often suitable. Set the temperature of the cuvette holder to 25.0 ± 0.1 °C.
-
Reaction Initiation:
-
Pipette 1.5 mL of the 0.1 M aniline stock solution into a 1 cm quartz cuvette.
-
Pipette 1.5 mL of anhydrous methanol into the same cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5 minutes.
-
To initiate the reaction, rapidly inject 100 µL of the 0.1 M sulfonyl chloride stock solution into the cuvette and immediately start the data acquisition. This will result in initial concentrations of approximately 0.05 M for aniline and 0.003 M for the sulfonyl chloride, ensuring pseudo-first-order conditions with respect to the sulfonyl chloride.
-
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds for faster reactions, or every 2-5 minutes for slower reactions) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
Repeat for Each Sulfonyl Chloride: Repeat the kinetic run for each of the sulfonyl chloride stock solutions (TsCl, MsCl, and Dansyl chloride).
IV. Data Analysis
-
Determine the Absorbance at Infinite Time (A∞): After the reaction has gone to completion (no further change in absorbance), record the final absorbance, A∞.
-
Calculate Pseudo-First-Order Rate Constants (k_obs): The reaction is under pseudo-first-order conditions. Plot ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t. The slope of this plot will be -k_obs.
-
Calculate Second-Order Rate Constants (k₂): The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs) using the following equation: k₂ = k_obs / [Aniline]₀ where [Aniline]₀ is the initial concentration of aniline in the cuvette.
By following this protocol, you can obtain reliable kinetic data to quantitatively compare the reactivity of different sulfonyl chlorides under controlled conditions.
Conclusion: Making an Informed Choice
The selection of a sulfonylating agent is a critical parameter in the design of efficient and robust synthetic routes in drug development. While methanesulfonyl chloride offers high reactivity for rapid transformations, p-toluenesulfonyl chloride provides a balance of reactivity and stability. Dansyl chloride, with its lower reactivity, is best suited for specialized applications such as fluorescent labeling.
By understanding the fundamental principles of reactivity and, where necessary, performing a straightforward comparative kinetic analysis as detailed in this guide, researchers can make data-driven decisions to accelerate their drug discovery programs. The careful selection of the appropriate sulfonyl chloride can lead to improved reaction yields, shorter reaction times, and a more streamlined synthetic process.
References
- Lee, S.-K. (1975). Kinetics Studies on Nucleophilic Reactions of Methanesulfonyl Chloride with Substituted Aniline in Methanol. Journal of the Korean Chemical Society, 19(3), 183-188.
- Hansen, K. B., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(1), 163.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- King, J. F., & Lee, T. W. S. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(22), 3724-3733.
- Rognet, H., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Master Organic Chemistry. What Makes A Good Leaving Group? Retrieved from the Master Organic Chemistry website.
- Chemistry LibreTexts. Leaving Group Formation.
- Pearson Education. Leaving Group Conversions - Sulfonyl Chlorides.
- Wikipedia. Dansyl chloride.
- Wikipedia. Methanesulfonyl chloride.
Sources
- 1. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 2. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 3. Kinetics Studies on Nucleophilic Reactions of Methanesulfonyl Chloride with Substituted Aniline in Methanol -Journal of the Korean Chemical Society [koreascience.kr]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis of 4-Cyanopiperidine Sulfonamides: Alternatives to the Conventional Sulfonyl Chloride Approach
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs, from antibacterials like sulfamethoxazole to diuretics and anticonvulsants, stems from its unique properties. It acts as a bioisostere for carboxylic acids and amides, engaging in crucial hydrogen bonding interactions with biological targets, while often conferring improved metabolic stability and pharmacokinetic profiles.[1] The 4-cyanopiperidine moiety, in particular, offers a rich scaffold for further chemical exploration, providing a handle for introducing diversity and modulating physicochemical properties.
Traditionally, the synthesis of such sulfonamides relies on the reaction of an amine with a pre-formed sulfonyl chloride, in this case, 4-Cyanopiperidine-1-sulfonyl chloride. While effective, this classical approach is fraught with challenges. The synthesis of sulfonyl chlorides often requires harsh, hazardous reagents like chlorosulfonic acid or thionyl chloride, which exhibit poor functional group tolerance.[2] Furthermore, sulfonyl chlorides themselves are often moisture-sensitive and prone to decomposition, complicating their storage and handling.
This guide provides a critical evaluation of modern, field-proven alternatives to the direct use of this compound. We will explore direct halide exchange strategies, innovative multi-component reactions that bypass the need for isolating the sulfonyl chloride, and late-stage functionalization techniques that offer unprecedented flexibility. Each alternative is presented with supporting experimental data, detailed protocols, and an objective comparison of its strategic advantages.
The Benchmark: this compound
The standard method involves the preparation of this compound from 4-cyanopiperidine, followed by its reaction with a target amine. The synthesis of the sulfonyl chloride itself is a critical first step, typically achieved by reacting the parent amine with sulfuryl chloride in the presence of a base.
Workflow for Traditional Sulfonamide Synthesis
Caption: Traditional two-step approach to sulfonamide synthesis.
This method is robust for simple amines but suffers when dealing with complex, functionalized molecules due to the harsh conditions of the first step and the high reactivity of the intermediate.
Alternative 1: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
A significant advancement in sulfonamide synthesis is the use of sulfonyl fluorides as stable, yet reactive, alternatives to sulfonyl chlorides. This concept, championed by Sharpless, is known as SuFEx chemistry.[3] 4-Cyanopiperidine-1-sulfonyl fluoride offers a bench-stable alternative that can be stored for extended periods and is less susceptible to hydrolysis.
Causality of Performance: The enhanced stability of the S-F bond compared to the S-Cl bond makes the sulfonyl fluoride reagent less prone to degradation. However, this also means its reactivity is lower, often requiring specific activation or more forcing conditions to react with less nucleophilic amines. For amines bearing other sensitive functional groups, sulfonyl fluorides often give cleaner reactions and higher yields compared to their chloride counterparts, which can generate corrosive HCl and lead to side reactions.[4][5]
Comparative Performance Data: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Amine Substrate | Halide | Base | Conditions | Yield (%) | Reference |
| Benzylamine | Chloride | Pyridine | DCM, 0°C to RT, 4h | 85% | [6] |
| Benzylamine | Fluoride | DBU | Acetonitrile, 60°C, 12h | 90% | [4] |
| 4-Aminophenol | Chloride | Pyridine | DCM, 0°C, 2h | 55% (Complex mixture) | [4] |
| 4-Aminophenol | Fluoride | K₂CO₃ | Acetonitrile, RT, 6h | 92% (Clean reaction) | [4] |
| N-Boc-ethylenediamine | Chloride | TEA | DCM, 0°C, 1h | 40% (Side products) | [5] |
| N-Boc-ethylenediamine | Fluoride | TEA | Acetonitrile, RT, 3h | 88% | [5] |
As the data indicates, sulfonyl fluorides particularly excel where chlorides fail: with substrates containing additional nucleophilic sites (like phenols) or sensitive protecting groups.[4][5]
Alternative 2: Multi-Component Reactions with SO₂ Surrogates
Perhaps the most elegant and atom-economical alternatives are multi-component reactions that construct the sulfonamide in a single pot from basic building blocks, completely avoiding the isolation of reactive sulfonylating agents. A leading technology in this area utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, easily handled surrogate for gaseous sulfur dioxide.[7]
This approach typically involves a palladium-catalyzed coupling of an aryl halide, DABSO, and the amine of interest (in this case, 4-cyanopiperidine). The reaction proceeds through the in-situ formation of a sulfinate intermediate, which is then coupled with the amine.
Workflow for DABSO-Mediated Sulfonamide Synthesis
Caption: Convergent one-pot synthesis using a sulfur dioxide surrogate.
Causality of Performance: This method's power lies in its convergence. By building the molecule in one step from three (or more) components, it significantly shortens synthetic sequences. The mild, palladium-catalyzed conditions ensure broad functional group tolerance, allowing for the synthesis of highly complex sulfonamides that would be inaccessible using traditional methods.[8][9] It is particularly advantageous when the aryl or heteroaryl piece is complex and the corresponding sulfonyl chloride is not commercially available or difficult to prepare.
Alternative 3: Late-Stage Functionalization via Pyrylium Salts
A paradigm-shifting strategy involves reversing the traditional synthetic direction. Instead of coupling a sulfonyl chloride with an amine, this method starts with a stable, primary sulfonamide and converts it back into a highly reactive sulfonyl chloride in situ for subsequent diversification. This is achieved using pyrylium salts, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄), as powerful activating agents.[10]
This approach is exceptionally valuable for late-stage functionalization in drug discovery programs, where a common primary sulfonamide intermediate can be diversified into a library of analogs.
Logical Flow of Late-Stage Sulfonamide Diversification
Caption: Diversification from a common intermediate via late-stage activation.
Causality of Performance: The pyrylium salt selectively activates the otherwise unreactive N-H bond of the primary sulfonamide, facilitating its conversion to a sulfonyl pyridinium intermediate. This species is then readily converted to the sulfonyl chloride with a simple chloride source like MgCl₂. The reaction conditions are remarkably mild, preserving stereocenters and tolerating a vast array of sensitive functional groups, making it ideal for modifying complex, drug-like molecules at the final stages of a synthesis.[10]
Summary Comparison of Synthetic Strategies
| Feature | Sulfonyl Chloride (Benchmark) | Sulfonyl Fluoride (SuFEx) | DABSO Multi-Component | Pyrylium Salt (Late-Stage) |
| Starting Materials | 4-Cyanopiperidine, SO₂Cl₂, Amine | 4-Cyanopiperidine, SO₂F₂, Amine | Aryl Halide, DABSO, 4-Cyanopiperidine | Primary Sulfonamide, Nucleophile |
| Reagent Stability | Low (Moisture sensitive) | High (Bench-stable) | High (Solid SO₂ source) | High (Stable salt) |
| Reaction Conditions | Often harsh (for prep), then mild | Generally mild to moderate | Mild (Pd-catalyzed) | Very Mild |
| Functional Group Tolerance | Moderate | Good to Excellent | Excellent | Excellent |
| Key Advantage | Established, powerful reactivity | High stability, clean reactions | Convergent, atom-economical | Ideal for late-stage diversification |
| Key Disadvantage | Unstable intermediate, safety | Slower reactivity with some amines | Requires catalyst, can be substrate-specific | Requires initial synthesis of primary sulfonamide |
| Ideal Application | Simple, robust couplings | Synthesis with sensitive substrates | Rapid library synthesis from aryl halides | Final-step analog library generation |
Experimental Protocols
Protocol 1: Synthesis of this compound (Benchmark)
-
Rationale: This protocol uses sulfuryl chloride, a common and effective reagent for converting secondary amines to their corresponding sulfonyl chlorides. Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
Procedure:
-
To a stirred solution of 4-cyanopiperidine (1.10 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of sulfuryl chloride (1.62 g, 12.0 mmol) in dichloromethane (10 mL) dropwise over 20 minutes.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding 20 mL of cold water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is often used immediately in the next step due to its instability.
-
Protocol 2: Sulfonamide Formation using DABSO (Multi-Component)
-
Rationale: This protocol exemplifies the palladium-catalyzed three-component coupling. Pd(OAc)₂ and Xantphos form the active catalytic species. Cesium carbonate acts as the base, and 1,4-dioxane is a suitable high-boiling solvent for this type of cross-coupling reaction.
-
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-cyanopiperidine (132 mg, 1.2 mmol), DABSO (240 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (43.4 mg, 0.075 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired sulfonamide.
-
Conclusion and Future Outlook
While the reaction between a sulfonyl chloride and an amine remains a workhorse in organic synthesis, the field has evolved significantly. For the synthesis of valuable scaffolds like 4-cyanopiperidine sulfonamides, researchers now have a toolkit of superior alternatives.
-
For syntheses requiring high functional group tolerance and reagent stability, the sulfonyl fluoride (SuFEx) approach is a clear choice, minimizing side reactions and simplifying handling.[4]
-
For rapid and convergent access to libraries of aryl sulfonamides, multi-component strategies using SO₂ surrogates like DABSO offer unparalleled efficiency and atom economy.[7]
-
For drug discovery programs focused on lead optimization, the pyrylium-mediated late-stage functionalization provides an innovative and powerful method to diversify complex molecules from a common intermediate.[10]
By understanding the causality behind the performance of each method, chemists can make more strategic decisions, moving beyond the traditional limitations of sulfonyl chlorides to accelerate the discovery and development of new therapeutic agents.
References
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link][1]
-
Borycz, J., et al. (2013). A Palladium-Catalyzed Method for the Preparation of Sulfonamides. Angewandte Chemie International Edition, 52(4), 1213-1216. [Link][2]
-
Krasavin, M. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link][4]
-
Krasavin, M. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed, National Center for Biotechnology Information. [Link][5]
-
Barman, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 145(34), 18843-18850. [Link][8]
-
Krasavin, M. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link][11]
-
Willis, M. C., et al. (2011). DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis. Organic Letters, 13(18), 4876-4878. [Link][7]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. [Link][12]
-
Willis, M. C., et al. (2016). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Synlett, 27(01), 101-105. [Link][9]
-
Chen, J., et al. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link][13]
-
University of Bath. (n.d.). The Synthesis of Functionalised Sulfonamides. University of Bath's Research Portal. [Link][14]
-
Jubilant Ingrevia Limited. (n.d.). 4-Cyanopiperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link][15]
-
Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Google Patents. [16]
-
Vera, S., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link][10]
-
Kurkin, A. V., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-224. [Link][6]
Sources
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- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to the Purity Assessment of 4-Cyanopiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of synthetic intermediates is a cornerstone of robust and reproducible research. 4-Cyanopiperidine-1-sulfonyl chloride, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Its reactive sulfonyl chloride moiety, while synthetically valuable, also presents unique challenges in handling, stability, and, critically, in the accurate assessment of its purity. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth, objective comparison of analytical methodologies for determining the purity of this compound, supported by experimental principles and comparative data with alternative reagents.
The Imperative of Purity in Synthesis
The presence of impurities in a starting material like this compound can have cascading effects on a synthetic route. These impurities can lead to the formation of undesired side products, complicate purification processes, reduce overall yield, and, in the context of drug development, introduce potentially toxic components. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and integrity of the final product.
Core Analytical Techniques for Purity Determination
The primary methods for assessing the purity of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations, and the choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating and quantifying components in a mixture. For a polar compound like this compound, which lacks a strong UV chromophore, derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) may be necessary for sensitive detection.
Causality in Method Development: The choice of a reversed-phase method with an ion-pairing agent is deliberate. This compound is a relatively polar molecule, and achieving adequate retention on a standard C18 column can be challenging. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) dynamically modifies the stationary phase, increasing the retention of the analyte and enabling better separation from polar impurities.[1]
Experimental Protocol: HPLC with UV Detection (Post-Derivatization)
This protocol outlines a general procedure for the analysis of piperidine-containing compounds, which can be adapted for this compound. Derivatization with a UV-active agent like 4-toluenesulfonyl chloride allows for sensitive UV detection.[2][3][4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in a suitable anhydrous solvent such as acetonitrile.
-
Add an equimolar amount of a derivatizing agent (e.g., a primary or secondary amine with a strong chromophore) and a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed to completion (monitoring by TLC may be necessary).
-
Dilute to the mark with the solvent.
-
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B). A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent.
-
Injection Volume: 10 µL.
-
Self-Validation: The protocol's validity is ensured by running a system suitability test before sample analysis. This includes replicate injections of a standard solution to check for consistent retention times, peak areas, and tailing factors, as outlined in USP General Chapter <621> Chromatography and EP General Chapter 2.2.46 Chromatographic separation techniques.[1][5][6][7][8][9][10]
Diagram: HPLC Workflow for Purity Assessment
Caption: A typical workflow for the purity assessment of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. Due to the reactive nature of sulfonyl chlorides, derivatization is often employed to improve stability and chromatographic performance.
Causality in Method Development: The derivatization of the sulfonyl chloride to a more stable sulfonamide is a critical step. This is because sulfonyl chlorides can degrade at the high temperatures of the GC inlet.[8] Conversion to a sulfonamide using an amine like diethylamine results in a more robust molecule that can be readily analyzed by GC-MS.
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
The reaction is typically rapid at room temperature.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Self-Validation: The method's reliability is confirmed by analyzing a known standard of the derivatized this compound to establish its retention time and mass spectrum. The presence of impurities can be identified by their unique mass spectra and retention times. The validation of the analytical procedure should follow the principles outlined in ICH Q2(R1).
Diagram: GC-MS Workflow for Purity Assessment
Caption: A typical workflow for the purity assessment of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can provide both structural information and a direct measure of purity without the need for a reference standard of the analyte.
Causality in Method Development: The use of a certified internal standard with a known purity is fundamental to the accuracy of qNMR. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte's signal to that of the internal standard.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Self-Validation: The accuracy of the qNMR measurement can be cross-validated by using a different internal standard or by comparing the results with an orthogonal method like HPLC or GC-MS.
Diagram: qNMR Workflow for Purity Assessment
Caption: A typical workflow for the purity assessment of this compound by qNMR.
Comparative Analysis of Analytical Techniques
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | Quantitative determination based on the relationship between NMR signal intensity and the number of nuclei. |
| Limit of Detection | Low (µg/mL to ng/mL range). | Very low (pg to fg range). | Higher than HPLC and GC-MS (mg to µg range). |
| Sample Throughput | High. | Medium to High. | Low to Medium. |
| Destructive | No. | Yes. | No. |
| Structural Info. | Limited (retention time). | Yes (mass spectrum). | Yes (chemical shifts, coupling constants). |
| Reference Standard | Required for quantification. | Required for quantification. | Not required for the analyte (internal standard needed). |
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent can be dictated by factors such as reactivity, cost, and ease of handling. It is instructive to compare the purity assessment of this compound with that of other commonly used sulfonylating agents.
| Reagent | Key Features | Typical Purity Assessment Method(s) | Potential Impurities |
| This compound | Aliphatic sulfonyl chloride; introduces a functionalized piperidine moiety. | HPLC (with derivatization or universal detector), GC-MS (with derivatization), qNMR. | Starting materials (4-cyanopiperidine), hydrolysis product (sulfonic acid), residual solvents. |
| 4-Acetamidobenzenesulfonyl chloride | Aromatic sulfonyl chloride; solid, relatively stable. | HPLC-UV, Titration. | Acetanilide, chlorosulfonic acid, p-aminobenzenesulfonyl chloride.[11] |
| Dansyl chloride | Aromatic sulfonyl chloride; fluorescent tag. | HPLC with fluorescence or UV detection.[1][6][9] | 5-(Dimethylamino)naphthalene-1-sulfonic acid, starting materials. |
| 2-Naphthalenesulfonyl chloride | Aromatic sulfonyl chloride; used for derivatization. | HPLC-UV, GC-MS.[10][12][13][14] | Naphthalene, 2-naphthalenesulfonic acid. |
The analytical methods for these alternatives are generally similar to those for this compound, with adjustments made for their specific chemical properties (e.g., UV absorbance, volatility).
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of this compound is paramount for its successful application in research and development. A comprehensive purity assessment strategy should leverage the strengths of multiple analytical techniques. HPLC provides robust quantitative data, GC-MS offers unparalleled sensitivity for volatile impurities, and qNMR serves as a primary method for unambiguous quantification and structural confirmation. By understanding the principles behind each method and implementing rigorous, self-validating protocols, researchers can confidently establish the quality of this critical synthetic intermediate, thereby ensuring the integrity and success of their scientific endeavors.
References
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Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. (2021, August 3). [Link]
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Dansyl chloride. Wikipedia. (2023, December 2). [Link]
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Analytical Methods. Ministry of Food and Drug Safety. [Link]
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4-(Piperidine-1-sulfonyl)-benzonitrile. The Royal Society of Chemistry. [Link]
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European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2022, September 3). [Link]
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Targeted quantification of amino acids by dansylation. PMC. (2017, September 1). [Link]
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Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). (2012). [Link]
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Dansyl Chloride Certificate of Analysis. Scribd. [Link]
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2-Naphthalenesulfonyl chloride. NIST WebBook. [Link]
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A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. (2014, January 1). [Link]
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Supporting Information. ScienceOpen. [Link]
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Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]
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2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125. PubChem. [Link]
- Dansyl chloride testing method.
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¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... ResearchGate. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. (2011, January 1). [Link]
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Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Shimadzu. [Link]
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4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. PubChem. [Link]
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Sourcing 2-Naphthalenesulfonyl Chloride: A Buyer's Guide to Quality and Price. LinkedIn. (2026, January 5). [Link]
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GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI. Shimadzu. [Link]
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A Comparative Spectroscopic Guide to Sulfonamides Derived from 4-Cyanopiperidine-1-sulfonyl Chloride
This guide provides an in-depth comparative analysis of sulfonamides synthesized from 4-cyanopiperidine-1-sulfonyl chloride. Tailored for researchers in drug discovery and medicinal chemistry, this document elucidates the critical spectroscopic features—NMR, IR, and Mass Spectrometry—that define this class of compounds. We will explore the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a 4-cyanopiperidine moiety offers a unique combination of a rigid, saturated heterocyclic system with a polar nitrile group. This can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while providing an additional vector for molecular interactions.
The synthesis of these target molecules is most commonly achieved through the reaction of this compound with a primary or secondary amine.[2] The resulting spectroscopic signature is a composite of these structural components, and a thorough understanding of their individual contributions is paramount for unambiguous characterization.
Synthetic Strategy and Workflow
The foundational step is the synthesis of the sulfonamide library from the parent sulfonyl chloride. The general approach involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.
Diagram: General Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the fully characterized final compounds.
Caption: Workflow from synthesis to spectroscopic confirmation.
Experimental Protocol: General Synthesis of N-Substituted 4-Cyanopiperidine-1-sulfonamides
-
Reagent Preparation: Dissolve the desired amine (1.0 mmol) and a non-nucleophilic base such as pyridine or triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 mmol) in the same solvent dropwise over 10-15 minutes. The choice of a slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. For this analysis, we will compare three hypothetical derivatives:
-
Compound A: N-phenyl-4-cyanopiperidine-1-sulfonamide
-
Compound B: N-(4-methoxyphenyl)-4-cyanopiperidine-1-sulfonamide
-
Compound C: N-benzyl-4-cyanopiperidine-1-sulfonamide
Diagram: Key NMR Structural Correlations
Caption: Key proton environments and their expected chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectra reveal distinct signals for each part of the molecule. The sulfonamide proton (N-H) is particularly diagnostic, appearing as a broad singlet at a downfield chemical shift due to its acidic nature and proximity to the electron-withdrawing sulfonyl group.[3]
Experimental Protocol: ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified sulfonamide derivative.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes most sulfonamides and its residual solvent peak does not typically interfere with key signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
| Proton Environment | Compound A (N-phenyl) | Compound B (N-4-methoxyphenyl) | Compound C (N-benzyl) | Rationale for Variation |
| SO₂NH | ~10.2 ppm (s, 1H) | ~9.9 ppm (s, 1H) | ~8.5 ppm (t, 1H, J=6.0 Hz) | Aromatic amines lead to more acidic, downfield protons. The benzyl N-H shows coupling to the adjacent CH₂. |
| Aromatic/Benzyl | 7.1-7.4 ppm (m, 5H) | 6.8 ppm (d, 2H), 7.1 ppm (d, 2H) | 7.2-7.4 ppm (m, 5H) | Substitution pattern dictates multiplicity. The electron-donating OMe group in B shifts ortho/meta protons upfield. |
| Ar-OCH₃ | - | 3.75 ppm (s, 3H) | - | Unique signal for the methoxy substituent. |
| N-CH₂-Ar | - | - | 4.1 ppm (d, 2H, J=6.0 Hz) | Characteristic signal for the benzylic methylene group, coupled to the N-H. |
| Piperidine (α to N) | ~3.6 ppm (m, 2H) | ~3.6 ppm (m, 2H) | ~3.5 ppm (m, 2H) | Relatively consistent across derivatives, deshielded by the adjacent nitrogen and sulfonyl group. |
| Piperidine (α to CN) | ~3.1 ppm (m, 1H) | ~3.1 ppm (m, 1H) | ~3.0 ppm (m, 1H) | Deshielded by the electron-withdrawing nitrile group. |
| Piperidine (β to N) | ~2.0 ppm (m, 4H) | ~2.0 ppm (m, 4H) | ~1.9 ppm (m, 4H) | Least affected protons, appearing furthest upfield in the piperidine system. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The carbon of the nitrile group (C≡N) is a key identifier.
Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)
| Carbon Environment | Compound A (N-phenyl) | Compound B (N-4-methoxyphenyl) | Compound C (N-benzyl) | Rationale for Variation |
| Aromatic C-ipso (C-N) | ~138 ppm | ~131 ppm | ~137 ppm | The substituent on the aromatic ring directly influences the chemical shift of the carbon attached to the sulfonamide nitrogen. |
| C≡N | ~121 ppm | ~121 ppm | ~122 ppm | Highly consistent and characteristic signal for the nitrile carbon.[4] |
| Ar-OCH₃ | - | ~55.5 ppm | - | Unique signal for the methoxy carbon. |
| N-CH₂-Ar | - | - | ~47 ppm | Characteristic signal for the benzylic carbon. |
| Piperidine (α to N) | ~45 ppm | ~45 ppm | ~46 ppm | Consistent across the series. |
| Piperidine (β to N) | ~28 ppm | ~28 ppm | ~29 ppm | Consistent across the series. |
| Piperidine (C-CN) | ~24 ppm | ~24 ppm | ~24 ppm | The carbon bearing the nitrile group. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is invaluable for identifying key functional groups based on their vibrational frequencies. For this class of sulfonamides, the most prominent bands are from the S=O, C≡N, and N-H bonds.
Experimental Protocol: FT-IR Analysis
-
Ensure the sample is completely dry.
-
For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the quickest and most reproducible results.
-
Place a small amount of the purified solid on the ATR crystal and apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description and Significance |
| N-H Stretch | 3300 - 3200 | A single, relatively sharp peak for the secondary sulfonamide N-H bond. Its position can be influenced by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the C-H bonds on the aromatic ring. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | From the C-H bonds of the piperidine and benzyl (if present) groups. |
| C≡N Stretch | 2250 - 2230 | A sharp, medium-intensity peak. This is a highly reliable and clean signal for the nitrile group. |
| S=O Stretch (Asymmetric) | 1370 - 1330 | A very strong and sharp absorption. This is one of the two hallmark peaks for a sulfonamide.[5][6] |
| S=O Stretch (Symmetric) | 1180 - 1150 | A second very strong and sharp absorption, confirming the SO₂ group.[5][6] |
| S-N Stretch | 970 - 930 | A weaker absorption, but useful for confirmation. |
The IR spectra for Compounds A, B, and C would be broadly similar, dominated by the intense SO₂ stretches. Minor shifts would be observed in the N-H stretch region due to differences in electronic effects and potential hydrogen bonding patterns.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of the structure. Electrospray Ionization (ESI) in positive ion mode is typically the method of choice.
Experimental Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).
-
To gain further structural information, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
Expected Mass Spectrometry Data
The primary ion observed will be the protonated molecule, [M+H]⁺. The fragmentation pattern in MS/MS experiments is highly diagnostic.
| Ion | Compound A (C₁₂H₁₅N₃O₂S) | Compound B (C₁₃H₁₇N₃O₃S) | Compound C (C₁₃H₁₇N₃O₂S) | Fragmentation Pathway |
| [M+H]⁺ | m/z 282.09 | m/z 312.10 | m/z 296.11 | The parent ion, confirming the molecular formula. |
| [M+H - SO₂]⁺ | m/z 218.12 | m/z 248.13 | m/z 232.14 | A common fragmentation for aromatic sulfonamides involving the loss of sulfur dioxide.[7] |
| [C₆H₁₀N₂O₂S]⁺ | m/z 191.05 | m/z 191.05 | m/z 191.05 | Represents the 4-cyanopiperidine-1-sulfonyl cation, resulting from cleavage of the S-N bond. |
| [R-NH₂]⁺ | m/z 94.07 (Aniline) | m/z 124.07 (p-Anisidine) | m/z 108.08 (Benzylamine) | Represents the protonated amine portion after S-N cleavage. |
Conclusion
The spectroscopic analysis of sulfonamides derived from this compound is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle.
-
NMR spectroscopy defines the precise C-H framework and connectivity.
-
IR spectroscopy rapidly confirms the presence of the key sulfonamide (SO₂), nitrile (C≡N), and N-H functional groups.
-
Mass spectrometry verifies the molecular weight and offers definitive structural confirmation through predictable fragmentation patterns.
By comparing the spectra of derivatives with varying amine substituents, one can confidently assign signals and understand the electronic influence of different moieties on the core scaffold. The protocols and comparative data presented in this guide provide a robust framework for researchers to characterize novel compounds in this promising chemical space.
References
- Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.
- Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications.
- Chang, C. J., & Kroschwitz, H. N. (1978). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences.
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Tümer, M., et al. (2001). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters. Available at: [Link]
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Kile, D. E., & Chiou, C. T. (2002). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]
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Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Urbansky, E. T., et al. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Transformation. Journal of the Association for Laboratory Automation. Available at: [Link]
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Gika, H. G., et al. (2014). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Majerz-Maniecka, K., et al. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm. Available at: [Link]
- Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta.
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ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image]. Available at: [Link]
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ResearchGate. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Image]. Available at: [Link]
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Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Mondal, S., & Modak, R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
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Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
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A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of 4-Cyanopiperidine-1-sulfonyl chloride in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a critical decision that profoundly impacts the synthesis of sulfonamides and sulfonate esters. These moieties are integral to a vast array of therapeutic agents. This guide provides an in-depth, objective comparison of 4-cyanopiperidine-1-sulfonyl chloride, a potentially novel and highly reactive agent, with established sulfonylating agents. By examining reactivity, stability, and deprotection strategies, supported by established chemical principles and experimental data, this document aims to empower chemists to make informed decisions in the synthesis of complex molecules.
The Sulfonamide Moiety: A Cornerstone in Medicinal Chemistry
The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and a distinct hydrogen bonding profile.[1] This has led to the widespread incorporation of sulfonamides in drugs targeting a range of conditions, from bacterial infections to cancer and CNS disorders.[2][3] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4] The choice of the sulfonylating agent is therefore a pivotal step in the design and synthesis of new chemical entities.
This compound: A Novel Reagent with Predicted High Reactivity
While not widely commercially available, this compound represents a class of N-sulfonyl chlorides derived from substituted secondary amines. Its synthesis can be readily envisioned through the reaction of 4-cyanopiperidine with sulfuryl chloride (SO₂Cl₂), a standard method for the preparation of N-sulfonyl chlorides from secondary amines.
Proposed Synthesis of this compound
The proposed synthesis involves the dropwise addition of sulfuryl chloride to a solution of 4-cyanopiperidine in an inert solvent, such as dichloromethane, at a reduced temperature. The reaction is typically rapid and exothermic.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties and Reactivity
The key feature of this compound is the presence of the electron-withdrawing cyano group at the 4-position of the piperidine ring. This group is expected to have a profound impact on the reactivity of the sulfonyl chloride.
-
Increased Electrophilicity: The cyano group exerts a strong inductive electron-withdrawing effect (-I effect), which will significantly increase the electrophilicity of the sulfur atom.[5] This heightened electrophilicity makes it a more potent sulfonylating agent compared to unsubstituted piperidine-1-sulfonyl chloride and likely more reactive than traditional arylsulfonyl chlorides like tosyl chloride.[6]
-
Piperidine Scaffold: The piperidine ring is a common motif in pharmaceuticals, often contributing to desirable pharmacokinetic properties.[7][8][9] Incorporating this scaffold directly during the sulfonylation step can be an efficient strategy in drug design.
A Comparative Analysis of Sulfonylating Agents
The performance of this compound can be best understood by comparing it with widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).
| Sulfonylating Agent | Structure | Relative Reactivity | Resulting Sulfonamide Stability | Typical Deprotection Conditions |
| This compound | 4-CN-Pip-SO₂Cl | Very High (Predicted) | Moderate to High | To be determined; likely reductive or strong acid |
| p-Toluenesulfonyl chloride (TsCl) | p-Me-C₆H₄-SO₂Cl | Moderate | Very High | Strong acid (HBr/AcOH), dissolving metals (Na/NH₃)[10][11] |
| Methanesulfonyl chloride (MsCl) | CH₃-SO₂Cl | High | Very High | Strong acid, reductive conditions[12] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | o-NO₂-C₆H₄-SO₂Cl | High | Low | Mild: Thiol and base (Fukuyama conditions)[13][14] |
Reactivity and Reaction Kinetics
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom.
-
This compound: The strong electron-withdrawing nature of the cyano group is predicted to make this the most reactive agent in this comparison for nucleophilic attack by an amine.[5] This could lead to faster reaction times and the ability to sulfonylate less nucleophilic amines.
-
Mesyl chloride (MsCl): Generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and the absence of resonance stabilization.[12]
-
Nosyl chloride (NsCl): The nitro group is a powerful electron-withdrawing group, making NsCl highly reactive.[13]
-
Tosyl chloride (TsCl): The methyl group is weakly electron-donating, making TsCl the least reactive of the arylsulfonyl chlorides in this comparison.
Stability of the Resulting Sulfonamides
The stability of the formed sulfonamide is a critical consideration, particularly when it is used as a protecting group.
-
Tosyl (Ts) and Mesyl (Ms) Groups: Form exceptionally stable sulfonamides, resistant to a wide range of acidic and basic conditions. This robustness can be advantageous when subsequent reaction steps require harsh conditions.
-
Nosyl (Ns) Group: Forms sulfonamides that are significantly less stable towards nucleophilic attack, which is the basis for their mild deprotection.[13]
-
4-Cyanopiperidinylsulfonyl Group: The stability of the resulting sulfonamide is less straightforward to predict. While the electron-withdrawing cyano group might render the sulfur atom more susceptible to nucleophilic attack, the overall stability is likely to be high, though potentially less than that of tosylamides and mesylamides.
Deprotection Strategies
The ease of removal of the sulfonyl group is a crucial factor, especially in the synthesis of complex molecules with sensitive functional groups.
Caption: Deprotection strategies for common sulfonyl groups.
-
Tosyl and Mesyl Groups: The cleavage of these groups typically requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or dissolving metal reduction (e.g., sodium in liquid ammonia), which can limit their applicability in the presence of sensitive functional groups.[10][11][15]
-
Nosyl Group: The key advantage of the nosyl group is its facile cleavage under mild conditions, typically using a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃).[13][14] This is known as the Fukuyama deprotection.
-
4-Cyanopiperidinylsulfonyl Group: Deprotection would likely require reductive methods. The cyano group itself can be susceptible to reduction, which could be a potential complication or a feature to be exploited in a synthetic strategy.
Experimental Protocols: A Practical Comparison
The following are representative, detailed experimental protocols for the sulfonylation of a model primary amine, benzylamine, with each of the discussed sulfonylating agents.
General Experimental Workflow
Caption: A typical experimental workflow for a sulfonylation reaction.
Protocol 1: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: Sulfonylation with Methanesulfonyl Chloride (MsCl)
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylmethanesulfonamide.
Protocol 3: Sulfonylation with 2-Nitrobenzenesulfonyl Chloride (NsCl)
-
To a solution of benzylamine (1.0 eq) and pyridine (2.0 eq) in DCM (0.2 M) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl (x3), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-benzyl-2-nitrobenzenesulfonamide.
Protocol 4: Predicted Sulfonylation with this compound
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-cyanopiperidine-1-sulfonamide.
Conclusion and Future Outlook
The choice of a sulfonylating agent is a nuanced decision that hinges on the specific requirements of a synthetic route. While tosyl and mesyl chlorides offer robust protection, their harsh deprotection conditions can be a significant drawback. Nosyl chloride provides an excellent alternative for mild deprotection, enabling the synthesis of sensitive and complex molecules.
This compound, although not yet a common reagent, presents an intriguing profile. Its predicted high reactivity, stemming from the electron-withdrawing cyano group, could enable challenging sulfonylations and accelerate reaction times. Furthermore, the direct incorporation of the pharmaceutically relevant piperidine scaffold is a notable advantage. Experimental validation of the synthesis, reactivity, and deprotection of sulfonamides derived from this novel agent is a promising area for future research and could provide a valuable new tool for medicinal chemists.
References
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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Piperidine-Based Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Cyanopiperidine-1-sulfonyl Chloride Derivatives
Abstract
The 4-cyanopiperidine scaffold is a privileged motif in medicinal chemistry, offering a versatile three-dimensional framework for engaging biological targets. When functionalized with a sulfonyl chloride, this scaffold becomes a highly valuable reactive intermediate for generating diverse sulfonamide libraries, which are ubiquitous in modern pharmaceuticals.[1][2] Understanding the precise three-dimensional structure of these derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution structural data, revealing crucial insights into molecular conformation, stereochemistry, and intermolecular interactions.[3][4]
This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the synthesis, crystallization, and comparative X-ray crystallographic analysis of 4-cyanopiperidine-1-sulfonyl chloride derivatives. We will explore the causality behind experimental choices, compare crystallization methodologies, and detail the interpretation of crystallographic data, with a focus on the conformational behavior of the piperidine ring and the influence of derivatization on crystal packing. While crystallographic data for the parent compound, this compound, is not publicly available in repositories like the Cambridge Structural Database (CSD) as of this writing, this guide establishes the necessary protocols and analytical frameworks for its future study and the characterization of its derivatives.[5][6][7]
Part 1: The Molecular Scaffold: Synthesis and Properties
The parent compound, this compound, serves as the foundational building block. Its synthesis can be logically approached by reacting 4-cyanopiperidine[8] with sulfuryl chloride (SO₂Cl₂)[9], a common method for preparing sulfonyl chlorides.[10] The resulting molecule possesses three key functional regions that dictate its chemical behavior and structural properties:
-
The Piperidine Ring: A saturated six-membered heterocycle that typically adopts a low-energy chair conformation. The conformational flexibility of this ring is a key determinant of the overall molecular shape.[11]
-
The 4-Cyano Group: A linear, electron-withdrawing group that can act as a hydrogen bond acceptor. Its orientation—axial or equatorial—is a critical conformational question that X-ray crystallography can unambiguously answer.
-
The N-Sulfonyl Chloride Group: A highly reactive electrophilic moiety, making the molecule an ideal precursor for reaction with nucleophiles (like amines or alcohols) to form stable sulfonamides and sulfonate esters, respectively.[10] The tetrahedral geometry around the sulfur atom is a key structural feature.[12]
The strategic derivatization of this scaffold, typically by reacting the sulfonyl chloride with various amines, allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery.
Part 2: The Crystallization Challenge: A Comparative Guide to Methodologies
Obtaining high-quality single crystals suitable for SCXRD is often the most significant bottleneck in structural analysis.[4] The choice of crystallization method is critical and depends on the physicochemical properties of the specific derivative, such as solubility, polarity, and stability. For small organic molecules like the ones , several solution-based methods are prevalent.
Comparison of Common Crystallization Techniques
The selection of a technique is an empirical process, and screening multiple conditions is standard practice. The table below compares the most common methods.
| Technique | Principle | Typical Sample Amount | Time Required | Advantages | Disadvantages |
| Slow Evaporation | A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation.[13] | 5-20 mg | Days to Weeks | Simple setup; effective for a wide range of compounds. | Difficult to control the rate of crystallization; can lead to multiple small crystals. |
| Vapor Diffusion | A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a solvent in which the compound is insoluble (the "anti-solvent"). Vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility and inducing crystallization.[3] | 1-10 mg | Days to Weeks | High degree of control; excellent for sensitive molecules; requires less material. | More complex setup; requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[4] | 5-20 mg | Days to Weeks | Can produce very high-quality crystals; spatially separates nucleation and growth. | Prone to disruption by vibration; requires solvents with different densities. |
| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably, reducing solubility and causing crystallization.[3][14] | 10-50 mg | Hours to Days | Rapid screening is possible; good control over cooling rates. | Requires a compound that shows a significant change in solubility with temperature; risk of "oiling out".[14] |
Experimental Protocol: A General Workflow for Crystallization Screening
This protocol provides a self-validating system for systematically screening for crystallization conditions. The causality behind each step is explained to enhance reproducibility.
-
Compound Purification (Prerequisite): Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection (The "Why"): The ideal solvent is one in which the compound is moderately soluble. According to the principle of crystallization, the compound should be soluble when hot and less soluble when cold.[13][14] Screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof).
-
Preparation of a Saturated Solution: In a small, clean vial, add a small amount of the purified derivative. Add the chosen solvent dropwise with gentle warming and agitation until the solid just dissolves. Adding a tiny amount more solid ensures saturation.
-
Setting up the Crystallization Experiment (Example: Vapor Diffusion):
-
Place 1-2 mL of a suitable anti-solvent (e.g., hexane, diethyl ether) in the bottom of a larger vial or beaker.
-
Pipette a 10-50 µL drop of the saturated compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and use it to seal the top of the vial containing the anti-solvent. Seal with vacuum grease or parafilm.
-
-
Incubation and Observation: Store the setup in a vibration-free location at a constant temperature. Monitor periodically over several days to weeks for the appearance of clear, well-defined single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove one using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen for transport to the diffractometer. This process, known as vitrification, prevents ice crystal formation and preserves the crystal lattice.
Visualization of the Crystallization Workflow
Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.
Part 3: X-ray Crystallographic Analysis: A Comparative Framework
Once diffraction data is collected, the resulting crystal structure provides a wealth of information. For a series of this compound derivatives, the most insightful comparisons will focus on conformational changes and intermolecular packing motifs.
Conformational Analysis of the Piperidine Ring
The piperidine ring will almost certainly adopt a chair conformation. The primary point of comparison between derivatives is the orientation of the 4-cyano group. It can exist in two distinct chair conformations that are in equilibrium in solution: one with the cyano group in an axial position and one with it in an equatorial position. While the equatorial position is often sterically favored for substituents, strong electronic effects, such as dipole-dipole interactions, can stabilize the axial conformer.[15] SCXRD provides a "snapshot" of the lowest energy conformer in the solid state. Comparing a series of derivatives reveals how changes in the N-sulfonyl substituent influence this conformational preference.
Visualization of Piperidine Ring Conformations
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.
Caption: The two primary chair conformations of the 4-cyanopiperidine ring.
Comparative Analysis of Crystallographic Data
A systematic comparison of crystallographic data across a series of derivatives is best presented in a tabular format. This allows for the direct correlation of structural changes with chemical modifications. Below is a hypothetical comparison table for three distinct derivatives to illustrate the key parameters of interest.
| Parameter | Derivative A (Parent) | Derivative B (+ Phenyl) | Derivative C (+ Pyridine) | Causality & Interpretation |
| Formula | C₆H₉ClN₂O₂S | C₁₂H₁₃ClN₂O₂S | C₁₁H₁₂ClN₃O₂S | Chemical modification for SAR. |
| Space Group | P2₁/c | P-1 | P2₁2₁2₁ | Indicates the symmetry of the crystal packing. Changes suggest different intermolecular interaction motifs. |
| Unit Cell Vol. (ų) | ~1100 | ~1500 | ~1450 | Increases with the size of the substituent. |
| Cyano Group Torsion Angle | Axial | Equatorial | Axial | The key conformational parameter. Shows how the N-substituent (e.g., bulky phenyl group) can force a conformational switch. |
| Key H-Bonds | C-H···O(sulfonyl) | C-H···O(sulfonyl) | C-H···N(pyridyl) | The presence of a strong H-bond acceptor like pyridine can introduce new, dominant packing interactions. |
| π-π Stacking Dist. (Å) | N/A | 3.5 Å | 3.6 Å | Aromatic substituents introduce the possibility of π-stacking, which significantly influences crystal packing. |
Part 4: Case Study & Comparison with Alternatives
In the absence of published structures for the title compounds, we can draw valuable insights from related structures in the Cambridge Structural Database (CSD). For example, studies on cis-2,5-dicyanopyrrolidine inhibitors have used X-ray crystallography to determine the precise binding mode of the cyano-substituted heterocycle.[16] Similarly, crystal structures of various piperidine-containing sulfonamides, such as carbonic anhydrase inhibitors, reveal how the sulfonamide linker orients different substituents and engages in specific hydrogen bonding networks.[2] These "alternative" structures serve as excellent proxies, providing validated examples of the types of conformations and intermolecular interactions that researchers should anticipate when studying this compound derivatives.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating the precise three-dimensional structures essential for modern drug discovery. While obtaining diffraction-quality crystals presents an experimental hurdle, a systematic approach combining methodical purification, broad screening of crystallization conditions, and a selection of appropriate techniques can lead to success. The true value of this analysis lies in the comparative study of a series of derivatives, which reveals subtle but critical insights into conformational preferences and the hierarchy of non-covalent interactions that govern crystal packing. This guide provides the foundational knowledge and experimental framework necessary to undertake such studies, enabling researchers to correlate molecular structure with biological function with the highest degree of confidence.
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link][3]
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University of Colorado Boulder, Department of Chemistry. Crystallization. Organic Chemistry at CU Boulder. [Link][13]
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YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. [Link]
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University of California, Irvine. Experiment 2 – Crystallization. [Link][14]
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ACS Publications. (2017). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. [Link][12]
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Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link][1]
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Acta Chemica Scandinavica. (1999). Conformational Analysis of Some 2-Phenylhexahydropyrido[1,2-d][3][4][17]oxadiazine Derivatives by NMR and X-Ray Crystallography. [Link]
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Cambridge Crystallographic Data Centre (CCDC). About the Cambridge Structural Database (CSD). [Link][7]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
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-
MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. [Link]
- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
-
PubMed Central. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]
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Semantic Scholar. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]
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ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [Link][15]
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Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
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Britannica. Sulfonyl chloride | chemical compound. [Link]
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PubMed. (2005). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. [Link][16]
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MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. [Link]
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Benchmarking 4-Cyanopiperidine-1-sulfonyl chloride: A Comparative Guide to Performance in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. The choice of sulfonating agent is a critical decision that influences not only the efficiency of the synthesis but also the accessible chemical space for novel molecular architectures. This guide provides a comprehensive performance comparison of 4-cyanopiperidine-1-sulfonyl chloride, a versatile building block, against its unsubstituted counterpart, piperidine-1-sulfonyl chloride. By examining their synthesis, reactivity, and the implications of the 4-cyano functional group, this document serves as a technical resource for researchers engaged in the synthesis of sulfonamide-based compounds.
Introduction: The Strategic Advantage of the Piperidine Sulfonamide Scaffold
The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. When incorporated into a sulfonamide linkage, it offers a three-dimensional framework that can be strategically modified to optimize interactions with biological targets. This compound introduces a key functional handle—the nitrile group—which can serve as a metabolic blocking point, a hydrogen bond acceptor, or a precursor for further chemical elaboration. This guide will explore the practical implications of this substitution.
Synthesis of the Sulfonylating Agents: A Comparative Overview
The accessibility of a sulfonating agent is a primary consideration in its practical application. Here, we compare the established synthetic routes for both this compound and its parent compound.
2.1. Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from the commercially available isonipecotamide.
-
Step 1: Synthesis of 4-Cyanopiperidine Hydrochloride: The dehydration of isonipecotamide to 4-cyanopiperidine is a key transformation. A robust method involves the use of thionyl chloride in the presence of a formamide derivative, such as dibutylformamide, in a suitable solvent like toluene. This process has been reported to produce 4-cyanopiperidine hydrochloride in high purity (99.7%) and excellent yield (up to 86.5%)[1][2].
2.2. Synthesis of Piperidine-1-sulfonyl chloride
The synthesis of the unsubstituted piperidine-1-sulfonyl chloride is a more direct process. A common laboratory-scale preparation involves the reaction of piperidine with sulfuryl chloride in a suitable solvent like dichloromethane. This reaction, while straightforward, has been reported with a modest yield of 36.3% after distillation.
Table 1: Comparison of Synthetic Accessibility
| Feature | This compound | Piperidine-1-sulfonyl chloride |
| Starting Material | Isonipecotamide | Piperidine |
| Number of Steps | 2 (Dehydration, Sulfonylation) | 1 (Sulfonylation) |
| Precursor Yield | High (up to 86.5% for hydrochloride)[1][2] | Not Applicable |
| Overall Yield | Dependent on sulfonylation step | Moderate (36.3%) |
| Scalability | Potentially high, based on precursor synthesis | Moderate |
Performance in Sulfonamide Synthesis: A Proposed Head-to-Head Comparison
A direct, quantitative comparison of the reactivity of this compound and piperidine-1-sulfonyl chloride in the synthesis of sulfonamides is not extensively documented in the current literature. To address this, we propose a standardized set of experiments to benchmark their performance.
The following protocols are designed to provide a direct comparison of the two reagents in reactions with a representative set of amines: a simple aromatic amine (aniline), a reactive aliphatic amine (benzylamine), and a cyclic secondary amine (morpholine).
Diagram 1: Proposed Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative performance evaluation of the two sulfonyl chlorides.
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
This compound or Piperidine-1-sulfonyl chloride (1.0 eq)
-
Amine (aniline, benzylamine, or morpholine) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of the respective sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Expected Outcomes and Discussion
The electron-withdrawing nature of the 4-cyano group in this compound is expected to increase the electrophilicity of the sulfur atom. This should, in principle, lead to a faster rate of reaction with nucleophilic amines compared to the unsubstituted piperidine-1-sulfonyl chloride.
Diagram 2: Electronic Effect of the 4-Cyano Group
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyanopiperidine-1-sulfonyl chloride
This document provides a detailed protocol for the safe handling and disposal of 4-Cyanopiperidine-1-sulfonyl chloride. As a bifunctional compound, it presents unique challenges stemming from its reactive sulfonyl chloride group and its toxic cyanopiperidine moiety. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
PART 1: Hazard Analysis & Risk Assessment
A thorough understanding of the compound's reactivity is essential for its safe disposal. The disposal strategy must address the hazards associated with both functional groups, particularly the potential for synergistic risks.
The Sulfonyl Chloride Moiety: A Corrosive Precursor
Sulfonyl chlorides are highly reactive electrophiles. The primary hazard during disposal is their vigorous, exothermic reaction with nucleophiles, especially water.
-
Hydrolysis: this compound reacts with water, including atmospheric moisture, to produce 4-cyanopiperidine-1-sulfonic acid and hydrochloric acid (HCl).[1] This reaction is often exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.
-
Reactivity with Bases: While bases are used for neutralization, the initial reaction can be violent if not controlled.[2]
The acid generated during hydrolysis poses a secondary, critical risk by creating conditions that are hazardous for the cyanide group.
The Cyanopiperidine Moiety: Toxicity and HCN Risk
The cyanopiperidine portion of the molecule carries the risks associated with organic nitriles and cyanides.
-
Inherent Toxicity: Cyanide-containing compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3]
-
Hydrogen Cyanide (HCN) Evolution: The most significant risk is the potential release of highly toxic and flammable hydrogen cyanide gas.[3][4][5] This reaction is accelerated in acidic conditions. The hydrolysis of the sulfonyl chloride group, as described above, creates the very acidic environment that can trigger HCN release.
Therefore, a primary objective of the disposal protocol is to never allow the reaction mixture to become acidic.
PART 2: Pre-Disposal Safety Protocols
Before beginning any disposal procedure, ensure all safety measures are in place.
Engineering Controls
All handling and disposal steps must be performed within a certified chemical fume hood to control exposure to corrosive vapors and potential HCN gas.[5] Ensure the fume hood sash is positioned as low as practical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield.[6] | Protects against splashes of corrosive reagents and prevents vapor contact with eyes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves, inspected before use.[7] Consider double-gloving.[3] | Provides a barrier against skin contact with the corrosive and toxic material. |
| Body Protection | A chemical-resistant laboratory coat or apron. Fire-retardant material is recommended. | Protects skin and personal clothing from splashes and spills. |
| Respiratory | Not required if all work is conducted in a certified fume hood. | A fume hood provides primary respiratory protection. For large spills, a self-contained breathing apparatus (SCBA) may be necessary for emergency response.[8] |
Emergency Preparedness
-
Ensure an emergency safety shower and eyewash station are accessible and unobstructed.
-
Have a spill kit readily available containing an inert absorbent material like dry sand, vermiculite, or diatomaceous earth.[7][9] Do not use combustible materials like sawdust.
-
All personnel in the laboratory should be informed that cyanide-containing compounds are in use.[10]
PART 3: Step-by-Step Disposal Protocols
This section details the procedures for two common scenarios: the neutralization of small quantities of pure reagent and the disposal of contaminated lab waste.
Scenario A: Neutralization of Small Quantities (<5g) of Uncontaminated Reagent
This procedure uses a two-stage chemical conversion to render the compound non-hazardous. First, the sulfonyl chloride is hydrolyzed under basic conditions. Second, the cyanide group is oxidized to the much less toxic cyanate.
Workflow for Neutralization of this compound
Caption: Step-by-step workflow for the safe chemical neutralization of small quantities of the title compound.
Detailed Methodology:
-
Prepare Quenching Solution: In a chemical fume hood, prepare a sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (e.g., 5-10% w/v) in a beaker large enough to accommodate the full volume and potential foaming. The base should be in significant molar excess (at least 10-fold) relative to the sulfonyl chloride.
-
Control Exotherm: Place the beaker in an ice-water bath and cool the solution to 0-5 °C. This is critical to manage the heat generated during hydrolysis.
-
Controlled Addition: With vigorous stirring, add the this compound to the cold basic solution slowly and portion-wise. Never add the solution to the sulfonyl chloride , as this can cause a localized, violent reaction. The basic conditions will instantly neutralize the HCl and sulfonic acid as they form, preventing the solution from becoming acidic.
-
Complete Hydrolysis: Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove it and let it stir for at least another hour at room temperature to ensure all sulfonyl chloride has reacted.
-
pH Verification: Use a pH strip to confirm the solution is still strongly basic (pH > 10). If not, add more NaOH solution. This is a critical checkpoint before proceeding.
-
Cyanide Oxidation: While stirring, slowly add an excess of commercial bleach (sodium hypochlorite solution, ~5-6%) to the basic solution.[3][10] The alkaline environment is necessary for the safe oxidation of cyanide to the less toxic cyanate ion (OCN⁻). An acidic reaction with bleach can produce toxic cyanogen chloride gas.[3]
-
Final Reaction: Stir the mixture for at least 2 hours to ensure complete oxidation of the cyanide.
-
Final Disposal: The resulting solution, containing sodium chloride, sodium sulfate, and sodium cyanate, can typically be neutralized and disposed of down the drain with copious amounts of water, pending institutional and local regulations. Always check with your institution's Environmental Health & Safety (EH&S) office first.
Scenario B: Disposal of Contaminated Materials and Gross Waste
Contaminated items such as gloves, weighing paper, absorbent pads from spills, and empty reagent bottles must be treated as hazardous waste. Do not attempt to neutralize these items in the laboratory.
-
Segregation: Keep cyanide-containing waste separate from all other waste streams.[3][5]
-
Containment:
-
Solids: Place all contaminated solid waste (gloves, paper towels, etc.) into a dedicated, heavy-duty plastic bag (double-bagging is recommended).[4] Seal the bag inside the fume hood.
-
Liquids: Collect contaminated solvents or reaction residues in a dedicated, sealed, and compatible waste container.[4][11]
-
Empty Bottles: The original, empty container should be triple-rinsed with a solvent, and the rinsate collected as hazardous liquid waste. Alternatively, the unrinsed bottle should be disposed of as solid hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE – CYANIDE" and include the warning "NO ACIDS".[3][5] Fill out a hazardous waste tag with the full chemical name and approximate quantities.
-
Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from acids and other incompatible materials.[3][4] Arrange for pickup by your institution's EH&S department.
PART 4: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Spill Response Decision Tree
Caption: A decision tree outlining the immediate actions required in the event of a spill.
Spill Cleanup Procedure (Small, Contained Spills Only):
-
Containment: Ensure proper PPE is worn. Cover the spill with a non-combustible, inert absorbent material like sand or vermiculite.[7][9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontamination: After the bulk material is removed, decontaminate the surface.
-
Disposal: All contaminated absorbent materials, wipes, and PPE must be collected and disposed of as hazardous cyanide waste as described in Scenario B.[4][11]
For large spills, or any spill outside of a chemical fume hood, evacuate the area immediately and contact your institution's emergency response team.[11]
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Wayne State University. (n.d.). Lab Specific SOP Template - for Cyanides.
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- University of Illinois Division of Research Safety. (2014). Cyanides.
- EHS. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Cyanopiperidine, 97%.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 4-Cyanopiperidine - Safety Data Sheet.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. nbinno.com [nbinno.com]
- 8. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
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- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Navigating the Synthesis: A Guide to the Safe Handling of 4-Cyanopiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is the cornerstone of drug discovery. Yet, the very reactivity that makes a compound a valuable synthetic intermediate also necessitates a profound respect for its potential hazards. 4-Cyanopiperidine-1-sulfonyl chloride is one such intermediate, and this guide provides a comprehensive framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of your research.
Immediate Safety Concerns
Before handling this compound, it is imperative to be aware of its primary hazards, which are extrapolated from the known risks associated with sulfonyl chlorides and 4-cyanopiperidine.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.[1]
-
Water Reactivity: This class of compounds reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid.[1]
-
Respiratory Irritation: Inhalation of dusts or mists can cause respiratory irritation.[1]
-
Toxicity: While specific data for the title compound is limited, 4-cyanopiperidine is harmful if swallowed and can cause serious eye damage.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | A chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Reaction Setup & Monitoring | Safety goggles and a face shield | Chemical-resistant gloves | A chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Workup and Purification | Safety goggles and a face shield | Chemical-resistant gloves | A chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Safety goggles and a face shield | Chemical-resistant gloves | A chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contact.
PPE Donning and Doffing Workflow
To prevent cross-contamination, the sequence of donning and doffing PPE is as critical as the equipment itself.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Weighing
-
Work in a Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[4]
-
Inert Atmosphere: As sulfonyl chlorides are moisture-sensitive, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Material Transfer: Use a spatula or powder funnel for transferring the solid. Avoid creating dust. If the material is a fine powder, consider adding it to the reaction vessel as a solution or slurry in an anhydrous, non-protic solvent.
Reaction Setup and Execution
-
Glassware: Ensure all glassware is dry before use to prevent exothermic reactions with residual moisture.
-
Solvent Choice: Use anhydrous, aprotic solvents.
-
Reagent Addition: Add reagents slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm.
Workup and Purification
-
Quenching: If the reaction requires quenching, do so slowly and cautiously with a suitable non-aqueous reagent if possible. If an aqueous quench is necessary, perform it at a low temperature with vigorous stirring.
-
Extraction and Washing: When performing extractions with aqueous solutions, be aware that some residual sulfonyl chloride may react at the interface.
-
Purification: If purification is by chromatography, ensure the silica gel is dry and use anhydrous solvents.
Disposal Plan: Responsible Management of Hazardous Waste
The primary hazard in the disposal of this compound is its reactivity with water. Therefore, all waste streams containing this compound must be neutralized before disposal.
Neutralization of Unused Reagent and Contaminated Materials
-
Prepare a Neutralizing Solution: In a fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large container. An ice bath is recommended to control the temperature during neutralization.
-
Slow Addition: Slowly and carefully add the this compound waste to the basic solution with constant stirring. Be prepared for gas evolution (carbon dioxide) and a potential exotherm.
-
Monitor pH: Ensure the final solution is neutral or slightly basic before disposing of it according to your institution's guidelines for aqueous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed hazardous waste container for incineration.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Neutralize: Cautiously add a weak base like sodium bicarbonate to the absorbed material to neutralize any remaining sulfonyl chloride.
-
Collect and Dispose: Carefully collect the neutralized absorbent material into a sealed hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
